molecular formula C6H6O B8082753 Phenol-d

Phenol-d

Cat. No.: B8082753
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-QYKNYGDISA-N
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Description

Phenol-d is a useful research compound. Its molecular formula is C6H6O and its molecular weight is 95.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuteriophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-QYKNYGDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Kinetic Isotope Effect of Phenol-d: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) of deuterated phenol (B47542) (phenol-d). It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into reaction mechanisms and guidance for experimental design. The document summarizes quantitative data, details experimental protocols, and visualizes key concepts.

Introduction to the Kinetic Isotope Effect of this compound

The kinetic isotope effect is a powerful tool for elucidating the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). In the context of this compound, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can lead to a significant change in reaction rates, providing crucial information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.[1] The difference in zero-point vibrational energy between a C-H and a C-D bond is the primary origin of the primary deuterium KIE.

Deuteration of phenol can occur at the hydroxyl group (C₆H₅OD) or on the aromatic ring (e.g., C₆D₅OH). The position of the deuterium label is critical, as it determines which reaction mechanisms will exhibit a significant KIE. A primary KIE is observed when the bond to the deuterium atom is broken during the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage.

This guide will explore the KIE of this compound in various reaction types, including oxidation, electrophilic substitution, and enzymatic transformations.

Quantitative Data on the Kinetic Isotope Effect of this compound

The magnitude of the KIE for this compound is highly dependent on the specific reaction and its mechanism. The following table summarizes reported KIE values for various reactions involving phenol and its derivatives.

Reaction TypeSubstrateReagent/Catalystk_H/k_DNotesReference(s)
Oxidation p-methoxy-2,6-di-tert-butylphenolCupric-superoxo complex11Hydrogen atom abstraction from the hydroxyl group.[1]
p-methyl-2,6-di-tert-butylphenolCupric-superoxo complex4.2Hydrogen atom abstraction from the hydroxyl group.[1]
PhenolPeroxyl radical10.7 (theoretical)Hydrogen atom abstraction from the hydroxyl group.[2]
Enzymatic Oxidation Deuterated PhenolPhenol hydroxylase~1 (No effect)Oxidative half-reaction.[3]
Electrophilic Iodination PhenolMolecular iodine in buffered solutionup to 6.3Rate-determining proton removal from the Wheland intermediate.
Electrophilic Sulfonation Benzene-d₆Sulfur trioxide in trichlorofluoromethane1.23 ± 0.08Indicates C-H/C-D bond breaking is part of the rate-determining step.[4]
Benzene-d₆Sulfur trioxide in nitromethane1.34 ± 0.08[4]
Electrophilic Nitration Benzene-d₆Nitronium tetrafluoroborate~1 (No effect)Attack of the electrophile is the rate-determining step.
Friedel-Crafts Alkylation Benzene-d₆Phenethyl chloride / AlCl₃·CH₃NO₂~1 (No effect)Attack of the electrophile is the rate-determining step.[5]

Experimental Protocols

The accurate determination of the KIE for this compound requires carefully designed and executed experiments. Below are detailed methodologies for key experiments cited in this guide.

KIE Measurement for the Oxidation of Substituted Phenols by a Cupric-Superoxo Complex

This protocol is based on the study of the oxidation of p-substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex.[1]

Objective: To determine the second-order rate constants for the oxidation of a phenol and its deuterated analogue to calculate the KIE.

Materials:

  • p-substituted 2,6-di-tert-butylphenol (B90309) (e.g., p-OMe-DTBP)

  • Deuterated p-substituted 2,6-di-tert-butylphenol (O-D)

  • Cupric-superoxo complex solution of known concentration

  • Anhydrous, deoxygenated solvent (e.g., acetone)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the cupric-superoxo complex in the chosen solvent.

    • Prepare separate stock solutions of the proteo and deuterated phenol substrates of known concentrations.

  • Kinetic Measurements:

    • Set the temperature of the stopped-flow instrument to the desired reaction temperature (e.g., -90 °C).

    • Load the solution of the cupric-superoxo complex into one syringe of the stopped-flow instrument and the phenol solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions. The reaction is monitored under pseudo-first-order conditions with the phenol in large excess.

    • Monitor the decay of the cupric-superoxo complex by observing the change in absorbance at its characteristic wavelength (e.g., 410 nm) over time.

    • Record the absorbance data as a function of time.

  • Data Analysis:

    • Fit the absorbance decay data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the phenol.

    • Repeat the experiment with the deuterated phenol to obtain its second-order rate constant (k₂_D).

  • KIE Calculation:

    • Calculate the KIE as the ratio of the second-order rate constants: KIE = k₂(H) / k₂(D).

KIE Measurement for Electrophilic Aromatic Substitution

This protocol provides a general framework for determining the KIE in electrophilic aromatic substitution reactions of this compound, such as sulfonation.

Objective: To determine the relative rates of reaction for phenol and ring-deuterated phenol to calculate the KIE.

Materials:

  • Phenol

  • Ring-deuterated phenol (e.g., this compound₅)

  • Electrophilic reagent (e.g., sulfur trioxide)

  • Inert solvent (e.g., trichlorofluoromethane)

  • Internal standard

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Competitive Reaction Setup:

    • Prepare a solution containing a known equimolar mixture of phenol and ring-deuterated phenol in the chosen solvent.

    • Add a known amount of an internal standard to the mixture.

    • Cool the reaction mixture to the desired temperature (e.g., -35 °C for sulfonation).

  • Reaction Initiation and Monitoring:

    • Add the electrophilic reagent to the stirred solution of phenols.

    • Take aliquots of the reaction mixture at various time points.

    • Quench the reaction in each aliquot immediately (e.g., by adding a suitable quenching agent).

  • Product Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the relative amounts of the unreacted phenol and deuterated phenol, as well as the products formed.

  • Data Analysis and KIE Calculation:

    • From the relative consumption of the proteo and deuterated starting materials, or the relative formation of the corresponding products, calculate the KIE using the appropriate competitive kinetic equations.

Signaling Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows is crucial for a deeper understanding of the kinetic isotope effect.

KIE_Determination_Workflow cluster_prep Reactant Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis cluster_result Result p1 Prepare Proteo-Phenol Solution r1 Run Reaction with Proteo-Phenol p1->r1 p2 Prepare Deutero-Phenol Solution r2 Run Reaction with Deutero-Phenol p2->r2 a1 Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) r1->a1 r2->a1 a2 Determine Rate Constants (k_H and k_D) a1->a2 res Calculate KIE (k_H / k_D) a2->res

Caption: General workflow for the determination of the kinetic isotope effect.

Phenol_Oxidation_HAT cluster_deuterated Deuterated Pathway phenol Phenol (ArOH) ts Transition State [ArO···H···Ox]‡ phenol->ts k_H oxidant Oxidant (Ox) oxidant->ts d_ts Transition State [ArO···D···Ox]‡ oxidant->d_ts phenoxyl Phenoxyl Radical (ArO•) ts->phenoxyl reduced_oxidant Reduced Oxidant (OxH) ts->reduced_oxidant d_phenol This compound (ArOD) d_phenol->d_ts k_D d_phenoxyl Phenoxyl Radical (ArO•) d_ts->d_phenoxyl d_reduced_oxidant Reduced Oxidant (OxD) d_ts->d_reduced_oxidant

Caption: Hydrogen Atom Transfer (HAT) mechanism in phenol oxidation.

EAS_Mechanism phenol This compound wheland Wheland Intermediate (Arenium Ion) phenol->wheland k1 (slow, RDS for nitration) electrophile Electrophile (E+) electrophile->wheland product Substituted Phenol wheland->product k2 (fast for nitration, slow for iodination) proton D+ wheland->proton

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS) of this compound.

Conclusion

The kinetic isotope effect of this compound is a nuanced and powerful tool for probing reaction mechanisms. The magnitude of the KIE can vary significantly, from negligible in reactions where C-H/C-D bond cleavage is not rate-determining (e.g., nitration), to substantial in reactions involving rate-determining hydrogen atom abstraction or proton transfer. This guide provides a foundational understanding of the KIE of this compound, supported by quantitative data, detailed experimental protocols, and clear visualizations. For researchers in drug development, understanding the KIE can aid in the design of new synthetic routes and in the prediction of metabolic pathways of phenolic compounds. Further research into the KIE of this compound across a broader range of reactions will continue to deepen our understanding of fundamental chemical reactivity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phenol (B47542), a stable isotope-labeled analog of phenol, serves as a critical tool in a multitude of scientific disciplines, including pharmaceutical research, metabolic studies, and environmental analysis. The substitution of one or more hydrogen atoms with deuterium (B1214612) imparts subtle yet significant changes to the molecule's physical and chemical characteristics. These alterations, primarily stemming from the kinetic isotope effect, provide researchers with a powerful method for elucidating reaction mechanisms, quantifying analytes with high precision, and enhancing the metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the core physical and chemical properties of various deuterated phenol isotopologues, detailed experimental protocols for their characterization, and insights into their applications.

Physical and Chemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H) in the phenol molecule leads to a number of measurable differences in its physical and chemical properties. These differences are most pronounced in properties that are sensitive to bond vibrational frequencies and zero-point energies, as the C-D and O-D bonds are stronger and vibrate at lower frequencies than their C-H and O-H counterparts.

Data Presentation: A Comparative Summary

The following tables summarize the key physical and chemical properties of non-deuterated phenol and its common deuterated isotopologues. These values have been compiled from various sources and represent the most consistently reported data.

Table 1: General Physical Properties of Phenol and Deuterated Phenols

PropertyPhenol (C₆H₅OH)Phenol-d1 (C₆H₅OD)Phenol-d5 (C₆D₅OH)Phenol-d6 (C₆D₅OD)
CAS Number 108-95-21003-66-34165-62-213127-88-3
Molecular Weight ( g/mol ) 94.1195.1299.14100.15
Melting Point (°C) 40-4340-4240-4240-42[1][2]
Boiling Point (°C) 181.7182182182[1][3][4][5][6][7]
Density (g/mL at 25°C) 1.071.0821.1271.140[3][4]
Vapor Pressure (mmHg at 20°C) 0.35--0.36[3][4]
Appearance White crystalline solid[8]SolidCrystalsSolid

Table 2: Chemical and Spectroscopic Properties of Phenol and Deuterated Phenols

PropertyPhenol (C₆H₅OH)Phenol-d1 (C₆H₅OD)Phenol-d5 (C₆D₅OH)Phenol-d6 (C₆D₅OD)
Acidity (pKa) ~10.0Slightly higher than phenolSlightly higher than phenolSlightly higher than phenol
ΔpK per D ---up to 0.031[9][10][11][12]
Isotopic Purity (atom % D) -Typically >95%Typically >98%Typically >99%[3]
Vapor Density (vs air) 3.24--3.24[3][4]
Flash Point (°C) 79797979[3][6]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for obtaining reliable data. This section outlines the protocols for key experiments used to characterize deuterated phenol.

Synthesis of Deuterated Phenol (Phenol-d6)

A common method for the synthesis of deuterated phenols is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[13]

Materials:

  • Phenol

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O) or a solid acid catalyst like Amberlyst-15[12]

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenol in an excess of deuterium oxide.

  • Carefully add a catalytic amount of deuterated sulfuric acid or the solid acid catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.[12]

  • After cooling to room temperature, extract the deuterated phenol with diethyl ether.

  • Wash the organic layer with a small amount of D₂O to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield the crude deuterated phenol.

  • Purify the product by distillation or recrystallization.

Determination of Acidity (pKa) by UV-Vis Spectrophotometry

The pKa of deuterated phenol can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH.

Materials:

  • Deuterated phenol

  • A series of buffer solutions of known pH (prepared with D₂O for O-D determination)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter calibrated for D₂O if necessary

Procedure:

  • Prepare a stock solution of the deuterated phenol in a suitable solvent (e.g., D₂O or a methanol/D₂O mixture).

  • For each buffer solution, add a small, constant aliquot of the deuterated phenol stock solution.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance for both the protonated (or deuterated) and deprotonated forms of the phenol.

  • Plot the absorbance at a chosen wavelength against the pH (or pD) of the buffer solutions.

  • The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic purity and structure of deuterated phenol.

Materials:

  • Deuterated phenol sample

  • Deuterated NMR solvent (e.g., chloroform-d, acetone-d6)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the deuterated phenol sample in the chosen deuterated NMR solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show a significant reduction or absence of signals corresponding to the positions of deuterium substitution. The signal for the hydroxyl proton (or deuteron) can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.[14]

  • For a more detailed analysis, ²H (deuterium) NMR can be performed to directly observe the deuterium signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the molecule, which are sensitive to isotopic substitution.

Materials:

  • Deuterated phenol sample

  • IR spectrometer (e.g., FTIR)

  • Sample holder (e.g., KBr pellet press, solution cell)

Procedure:

  • Prepare the sample for analysis. This can be as a neat liquid film, a KBr pellet for a solid sample, or a solution in a suitable IR-transparent solvent.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Analyze the spectrum for characteristic peaks. The O-D stretching vibration will appear at a significantly lower wavenumber (around 2400-2600 cm⁻¹) compared to the O-H stretch (around 3200-3600 cm⁻¹).[15] Similarly, C-D stretching vibrations will be observed at lower frequencies than C-H stretches.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis using Deuterated Phenol

Deuterated phenol is frequently used as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to improve accuracy and precision.

experimental_workflow sample Sample Collection (e.g., Plasma, Water) spike Spiking with Deuterated Phenol Standard sample->spike extraction Sample Preparation (e.g., SPE, LLE) spike->extraction analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A generalized workflow for quantitative analysis using deuterated phenol as an internal standard.

Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds are known to modulate various intracellular signaling pathways, which is relevant for their application in drug development, particularly as anti-inflammatory agents.[16][17] While the specific effects of deuteration on these pathways are an area of ongoing research, the fundamental interactions remain the same.

signaling_pathway phenol Phenolic Compound mapk MAPK Pathway (ERK, JNK, p38) phenol->mapk nfkb NF-κB Pathway phenol->nfkb pi3k PI3K/Akt Pathway phenol->pi3k inflammation Inflammatory Response (e.g., Cytokine Production) mapk->inflammation nfkb->inflammation cell_survival Cell Survival & Proliferation pi3k->cell_survival

References

A Technical Guide to the Synthesis of Phenol-d and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated phenol (B47542) (Phenol-d) and its derivatives. The incorporation of deuterium (B1214612) into phenolic structures is a critical tool in pharmaceutical research, aiding in mechanistic studies, kinetic isotope effect investigations, and as internal standards for mass spectrometry. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides specific experimental protocols for practical application.

Introduction to Deuterated Phenols

Deuterated phenols are isotopically labeled compounds where one or more hydrogen atoms on the aromatic ring or the hydroxyl group are replaced by deuterium atoms. This isotopic substitution can subtly alter the physicochemical properties of the molecule, most notably through the kinetic isotope effect, which is leveraged to study reaction mechanisms and metabolic pathways. This compound and its derivatives are invaluable in drug discovery and development for enhancing the precision of analytical methods and for creating deuterated drugs with potentially improved pharmacokinetic profiles.[1]

Primary Synthesis Methods

The synthesis of deuterated phenols primarily relies on hydrogen-deuterium (H-D) exchange reactions, where protons in the phenol molecule are swapped with deuterons from a deuterium source. The most common and efficient methods involve catalysis.

Heterogeneous Catalytic Hydrogen-Deuterium Exchange

Catalytic H-D exchange is a widely used and highly efficient method for the deuteration of phenols, often employing platinum or palladium catalysts. This method is attractive due to its high deuterium incorporation efficiency and the use of deuterium oxide (D₂O) as a cost-effective deuterium source.

Pt/C is a highly effective catalyst for the deuteration of aromatic rings.[2] Notably, it can catalyze the deuteration of phenol at room temperature, offering a milder alternative to other methods.[2] The general reaction involves stirring the phenol with Pt/C in D₂O, often under a hydrogen or deuterium atmosphere.

Pd/C is another common catalyst for H-D exchange reactions. While it can be used for the deuteration of phenols, it often requires higher temperatures compared to Pt/C to achieve similar levels of deuterium incorporation.[2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Phenol Derivative D Reaction Vessel A->D B D₂O (Deuterium Source) B->D C Catalyst (e.g., Pt/C, Pd/C) C->D E Stirring at specified temperature and time D->E F Optional: H₂ or D₂ atmosphere E->F G Filtration to remove catalyst F->G H Extraction with organic solvent G->H I Drying of organic layer H->I J Solvent evaporation I->J K Purified Deuterated Phenol J->K G A Deuterated Aniline (Ar-ND₂) C Deuterated Diazonium Salt ([Ar-N₂]⁺) A->C Diazotization B Nitrous Acid (HONO) B->C E Deuterated Phenol (Ar-OD) C->E Hydrolysis D Water (H₂O) Heat D->E

References

An In-Depth Technical Guide to Phenol-d NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for various deuterated forms of phenol (B47542). Understanding the NMR spectra of these isotopologues is crucial for researchers in fields ranging from mechanistic studies and reaction monitoring to drug development, where deuterated compounds are increasingly used to modify metabolic profiles. This document presents detailed quantitative data, experimental protocols, and visual aids to facilitate a thorough understanding of the subject.

Introduction to Phenol-d NMR Spectroscopy

Deuterium (B1214612) (²H or D), an isotope of hydrogen, possesses a nuclear spin (I=1) that differs from that of a proton (¹H, I=1/2). This difference leads to distinct changes in NMR spectra upon isotopic substitution. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. In ¹³C NMR, carbons bonded to deuterium exhibit characteristic splitting patterns due to C-D coupling and a decrease in signal intensity from the loss of the Nuclear Overhauser Effect (NOE). This guide will explore the NMR spectral data of unlabeled phenol and its deuterated analogues: phenol-d1 (phenol-OD) and phenol-d5 (B121304) (phenol-2,3,4,5,6-d5).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for phenol and its deuterated forms in two common NMR solvents: chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data
CompoundSolventAr-H (ppm)MultiplicityJ (Hz)OH (ppm)Multiplicity
PhenolCDCl₃7.29-7.23, 6.98, 6.90m, t, d7.4, 8.0~5.0-6.0br s
PhenolDMSO-d₆7.18, 6.87-6.72t, m7.89.32s
Phenol-d1 (Phenol-OD)CDCl₃7.29-7.23, 6.98, 6.90m, t, d7.4, 8.0--
Phenol-d1 (Phenol-OD)DMSO-d₆7.18, 6.87-6.72t, m7.8--
Phenol-d5CDCl₃---~5.0-6.0s
Phenol-d5DMSO-d₆---9.32s

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity. The values provided are approximate ranges.

¹³C NMR Spectral Data
CompoundSolventC1 (ipso)C2, C6 (ortho)C3, C5 (meta)C4 (para)
PhenolCDCl₃155.0115.4129.7121.0
PhenolDMSO-d₆157.36[1]115.26[1]129.35[1]118.82[1]
Phenol-d1 (Phenol-OD)CDCl₃~155.0~115.4~129.7~121.0
Phenol-d1 (Phenol-OD)DMSO-d₆~157.3~115.2~129.3~118.8
Phenol-d5CDCl₃155.0115.4 (t)129.7 (t)121.0 (t)
Phenol-d5DMSO-d₆157.3115.2 (t)129.3 (t)118.8 (t)

Note: For Phenol-d5, the signals for the deuterated carbons (C2-C6) will appear as triplets due to ¹J-coupling with deuterium (I=1). The precise chemical shifts may vary slightly due to isotopic effects.

Experimental Protocols

The following section details the methodologies for preparing and acquiring NMR spectra of deuterated phenols.

Sample Preparation
  • Analyte Preparation: Ensure the deuterated phenol sample is of high purity. If necessary, purify the compound by recrystallization or chromatography.

  • Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. CDCl₃ and DMSO-d₆ are common choices. Ensure the solvent is of high isotopic purity (typically >99.8 atom % D).

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is generally sufficient. For ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of the deuterated phenol and transfer it to a clean, dry NMR tube.

    • Add the appropriate volume of the deuterated solvent.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (for protonated carbons).

  • Number of Scans (NS): 128 to 1024 scans or more may be necessary depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

  • Temperature: 298 K (25 °C).

Visualization of Deuterated Phenol Structures and NMR Relationships

The following diagrams, generated using the DOT language, illustrate the structures of the phenol isotopologues and the relationships between them and their expected NMR spectra.

Phenol_Isotopologues Phenol Phenol (C₆H₅OH) Phenol_d1 Phenol-d1 (C₆H₅OD) Phenol->Phenol_d1 D₂O Exchange Phenol_d5 Phenol-d5 (C₆D₅OH) Phenol->Phenol_d5 Ring Deuteration

Relationship between Phenol and its Deuterated Isotopologues.

Phenol_NMR_Spectra cluster_H1 ¹H NMR Spectra cluster_C13 ¹³C NMR Spectra Phenol_H1 Phenol: - Aromatic Multiplets - Broad OH Singlet Phenol_d1_H1 Phenol-d1: - Aromatic Multiplets - No OH Signal Phenol_H1->Phenol_d1_H1 OH Disappears Phenol_d5_H1 Phenol-d5: - Single OH Singlet Phenol_H1->Phenol_d5_H1 Aromatic Signals Disappear Phenol_C13 Phenol: - 4 Aromatic Signals Phenol_d5_C13 Phenol-d5: - 1 Singlet (C-OH) - 3 Triplets (C-D) Phenol_C13->Phenol_d5_C13 Splitting into Triplets Phenol_d1_C13 Phenol-d1: - 4 Aromatic Signals (Minor Isotope Shifts)

Expected NMR Spectral Changes upon Deuteration of Phenol.

Conclusion

The NMR spectra of deuterated phenols provide a wealth of information for chemists. The selective replacement of protons with deuterium serves as a powerful tool for signal assignment and the study of reaction mechanisms. This guide has provided a detailed summary of the expected ¹H and ¹³C NMR data for phenol, phenol-d1, and phenol-d5, along with standardized experimental protocols for their acquisition. The provided visualizations further clarify the relationships between these isotopologues and their spectral characteristics. By utilizing this information, researchers can more effectively employ deuterated phenols in their scientific endeavors.

References

Unveiling Reaction Mechanisms: A Technical Guide to the Applications of Phenol-d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated phenol (B47542) (phenol-d) in the elucidation of complex chemical and biological reaction mechanisms. By leveraging the kinetic isotope effect (KIE), this compound serves as a powerful probe to identify rate-determining steps, differentiate between proposed mechanistic pathways, and understand the intricacies of bond-breaking and bond-forming events. This guide details the core principles, presents quantitative data from key studies, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows.

The Core Principle: The Kinetic Isotope Effect (KIE)

The primary application of this compound in mechanistic studies hinges on the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes. In the case of this compound, a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (B1214612) (²H or D).

The fundamental principle lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) or oxygen-hydrogen (O-H) bond and its corresponding deuterated counterpart (C-D or O-D). Due to its greater mass, deuterium forms a stronger bond that vibrates at a lower frequency, resulting in a lower ZPE. Consequently, more energy is required to break a C-D or O-D bond compared to a C-H or O-H bond.

If the cleavage of this bond is part of the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. This is termed a primary KIE, and its magnitude, expressed as the ratio of the rate constants (kH/kD), provides crucial evidence about the reaction mechanism. A significant kH/kD value (typically > 2) indicates that the H/D-substituted bond is broken in the slowest step of the reaction.

General Experimental Workflow for KIE Determination

The determination of a KIE typically involves comparing the reaction rates of the non-deuterated (protio) phenol and the deuterated this compound under identical conditions. This can be done through parallel experiments or competition experiments.

G Figure 1: General Experimental Workflow for KIE Studies cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cluster_calc Calculation S1 Synthesize/Acquire Protio-Substrate (Phenol) S3 Prepare Reaction Solutions (Identical Concentrations) S1->S3 S2 Synthesize/Acquire Deutero-Substrate (this compound) S2->S3 R1 Run Parallel Reactions (Protio & Deutero) Under Identical Conditions S3->R1 Two separate reactions R2 Monitor Reaction Progress (e.g., Aliquots at Time Intervals) R1->R2 A1 Quench Reaction R2->A1 A2 Analyze Samples (LC-MS, GC-MS, NMR, etc.) A1->A2 A3 Determine Rate Constants (kH and kD) A2->A3 C1 Calculate KIE kH / kD A3->C1

Caption: General workflow for determining the Kinetic Isotope Effect (KIE).

Applications in Drug Development & Metabolism: Cytochrome P450

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide array of xenobiotics, including approximately 75% of all pharmaceuticals. Phenolic moieties are common in drug molecules, and their metabolism by CYPs can lead to either detoxification or bioactivation to reactive metabolites. This compound is an invaluable tool for studying the mechanisms of these transformations.

The metabolism of phenol itself is primarily mediated by CYP2E1 and, to a lesser extent, by other isoforms like CYP2F2, leading to the formation of hydroquinone (B1673460) and catechol.[1][2]

Mechanistic Insights from KIE Studies

The accepted mechanism for many CYP-catalyzed hydroxylations is the "oxygen rebound" mechanism. This involves the abstraction of a hydrogen atom from the substrate by the highly reactive ferryl-oxo intermediate (Compound I) of the P450, followed by the "rebound" of the hydroxyl group to the resulting substrate radical.

Using deuterated substrates allows researchers to probe this mechanism. A significant KIE suggests that the initial C-H bond cleavage is the rate-limiting step. For instance, studies on the metabolism of various deuterated aromatic substrates by hepatic monooxygenases revealed significant KIEs (kH/kD = 1.3-1.75) for meta-hydroxylation.[3] This finding was crucial as it provided evidence for an alternative pathway to the commonly assumed arene oxide intermediate for phenol formation in mammals.[3]

Cytochrome P450 Catalytic Cycle

P450_Cycle Figure 2: Simplified Cytochrome P450 Catalytic Cycle Resting Resting State Fe³⁺ SubstrateBinding Substrate (R-H) Binds Resting->SubstrateBinding 1 Reduced1 First Reduction Fe²⁺ SubstrateBinding->Reduced1 2 (e⁻) O2Binding O₂ Binding Fe²⁺-O₂ Reduced1->O2Binding 3 Reduced2 Second Reduction Fe²⁺-O₂⁻ O2Binding->Reduced2 4 (e⁻, 2H⁺) CompoundI Compound I [FeO]³⁺ (Active Oxidant) Reduced2->CompoundI 5 (-H₂O) H_Abstraction H• Abstraction (Rate-Limiting Step) CompoundI->H_Abstraction 6 (R-H) Rebound Oxygen Rebound H_Abstraction->Rebound 7 (R• + [Fe-OH]³⁺) ProductRelease Product (R-OH) Release Rebound->ProductRelease 8 ProductRelease->Resting 9

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Quantitative KIE Data in Enzymatic Reactions
Reaction / Enzyme SystemSubstrate(s)Observed kH/kDMechanistic Implication
Hepatic MonooxygenasesNitrobenzene, Methyl Phenyl Sulfide1.3 - 1.75Evidence for a direct hydroxylation pathway, not solely via an arene oxide intermediate.[3]
Phenol HydroxylasePhenol / Thiophenol~1.0O-H bond cleavage is not the rate-determining step in the oxidative half-reaction.[4]
Phenol HydroxylaseResorcinol1.7 - 3.7C-H bond cleavage is partially rate-limiting for this substrate.[4]
Experimental Protocol: KIE in Microsomal Metabolism

This protocol is adapted for studying the KIE of phenol metabolism using human liver microsomes (HLMs).

1. Materials:

  • Phenol and this compound (e.g., Phenol-d6)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution: Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound).

  • Instrumentation: LC-MS/MS system.

2. Procedure:

  • Preparation: Thaw HLMs on ice. Prepare stock solutions of phenol and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations with phosphate buffer.

  • Incubation Setup: In separate microcentrifuge tubes, prepare incubation mixtures for the deuterated and non-deuterated compounds. A typical 200 µL incubation might contain:

    • Phosphate buffer

    • HLM protein (e.g., 0.25 mg/mL)

    • Substrate (Phenol or this compound, e.g., 1 µM final concentration)

  • Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 5 minutes to equilibrate the system.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from each incubation and add it to a separate tube containing 2-3 volumes (e.g., 150 µL) of the ice-cold acetonitrile/internal standard quenching solution.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze the disappearance of the parent compound (phenol or this compound) over time using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the concentration of the remaining parent compound versus time for both phenol and this compound.

  • Determine the initial reaction rates (kH and kD) from the linear portion of the substrate depletion curves.

  • Calculate the KIE as the ratio of the rates: KIE = kH / kD .

Applications in Chemical Synthesis: Oxidation Reactions

This compound is also a critical tool for elucidating the mechanisms of chemical oxidation reactions, particularly those involving hydrogen atom transfer (HAT).

A study on the oxidation of substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex provided decisive evidence for a HAT mechanism. The reaction with O-deuterated p-OMe-DTBP showed a significant deceleration in the reaction rate, yielding a primary KIE of 11. This large value strongly supports a mechanism where the O-H bond cleavage is the rate-limiting step.

Applications in Photochemistry: Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer (PCET) is a fundamental process in many areas of chemistry and biology, including photosynthesis and solar energy conversion.[5][6] In a PCET reaction, both an electron and a proton are transferred in a single, concerted kinetic step. This compound is instrumental in identifying these concerted pathways.

In a study of a phenol-pyrrolidinofullerene system, photoexcitation leads to a quenching of the fullerene's excited state. By replacing the phenolic proton with deuterium, the rate of this quenching process was observed to be significantly slower, yielding a KIE of 3.0. This result confirms the involvement of the proton in the rate-determining step and is consistent with a concerted PCET mechanism, as stepwise pathways (electron-first or proton-first) would likely not exhibit such a pronounced KIE.

PCET_Mechanism Figure 3: Concerted Proton-Coupled Electron Transfer (PCET) cluster_path Concerted Pathway cluster_stepwise Stepwise Pathways (Ruled out by KIE) Reactants Donor-H···Acceptor (e.g., Phenol···Fullerene*) TS Transition State [Donor···H···Acceptor]‡ Reactants->TS Single Kinetic Step (e⁻ and H⁺ move together) ET_first e⁻ Transfer First (Donor⁺-H···Acceptor⁻) Reactants->ET_first PT_first H⁺ Transfer First (Donor⁻···H-Acceptor⁺) Reactants->PT_first Products Donor• ···H-Acceptor⁻ (Charge-Separated State) TS->Products ET_first->Products then H⁺ PT_first->Products then e⁻

Caption: Concerted PCET pathway confirmed by KIE studies.

Conclusion

Deuterated phenol is an indispensable tool for mechanistic investigations across chemistry, biology, and drug development. Its application in Kinetic Isotope Effect studies provides unambiguous evidence for the involvement of C-H and O-H bond cleavage in the rate-determining steps of reactions. From deciphering the complex catalytic cycles of Cytochrome P450 enzymes to confirming concerted proton-coupled electron transfer pathways in photochemical systems, this compound allows researchers to gain a deeper, more quantitative understanding of reaction mechanisms, ultimately enabling the design of more efficient synthetic processes and safer, more effective pharmaceuticals.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Phenol-d

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated compounds like Phenol-d (including its various isotopic forms such as Phenol-d5 and Phenol-d6) is integral to a range of applications, from mechanistic studies to the development of drugs with enhanced pharmacokinetic profiles. While the substitution of hydrogen with deuterium (B1214612) can offer significant advantages, it is imperative to handle these compounds with a thorough understanding of their safety profiles and appropriate handling and storage procedures. This guide provides a comprehensive overview of the safety, handling, and storage of this compound, with a focus on quantitative data, experimental protocols, and clear visual representations of key processes.

Physicochemical and Toxicological Properties

The safety profile of this compound is largely extrapolated from the extensive data available for unlabeled phenol (B47542), as the substitution of hydrogen with deuterium is not expected to significantly alter its primary toxicological properties. However, subtle differences in metabolism due to the kinetic isotope effect may exist. Phenol is a highly toxic and corrosive compound, and its deuterated analogs should be handled with the same level of caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Phenol-d5, Phenol-d6, and unlabeled Phenol is presented in Table 1 for easy comparison. These properties are critical for understanding the behavior of the compound under various laboratory conditions.

PropertyPhenol-d5Phenol-d6Phenol (unlabeled)
Molecular Formula C₆D₅OHC₆D₅ODC₆H₅OH
Molecular Weight 99.14 g/mol [1]100.15 g/mol [2][3]94.11 g/mol [4]
Appearance White to off-white solid[5]Solid[2]Colorless-to-white crystalline solid[6]
Melting Point 40-42 °C[5][7]40-42 °C[2][8]40.9 °C[9]
Boiling Point 182 °C[5][7]182 °C[2]181.7 °C[4]
Density 1.127 g/mL at 25 °C1.140 g/mL at 25 °C[2]1.07 g/cm³[4]
Vapor Pressure Not available0.36 mmHg at 20 °C[2]0.4 mmHg at 20 °C[4]
Flash Point 79 °C (closed cup)[10]79.0 °C (closed cup)[11]79 °C (closed cup)[4]
Autoignition Temperature Not available715 °C[2]715 °C[12]
Water Solubility SolublePartially soluble8.3 g/100 mL at 20 °C[4]
Toxicological Data
Route of ExposureSpeciesValueReference
Oral LD50 Rat317 mg/kg[4][8]
Mouse270 mg/kg[4][8]
Rabbit420 mg/kg[16]
Dermal LD50 Rabbit630 mg/kg[8]
Rat669 mg/kg[17]
Inhalation LC50 Rat316 mg/m³ (4 h)[18]
Mouse166 ppm (RD50, 5 min)[18]

Note: The toxicological properties of this compound have not been thoroughly investigated. The information provided for unlabeled phenol should be used as a guideline for safe handling.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with multiple hazard categories. The following pictograms and hazard statements are associated with Phenol-d6.

Hazard Pictograms:

  • Corrosive

  • Acute Toxic

  • Health Hazard

Hazard Statements: [1][11]

  • H301 + H331: Toxic if swallowed or if inhaled.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Hand Protection: Use chemically resistant gloves. Double gloving is recommended. Suitable glove materials include butyl rubber and Viton®. Nitrile gloves offer limited splash protection and should be changed immediately upon contamination.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with organic vapor cartridges is necessary.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.

  • Eyewash and Safety Shower: An easily accessible and functional eyewash station and safety shower are essential in any laboratory where this compound is handled.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Safe Handling
  • Avoid creating dust when handling solid this compound.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[19]

  • Protect from light and moisture.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Recommended storage temperature is typically 2-8°C.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for disposal.

  • Large Spills: Evacuate the area. Ventilate the area and contain the spill. Absorb with an inert material and place in a sealed container for disposal. Do not allow the spill to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols are essential for ensuring safety and reproducibility. Below are representative methodologies for key safety-related experiments.

Protocol for Glove Permeation Testing (based on ASTM F739)

This protocol describes a method for determining the breakthrough time and permeation rate of a chemical through a protective glove material.

Objective: To measure the resistance of a glove material to permeation by this compound under conditions of continuous contact.

Materials:

  • Permeation test cell (two-chambered)[20][21]

  • Glove material specimen

  • Challenge chemical (this compound solution)

  • Collection medium (e.g., dry nitrogen gas or a suitable liquid)

  • Analytical instrument for detection (e.g., gas chromatograph with a flame ionization detector - GC-FID)

  • Constant temperature bath (23 ± 2 °C)[3]

Procedure:

  • Cut a circular specimen from the palm area of the glove to be tested.

  • Measure the thickness of the specimen.

  • Mount the specimen between the two chambers of the permeation cell, ensuring a leak-proof seal.

  • Introduce the challenge chemical (this compound solution) into the challenge chamber, which is in contact with the external surface of the glove material.

  • Simultaneously, start the flow of the collection medium through the collection chamber, which is in contact with the inner surface of the glove material.

  • Continuously monitor the collection medium for the presence of the challenge chemical using the analytical instrument.

  • The breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the time at which the chemical is first detected in the collection medium at a specified permeation rate (e.g., 1 μg/cm²/min).[3][22]

  • Continue the test to determine the steady-state permeation rate , which is the constant rate of permeation that occurs after equilibrium is reached.

  • Decontaminate all equipment after use.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 Cut glove specimen prep2 Mount specimen in permeation cell prep1->prep2 prep3 Prepare challenge chemical and collection medium prep2->prep3 test1 Introduce challenge chemical prep3->test1 test2 Start collection medium flow test1->test2 test3 Monitor for breakthrough test2->test3 analysis1 Record breakthrough time test3->analysis1 analysis2 Determine steady-state permeation rate analysis1->analysis2

Glove Permeation Testing Workflow
Protocol for Respirator Cartridge Breakthrough Testing (based on NIOSH guidelines)

This protocol outlines a method to determine the service life of an organic vapor respirator cartridge when exposed to this compound vapor.

Objective: To determine the time it takes for a specific concentration of this compound vapor to be detected downstream of a respirator cartridge.

Materials:

  • Test chamber with controlled atmosphere (temperature, humidity, airflow)

  • Respirator cartridge to be tested

  • System for generating a known concentration of this compound vapor

  • Air sampling pump

  • Analytical instrument for detecting this compound (e.g., photoionization detector or GC)

  • Flow meters

Procedure:

  • Equilibrate the respirator cartridge to the desired temperature and humidity.

  • Place the cartridge in the test chamber and connect it to the airflow system.

  • Initiate a constant flow of air through the cartridge at a rate that simulates a worker's breathing rate (e.g., 40 L/min).

  • Introduce a known, constant concentration of this compound vapor into the airstream upstream of the cartridge.

  • Continuously or periodically sample the air downstream of the cartridge.

  • The breakthrough time is the time at which the concentration of this compound in the downstream air reaches a predetermined level (e.g., 10% of the upstream concentration).

  • The service life of the cartridge is then determined based on the breakthrough time, often with a safety factor applied.

  • Properly dispose of the used cartridge as hazardous waste.

G cluster_setup Setup cluster_exposure Exposure cluster_result Result setup1 Equilibrate cartridge setup2 Place cartridge in test chamber setup1->setup2 exp1 Start airflow setup2->exp1 setup3 Generate this compound vapor exp2 Introduce vapor setup3->exp2 exp1->exp2 exp3 Sample downstream air exp2->exp3 res1 Detect breakthrough exp3->res1 res2 Determine service life res1->res2

Respirator Cartridge Breakthrough Testing Workflow

Metabolism and Toxicological Pathway

The toxicity of phenol is exerted through its interaction with cellular components and its metabolic activation. The primary route of metabolism involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions.

Metabolic Pathway of Phenol

Phenol undergoes a two-phase metabolic process primarily in the liver.

  • Phase I Metabolism: Phenol is hydroxylated by cytochrome P450 enzymes (primarily CYP2E1) to form hydroquinone (B1673460) and catechol.[1]

  • Phase II Metabolism: These hydroxylated metabolites, as well as phenol itself, are then conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs) to form more water-soluble compounds that can be readily excreted in the urine.[23][24]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) phenol This compound cyp450 Cytochrome P450 (e.g., CYP2E1) phenol->cyp450 Hydroxylation ugt UGTs phenol->ugt Glucuronidation sult SULTs phenol->sult Sulfation hydroquinone Hydroquinone-d excretion Urinary Excretion hydroquinone->excretion catechol Catechol-d catechol->excretion cyp450->hydroquinone cyp450->catechol glucuronide This compound Glucuronide glucuronide->excretion sulfate This compound Sulfate sulfate->excretion ugt->glucuronide sult->sulfate

Metabolic Pathway of this compound

This guide provides a foundational understanding of the safe handling, storage, and potential biological fate of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to have access to all relevant safety data sheets before working with this compound. Adherence to these guidelines will help to minimize risks and ensure a safe laboratory environment.

References

The Gold Standard: A Technical Guide to the Isotopic Purity and Enrichment of Deuterated Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of pharmaceutical research, drug development, and metabolic studies, the use of stable isotope-labeled compounds is a cornerstone for achieving accurate and reliable quantitative data.[1] Deuterated phenol (B47542) (Phenol-d), a synthetically modified version of phenol where one or more hydrogen atoms are replaced by deuterium (B1214612), serves as an invaluable tool. It is frequently employed as an internal standard in bioanalytical methods, a tracer in metabolic pathway studies, and a building block in the synthesis of more complex deuterated molecules.[2][3] The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This property can be leveraged to improve the pharmacokinetic profiles of drugs.[4]

The utility and reliability of deuterated phenol are fundamentally dependent on its isotopic purity and isotopic enrichment . Isotopic purity refers to the percentage of the material that consists of the desired deuterated molecule, while isotopic enrichment specifies the percentage of deuterium at a particular labeled position.[5] A comprehensive understanding and rigorous assessment of these parameters are critical for the integrity of experimental data and for meeting stringent regulatory requirements.

This technical guide provides an in-depth exploration of the isotopic purity and enrichment of various deuterated phenol species. It offers a compilation of quantitative data from commercially available standards, detailed experimental protocols for their characterization, and a discussion of the synthetic considerations that influence isotopic composition.

Data Presentation: Isotopic Purity and Enrichment of Commercial this compound

The following tables summarize the isotopic and chemical purity of commercially available deuterated phenol isotopologues. This data is essential for selecting the appropriate standard for a given application and for accurately correcting for the presence of unlabeled or partially labeled species.

Table 1: Specifications of Commercially Available Phenol-d1

SupplierProduct NumberIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich23951-03-390[6]Not specified
Thermo ScientificAC16625100095% (Isotopic)[7][8]Not specified
CDN IsotopesD-105898[9]Not specified

Table 2: Specifications of Commercially Available Phenol-d5

SupplierProduct NumberIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich42537098[4][10]Not specified
LGC StandardsTRC-O237902Not specified>95% (GC)[11][12]
LGC StandardsDRE-C1601010599.0[13]Not specified

Table 3: Specifications of Commercially Available Phenol-d6

SupplierProduct NumberIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich17606399[2]99% (CP)[2]
Cambridge Isotope Laboratories, Inc.DLM-37098[1]98%[1]
EurisotopDLM-370-598[14]98%[14]
CDN IsotopesD-002998[15]Not specified
ARMAR Isotopes113698[16]Not specified

Synthesis and Potential Isotopic Impurities

The synthesis of deuterated phenols typically involves hydrogen-deuterium exchange reactions on a phenol or a precursor molecule.[3][17] Common methods include acid- or base-catalyzed exchange using a deuterium source like D₂O, or metal-catalyzed reactions.[3][18] The specific synthetic route can influence the isotopic distribution and the potential for isotopic scrambling, where deuterium atoms are incorporated at unintended positions.

For example, the synthesis of this compound₅ often involves the deuteration of the aromatic ring, leaving the hydroxyl proton as ¹H. Conversely, this compound₆ is synthesized to have deuterium at all six positions, including the hydroxyl group. The presence of lower-mass isotopologues (d1, d2, d3, d4, d5 in a d6 sample) is a statistical reality of the synthesis process and their distribution can be predicted using binomial expansion calculations.[1]

Experimental Protocols

Accurate determination of isotopic purity and enrichment is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Enrichment Analysis

GC-MS is a powerful technique for determining the isotopic distribution of volatile compounds. For non-volatile compounds like phenol, a derivatization step is necessary to increase volatility and improve chromatographic performance.[15][19] Silylation is a common derivatization technique for phenols.[20]

1. Sample Preparation and Derivatization (Silylation with MTBSTFA):

  • Reagents:

    • This compound standard

    • Unlabeled phenol standard

    • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

    • Pyridine (B92270) (catalyst)

    • Ethyl acetate (B1210297) (solvent)

  • Procedure:

    • Prepare stock solutions of the this compound sample and unlabeled phenol in ethyl acetate (e.g., 1 mg/mL).

    • In a clean, dry vial, place 100 µL of the stock solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of MTBSTFA and 50 µL of pyridine to the dried residue.[11]

    • Seal the vial tightly and heat at 70°C for 30 minutes.[15]

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the mass spectra of the derivatized unlabeled phenol and the deuterated phenol sample.

  • Identify the molecular ion peak ([M]⁺) and the characteristic fragment ions. For the TBDMS derivative of phenol, a prominent ion is [M-57]⁺, corresponding to the loss of the tert-butyl group.[2]

  • For the deuterated sample, extract the ion intensities for the [M-57]⁺ isotopologue cluster (e.g., for Phenol-d5-TBDMS, this would include ions corresponding to d0 to d5 species).

  • Correct the observed ion intensities for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) of the unlabeled phenol derivative.[12]

  • Calculate the percentage of each isotopologue (d0, d1, d2, etc.) to determine the isotopic distribution. The isotopic enrichment is the percentage of the desired deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity

NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for the quantification of deuterium incorporation at specific sites.[21] Both ¹H and ²H NMR can be utilized.

1. Quantitative ¹H-NMR Protocol:

  • Objective: To determine the degree of deuteration by quantifying the residual proton signals.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid) into a clean, dry NMR tube.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or Chloroform-d). The solvent should not have signals that overlap with the analyte or internal standard signals.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification). This is crucial for obtaining accurate integrals.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the residual proton signals in the aromatic region of the this compound spectrum.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.

    • The isotopic enrichment at the deuterated positions can be calculated from the percentage of residual protons.

2. ²H-NMR Protocol:

  • Objective: To directly observe and quantify the deuterium nuclei.[13]

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in 0.6-0.7 mL of a protonated solvent (e.g., CHCl₃ or Acetone).

  • NMR Acquisition:

    • Spectrometer: Equipped with a deuterium probe.

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters: Use standard parameters for ²H NMR. A wider spectral width may be needed compared to ¹H NMR.

  • Data Processing and Analysis:

    • Process the ²H NMR spectrum.

    • The chemical shifts in the ²H spectrum will correspond to the deuterated positions.

    • The relative integrals of the signals can be used to determine the relative deuteration at different sites if they are resolved.

Visualizations

Phenol Metabolism Pathway

Phenol undergoes metabolic transformation in the body, primarily through conjugation reactions to form phenylglucuronide (B99446) and phenylsulfate, which are then excreted. Deuterated phenol can be used to trace these metabolic pathways.

G Phenol Phenol UGT UDP-Glucuronosyltransferase Phenol->UGT SULT Sulfotransferase Phenol->SULT UDPGA UDPGA UDPGA->UGT Phenylglucuronide Phenylglucuronide UGT->Phenylglucuronide Excretion Excretion Phenylglucuronide->Excretion PAPS PAPS PAPS->SULT Phenylsulfate Phenylsulfate SULT->Phenylsulfate Phenylsulfate->Excretion

Caption: Simplified metabolic pathway of phenol conjugation.

Experimental Workflow: Bioanalytical Method Using this compound as an Internal Standard

This workflow illustrates the use of deuterated phenol as an internal standard for the quantification of a phenolic drug, such as paracetamol, in a biological matrix using LC-MS/MS.[3]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Phenol-d6 (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for phenolic drug quantification using this compound IS.

Conclusion

The isotopic purity and enrichment of deuterated phenol are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical studies. A thorough characterization using techniques such as GC-MS and NMR spectroscopy is essential to ensure the quality of the standard. This guide has provided a comprehensive overview of the available data for commercial this compound isotopologues, detailed experimental protocols for their analysis, and an illustration of their application in drug metabolism studies. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can confidently utilize deuterated phenol to generate high-quality, reproducible data, thereby advancing our understanding of drug disposition and efficacy.

References

A Technical Guide to High-Purity Phenol-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenol-d6 (C₆D₆O), also known as hexadeuterophenol, is a deuterated form of phenol (B47542) where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly for researchers, scientists, and drug development professionals. Its primary applications lie in its use as an internal standard for mass spectrometry-based quantitative analysis, as a solvent in NMR spectroscopy, and as a tracer in metabolic studies. The high purity of Phenol-d6 is critical for the accuracy and reliability of these applications. This guide provides an in-depth overview of commercial suppliers of high-purity Phenol-d6, its technical specifications, and detailed experimental protocols for its key applications.

Commercial Suppliers and Quantitative Specifications

Several reputable chemical suppliers offer high-purity Phenol-d6. The choice of supplier often depends on the required isotopic enrichment, chemical purity, and the specific needs of the application. Below is a summary of the quantitative data available from prominent commercial suppliers. It is important to note that detailed impurity profiles are typically provided on the Certificate of Analysis (CoA) upon purchase.

Supplier/DistributorProduct ExampleIsotopic Enrichment (atom % D)Chemical Purity (%)Key Physical Properties
Sigma-Aldrich (Merck) Phenol-d6, 99 atom % D99≥99 (CP)mp: 40-42 °C, bp: 182 °C, density: 1.140 g/mL at 25 °C
Cambridge Isotope Laboratories, Inc. Phenol-D6 (D, 98%)9898mp: 40-42 °C, bp: 182 °C[1][2]
CDN Isotopes Phenol-d698Not specifiedmp: 40-42 °C, bp: 182 °C
LGC Standards Phenol D6Not specifiedNot specifiedNeat format
Thomas Scientific (distributor for Aldrich) ALDRICH Phenol-d6, 99 atom % D99Not specifiedmp: 40-42 °C, bp: 182 °C, density: 1.140 g/mL at 25 °C
ZEOtope Phenol-d6 98%D≥98.00Not specifiedH₂O+D₂O Content by KF Coulometer: ≤0.50 %(w)
ARMAR Isotopes Phenol-d6, 98 atom%D98Not specifiedHigh-quality for NMR Spectroscopy
Simson Pharma Limited Phenol-D6Not specifiedNot specifiedAccompanied by Certificate of Analysis

Experimental Protocols

The utility of high-purity Phenol-d6 is best illustrated through its application in various analytical and research protocols.

Phenol-d6 as an Internal Standard for GC/MS Analysis of Phenol in Water

The quantification of phenol in environmental water samples is a common analytical task. The use of Phenol-d6 as an internal standard is crucial for accurate and precise measurements, as it compensates for sample loss during preparation and variations in instrument response. The following is a typical protocol based on EPA Method 528.[3][4][5][6]

Methodology:

  • Sample Preparation:

    • To a 1-liter water sample, add a known amount of Phenol-d6 solution (e.g., to a final concentration of 2 µg/L).

    • If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite.

    • Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.

  • Solid Phase Extraction (SPE):

    • Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane, followed by methanol, and finally with 0.05 N HCl.

    • Pass the entire 1-liter water sample through the conditioned SPE cartridge.

    • Dry the cartridge under vacuum.

    • Elute the trapped analytes with dichloromethane.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Inject an aliquot (e.g., 1 µL) into the GC/MS system.

  • GC/MS Parameters (Example):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane).

    • Injector: Splitless, 250 °C.

    • Oven Program: Initial temperature 40 °C (hold for 4 min), ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350 or in Selected Ion Monitoring (SIM) mode.

    • Quantification Ions: Phenol (m/z 94, 65, 66), Phenol-d6 (m/z 100, 69, 70).

Experimental Workflow for GC/MS Analysis of Phenol in Water:

GCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 1L Water Sample Spike Spike with Phenol-d6 Sample->Spike Acidify Acidify to pH < 2 Spike->Acidify Load Load onto SPE Cartridge Acidify->Load Wash Wash Cartridge Load->Wash Elute Elute with Dichloromethane Wash->Elute Dry Dry Eluate Elute->Dry Concentrate Concentrate to 1mL Dry->Concentrate GCMS GC/MS Analysis Concentrate->GCMS Data Data Processing (Quantification) GCMS->Data

Caption: Workflow for the quantitative analysis of phenol in water using Phenol-d6 as an internal standard.

Phenol-d6 as an Internal Standard for LC-MS/MS Analysis of Phenol in Plasma

The determination of phenol and its metabolites in biological fluids like plasma is essential in drug metabolism and pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity, and the use of Phenol-d6 is critical for reliable quantification.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of Phenol-d6 solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters (Example):

    • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate phenol from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions:

      • Phenol: e.g., m/z 93 -> 65

      • Phenol-d6: e.g., m/z 99 -> 69

Logical Relationship for Internal Standard Quantification:

Internal_Standard_Logic cluster_measurement Mass Spectrometry Measurement cluster_calculation Calculation Analyte_Response Analyte Response (AR) Response_Ratio Response Ratio (AR / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (IS) Response IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical flow for quantification using an internal standard like Phenol-d6.

Phenol-d6 in Metabolic Studies

Deuterated compounds are used as tracers to study the metabolic fate of molecules in biological systems. While specific signaling pathways where Phenol-d6 is the primary tracer are not extensively documented in readily available literature, it can be used to study the general metabolism of phenol. Phenol undergoes Phase I (hydroxylation) and Phase II (conjugation) metabolism in the body. By administering a deuterated analog, researchers can track the formation of its metabolites using mass spectrometry.

Phenol Metabolism Pathway:

Phenol is first hydroxylated to form catechols, which can then be further metabolized. A key step is the ring cleavage of catechol, which can proceed via either the ortho or meta pathway. The resulting intermediates are then funneled into the tricarboxylic acid (TCA) cycle.

Phenol_Metabolism cluster_ortho Ortho-cleavage Pathway cluster_meta Meta-cleavage Pathway Phenol Phenol / Phenol-d6 Catechol Catechol / Deuterated Catechol Phenol->Catechol Phenol Hydroxylase cis_cis_muconate cis,cis-Muconate Catechol->cis_cis_muconate Catechol 1,2-dioxygenase hydroxymuconic_semialdehyde 2-Hydroxymuconic semialdehyde Catechol->hydroxymuconic_semialdehyde Catechol 2,3-dioxygenase muconolactone Muconolactone cis_cis_muconate->muconolactone succinyl_coa_acetyl_coa Succinyl-CoA + Acetyl-CoA muconolactone->succinyl_coa_acetyl_coa TCA_Cycle TCA Cycle succinyl_coa_acetyl_coa->TCA_Cycle pyruvate_acetaldehyde Pyruvate + Acetaldehyde hydroxymuconic_semialdehyde->pyruvate_acetaldehyde pyruvate_acetaldehyde->TCA_Cycle

Caption: Simplified metabolic pathway of phenol, which can be traced using Phenol-d6.

Conclusion

High-purity Phenol-d6 is an essential tool for researchers in analytical chemistry, environmental science, and drug development. Its use as an internal standard ensures the accuracy of quantitative methods, while its properties as a deuterated compound make it suitable for metabolic studies. The selection of a commercial supplier should be based on a careful review of their product specifications and the availability of detailed quality documentation, such as a Certificate of Analysis, to ensure the reliability of experimental results. The protocols and diagrams provided in this guide offer a comprehensive overview of the core applications of high-purity Phenol-d6 and serve as a valuable resource for scientists in the field.

References

Navigating Precision: A Technical Guide to Deuterated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern scientific research and pharmaceutical development, precision and accuracy are paramount. Isotopically labeled compounds are indispensable tools for achieving this exactitude. Among these, deuterated phenols, where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as critical assets. This technical guide provides an in-depth overview of the most commonly utilized deuterated phenols—Phenol-d5 and Phenol-d6—focusing on their core properties, applications, and the experimental workflows they enable. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Properties and Identification

The term "Phenol-d" is a general descriptor for phenol (B47542) molecules containing deuterium. The specific properties and applications are dictated by the number and position of the deuterium atoms. The two most prevalent forms are Phenol-d5 (pentadeuterated) and Phenol-d6 (hexadeuterated).

Quantitative Data Summary

The key physicochemical properties of Phenol-d5 and Phenol-d6 are summarized in the table below for easy comparison.

PropertyPhenol-d5Phenol-d6
Synonyms Pentadeuteriophenol, Phenol (ring-d5)Hexadeuteriophenol, Perdeuterated phenol
CAS Number 4165-62-2[1][2]13127-88-3[3][4][5]
Molecular Formula C₆D₅OHC₆D₅OD[3][4]
Molecular Weight 99.14 g/mol [1][6]100.15 g/mol [3][7][4]
Isotopic Purity Typically ≥98 atom % DTypically ≥98 atom % D[7]
Melting Point 40-42 °C[8][3]40-42 °C[3]
Boiling Point 182 °C[8][3]182 °C[3]
Density 1.127 g/mL at 25 °C[8]1.140 g/mL at 25 °C[3]
Appearance White to off-white solid/crystals[8]White crystalline solid[4][5]

Key Applications in Research and Development

Deuterated phenols are primarily utilized for their ability to act as tracers and internal standards, and to influence reaction kinetics, a phenomenon known as the kinetic isotope effect.

  • Internal Standards in Mass Spectrometry: The most common application of Phenol-d5 and Phenol-d6 is as internal standards for the quantification of phenol and related phenolic compounds in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][4][9] Because they are chemically almost identical to their non-deuterated counterparts, they co-elute and ionize similarly, but are distinguishable by their higher mass. This allows for accurate correction of analyte loss during sample preparation and for variations in instrument response.[9]

  • NMR Spectroscopy: Phenol-d6 is frequently used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Its high isotopic purity ensures minimal interference from solvent signals in the proton NMR spectrum, providing a clear window for the analysis of the sample's protons.[10]

  • Metabolic and Mechanistic Studies: In drug development, deuterated compounds are invaluable for studying the metabolic fate of drugs.[11] By replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be slowed down (due to the kinetic isotope effect), allowing for easier identification of metabolites and a better understanding of metabolic pathways.[11][12] While deuterated phenols themselves are not typically the active pharmaceutical ingredient, they can be used as building blocks in the synthesis of more complex deuterated drug molecules.

  • Synthesis of Deuterated Compounds: Phenol-d5 and Phenol-d6 serve as versatile starting materials for the synthesis of a wide range of deuterated aromatic compounds, which are crucial for various research applications.[7]

Experimental Protocols and Methodologies

The following sections outline generalized experimental protocols where deuterated phenols are commonly employed. These are intended as illustrative guides and would require optimization for specific experimental conditions and matrices.

Protocol 1: Quantification of Phenol in a Sample using Isotope Dilution GC-MS

Objective: To accurately quantify the concentration of phenol in a given sample (e.g., environmental water, biological fluid) using Phenol-d6 as an internal standard.

Methodology:

  • Sample Preparation:

    • A known volume or mass of the sample is taken.

    • A precise amount of a standard solution of Phenol-d6 is spiked into the sample.

    • The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction with a suitable organic solvent, or solid-phase extraction) to isolate the phenol and the internal standard.

    • The extract is concentrated to a known volume.

  • GC-MS Analysis:

    • An aliquot of the concentrated extract is injected into the GC-MS system.

    • The GC separates the phenol from other components in the sample matrix.

    • The MS is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to both phenol and Phenol-d6.

  • Quantification:

    • The ratio of the peak area of the characteristic ion of phenol to that of the characteristic ion of Phenol-d6 is calculated.

    • This ratio is then compared to a calibration curve generated by analyzing a series of standards containing known concentrations of phenol and a constant concentration of Phenol-d6.

    • The concentration of phenol in the original sample is then determined.

Protocol 2: General Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

While deuterated phenol is not directly used in the exchange reaction, this workflow illustrates the principle of using deuterium to probe protein structure and dynamics, a key concept in drug development.

Objective: To study protein conformation, protein-ligand interactions, or epitope mapping.

Methodology:

  • Deuterium Labeling:

    • The protein of interest is incubated in a D₂O-based buffer for specific time intervals.

    • During this incubation, solvent-accessible amide hydrogens on the protein backbone exchange with deuterium atoms from the buffer.

  • Quenching:

    • The exchange reaction is rapidly stopped (quenched) by lowering the pH and temperature. This locks the deuterium label in place.

  • Digestion and Separation:

    • The quenched protein is then passed through an inline protease column (e.g., pepsin) to digest it into smaller peptides.

    • The resulting peptides are separated using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis:

    • The separated peptides are analyzed by a mass spectrometer to determine the mass increase for each peptide due to deuterium incorporation.

  • Data Analysis:

    • The level of deuterium uptake for different peptides provides information about the solvent accessibility of different regions of the protein, thereby revealing details about its structure and dynamics.

Signaling Pathways and Experimental Workflows

Deuterated phenols are not known to be involved in signaling pathways as active molecules. Instead, they are instrumental in elucidating the metabolic pathways of other compounds. For instance, they can be used to study the biodegradation of phenol, which typically proceeds through catechol intermediates followed by ring cleavage via either the ortho- or meta-pathway.

Below are Graphviz diagrams illustrating a typical experimental workflow using deuterated phenols and the general metabolic pathway of phenol that can be studied using these labeled compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample containing Phenol spike Spike with known amount of Phenol-d6 (Internal Standard) sample->spike extract Extraction (LLE or SPE) spike->extract concentrate Concentration extract->concentrate gcms GC-MS Analysis concentrate->gcms Inject quant Quantification (Peak Area Ratio vs. Calibration Curve) gcms->quant result Final Concentration of Phenol quant->result

Caption: Isotope Dilution Analysis Workflow using Phenol-d6.

phenol_metabolism cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway phenol Phenol (or Deuterated Phenol as tracer) monooxygenase Phenol Hydroxylase phenol->monooxygenase catechol Catechol monooxygenase->catechol c12o Catechol 1,2-Dioxygenase catechol->c12o c23o Catechol 2,3-Dioxygenase catechol->c23o cis_muconic cis,cis-Muconic Acid c12o->cis_muconic tca_ortho Intermediates of TCA Cycle cis_muconic->tca_ortho hydroxymuconic 2-Hydroxymuconic Semialdehyde c23o->hydroxymuconic tca_meta Pyruvate and Acetaldehyde hydroxymuconic->tca_meta

Caption: General Metabolic Pathways of Phenol Biodegradation.

Deuterated phenols, particularly Phenol-d5 and Phenol-d6, are powerful and versatile tools in the arsenal (B13267) of researchers and drug development professionals. Their primary utility as internal standards in mass spectrometry ensures the highest level of accuracy in quantitative analyses. Furthermore, their application in NMR spectroscopy and as synthetic precursors for more complex deuterated molecules underscores their importance. While not directly involved in signaling pathways, their role as tracers is critical for elucidating metabolic and reaction mechanisms. A thorough understanding of the properties and applications of these compounds, as outlined in this guide, can significantly enhance the precision and reliability of scientific investigations, ultimately accelerating innovation in both fundamental research and pharmaceutical development.

References

The Deuterium Switch: An In-Depth Technical Guide to the Role of Deuterated Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), represents a significant advancement in medicinal chemistry. This subtle modification, known as deuteration, can profoundly alter a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. By leveraging the kinetic isotope effect (KIE), deuterated compounds offer a powerful tool to optimize drug candidates and extend the lifecycle of existing therapies. This technical guide provides a comprehensive overview of the principles of deuteration, detailed experimental protocols for evaluation, and a summary of the impact on clinically relevant drugs.

Core Principles: The Kinetic Isotope Effect (KIE)

The foundation of deuteration in drug discovery lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic process. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.

This slowing of metabolic breakdown can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A reduced rate of metabolism results in a longer drug half-life (t½) and decreased systemic clearance.

  • Enhanced Drug Exposure: A longer half-life leads to a greater area under the plasma concentration-time curve (AUC), indicating increased overall exposure to the active drug.[1]

  • Reduced Dosing Frequency: A longer duration of action may allow for less frequent drug administration, which can improve patient compliance.[1]

  • Minimized Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[2]

  • Potential for Lower Doses: Increased exposure may enable the use of lower doses to achieve the desired therapeutic effect, potentially reducing side effects.[1]

Key Applications and Case Studies

The therapeutic benefits of deuteration have been successfully demonstrated in several approved drugs and clinical candidates.

Deutetrabenazine: The First FDA-Approved Deuterated Drug

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease and tardive dyskinesia.[3] Tetrabenazine is rapidly metabolized, leading to a short half-life and the need for frequent dosing, which can be associated with adverse neuropsychiatric effects.[2] Deutetrabenazine features deuterium atoms on the two methoxy (B1213986) groups, which are the primary sites of metabolism by CYP2D6. This deuteration slows the metabolism of the active metabolites, resulting in a longer half-life, lower peak plasma concentrations, and reduced plasma fluctuations compared to tetrabenazine.[4][5] This improved pharmacokinetic profile allows for less frequent dosing and is associated with a better tolerability profile.[6]

Signaling Pathway of Deutetrabenazine

Deutetrabenazine and its active metabolites are reversible inhibitors of the vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, they deplete presynaptic stores of monoamines, such as dopamine, in the central nervous system. This reduction in dopaminergic neurotransmission is the mechanism by which it alleviates hyperkinetic movement disorders.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa DOPA dopamine Dopamine dopa->dopamine DOPA Decarboxylase vesicle Synaptic Vesicle dopamine->vesicle Transport vmat2 VMAT2 dopamine_cleft Dopamine vesicle->dopamine_cleft Release deutetrabenazine Deutetrabenazine (and active metabolites) deutetrabenazine->vmat2 Inhibition dopamine_receptor Dopamine Receptor dopamine_cleft->dopamine_receptor Binding signal Signal Transduction dopamine_receptor->signal

Mechanism of VMAT2 inhibition by deutetrabenazine.
Deucravacitinib (B606291): A Novel, De Novo Deuterated Drug

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[7] Unlike the "deuterium switch" approach used for deutetrabenazine, deucravacitinib was designed with deuterium from the outset. Deuteration of the N-methyl amide group blocks a metabolic pathway that would otherwise lead to the formation of a less selective primary amide metabolite.[7] This preserves the drug's high selectivity for TYK2 over other Janus kinases (JAKs), which is a key advantage for its safety profile.[8]

Signaling Pathway of Deucravacitinib

Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active (JH1) domain targeted by many other JAK inhibitors. This unique mechanism of action leads to highly selective inhibition of TYK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I interferons, which are key cytokines in the pathogenesis of psoriasis.[9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine IL-12, IL-23, Type I IFN receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak JAK1/2 receptor->jak stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation p_stat p-STAT stat->p_stat gene_transcription Gene Transcription p_stat->gene_transcription Dimerization & Nuclear Translocation deucravacitinib Deucravacitinib deucravacitinib->tyk2 Allosteric Inhibition

Allosteric inhibition of the TYK2 signaling pathway by deucravacitinib.
Donafenib: A Deuterated Sorafenib Derivative

Donafenib is a deuterated derivative of the multi-kinase inhibitor sorafenib, approved in China for the first-line treatment of unresectable hepatocellular carcinoma.[10] The deuteration of the N-methyl group in donafenib enhances its metabolic stability, leading to an improved pharmacokinetic profile compared to sorafenib.[11] Clinical trials have shown that donafenib improves overall survival compared to sorafenib, with a more favorable safety profile.[12]

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic data from clinical and preclinical studies, highlighting the impact of deuteration.

Table 1: In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

Drug PairParameterDeuterated DrugNon-Deuterated AnalogFold ChangeReference(s)
Deutetrabenazine vs. Tetrabenazine Half-life (t½) of total active metabolites8.6 hours4.8 hours~1.8x Increase[4]
AUCinf of total active metabolites542 ng·hr/mL261 ng·hr/mL~2.1x Increase[4]
Cmax of total active metabolites74.6 ng/mL61.6 ng/mL~1.2x Increase[4]
Donafenib vs. Sorafenib Steady-state plasma concentration44.0-46.7 h·µg/mL29.5-36.7 h·µg/mL~1.3-1.5x Increase[12]
Overall Survival (median)12.1 months10.3 months-[12]
Deucravacitinib vs. Tofacitinib TYK2 IC50 (whole blood)LowerHigherHigher Selectivity[8]
JAK1/3 IC50 (whole blood)HigherLowerHigher Selectivity[8]

Table 2: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Compounds

Compound PairIn Vitro SystemParameterDeuterated CompoundNon-Deuterated AnalogFold ChangeReference(s)
d9-Methadone vs. Methadone Mouse Liver MicrosomesIntrinsic Clearance (CLint)LowerHigherSlower Metabolism[13]
Deuterated Paroxetine Analog vs. Paroxetine Human Liver MicrosomesLongerShorter~2.5x Increase[2]

Experimental Protocols

To evaluate the impact of deuteration, a series of in vitro and in vivo experiments are conducted.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay determines the intrinsic clearance of a compound in a primary site of metabolism.

Objective: To compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare stock solutions of the deuterated and non-deuterated test compounds (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube on ice, combine pooled human liver microsomes (e.g., final concentration of 0.5 mg/mL) and phosphate (B84403) buffer (pH 7.4).

    • Add the test compound to the microsome suspension to a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., ≤ 0.1% DMSO) to avoid inhibiting enzymatic activity.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rats

This study determines the full pharmacokinetic profile of a deuterated drug.

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following oral administration to rats.

Methodology:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (or another appropriate strain).

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of the deuterated or non-deuterated compound, formulated in a suitable vehicle, to separate groups of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method. A deuterated internal standard is typically used for accurate quantification.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).

    • Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Experimental Workflow for Evaluating a Deuterated Drug Candidate

G start Identify Metabolic 'Soft Spot' on Parent Molecule synthesis Synthesize Deuterated Analog start->synthesis in_vitro In Vitro Metabolic Stability Assay (Liver Microsomes) synthesis->in_vitro in_vivo In Vivo Pharmacokinetic Study (e.g., Rats) in_vitro->in_vivo Promising In Vitro Profile data_analysis Comparative Data Analysis (PK Parameters) in_vivo->data_analysis decision Decision on Clinical Candidacy data_analysis->decision

A streamlined workflow for the evaluation of deuterated drug candidates.

Synthesis and Analytical Considerations

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or reagents. For example, the synthesis of deutetrabenazine can involve the use of deuterated methanol (B129727) (CD₃OD) to introduce the trideuteromethoxy groups.[14] The synthesis of deucravacitinib involves the use of deuterated methylamine (B109427) hydrochloride.[15] The development of scalable and efficient synthetic routes is crucial for the commercial viability of deuterated drugs.[16]

Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of deuterated drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8] It is important to develop and validate robust analytical methods to accurately measure the concentrations of both the deuterated drug and its non-deuterated counterpart, as well as their respective metabolites. The use of a stable isotope-labeled internal standard, often a more heavily deuterated version of the analyte, is standard practice to ensure accurate quantification.[17]

Conclusion

Deuteration has emerged as a powerful and validated strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The success of drugs like deutetrabenazine and deucravacitinib underscores the clinical and commercial potential of this approach. As our understanding of drug metabolism and synthetic chemistry continues to advance, the strategic application of deuterium will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenol-d6 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenol (B47542) in various matrices is a critical task in environmental monitoring, industrial hygiene, and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as phenol-d6 (B82959), is considered the gold standard for quantitative analysis by isotope dilution mass spectrometry.[1]

Phenol-d6 is an ideal internal standard because its chemical and physical properties are nearly identical to those of native phenol. This similarity ensures that both compounds behave almost identically during sample preparation, extraction, chromatography, and ionization.[2] By adding a known amount of phenol-d6 to the sample at the initial stage of analysis, any variations or losses of the target analyte during the analytical process can be effectively compensated for, leading to highly accurate and precise results.[1] This document provides detailed application notes and protocols for the use of phenol-d6 as an internal standard in the GC-MS analysis of phenol.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for achieving high accuracy in quantitative analysis. The core principle involves introducing a known amount of an isotopically enriched standard (e.g., phenol-d6) into the sample. This "spiked" sample is then processed and analyzed by GC-MS. The mass spectrometer can differentiate between the native analyte (phenol) and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z).

The quantification is based on the ratio of the signal intensity of the analyte to that of the internal standard. Because both compounds are affected proportionally by variations in sample preparation and instrument response, this ratio remains constant, leading to reliable and reproducible measurements.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of phenol using phenol-d6 as an internal standard. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical GC-MS Parameters and Performance Metrics

ParameterValueReference
Deuterated Standard Phenol-d6[1]
Limit of Detection (LOD) 0.02 - 0.5 µg/L (Water)[1]
0.035 mg/kg (Soil/Sediment)[1]
2 - 30 pg/g (Biological Tissue)[1]
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/L (Water)[1]
~0.1 mg/kg (Soil/Sediment)[1]
2 - 60 pg/g (Biological Tissue)[1]
Recovery 70-130%[1]
Precision (%RSD) < 20%[1]

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Phenol and Phenol-d6

CompoundMolecular Ion (M+)Quantifier IonQualifier Ion(s)Reference
Phenol 949465, 66[3]
Phenol-d6 1009971[4][5]

Experimental Protocols

This section provides a detailed methodology for the analysis of phenol in water samples using phenol-d6 as an internal standard.

Materials and Reagents
  • Phenol standard (analytical grade)

  • Phenol-d6 standard (≥98% isotopic purity)

  • Methanol (B129727) (GC-MS purity)

  • Dichloromethane (DCM, GC-MS purity)

  • Sodium sulfite

  • Hydrochloric acid (6 N)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or equivalent)

  • Deionized water

Sample Preparation (Water Samples)
  • Sample Collection and Preservation: Collect 1-liter water samples in clean glass bottles. If residual chlorine is present, dechlorinate the sample by adding 40–50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6 N hydrochloric acid.[6]

  • Spiking with Internal Standard: Add a known amount of phenol-d6 solution in methanol to the water sample. The concentration of the internal standard should be in the mid-range of the calibration curve.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of deionized water (pH ≤ 2).[6] Do not allow the sorbent to go dry after the final methanol wash.[6]

    • Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[2][7]

    • After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.[6]

  • Elution: Elute the trapped analytes from the SPE cartridge with 5 mL of dichloromethane.[6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35 °C.[6]

  • Final Preparation: The concentrated extract is now ready for GC-MS analysis.[6]

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • GC Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent) is commonly used.[8]

  • Injector: 1 µL splitless injection at 250 °C.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature of 40 °C, hold for 6 minutes.[6]

    • Ramp at 8 °C/min to 250 °C.[6]

  • Mass Spectrometer:

    • Operate in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and phenol-d6 (see Table 2).[2]

    • Full scan mode (e.g., 45–350 amu) can be used for initial identification.[6]

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of phenol-d6. The concentration range should bracket the expected sample concentrations.[9]

  • Calibration Curve: Analyze the calibration standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the ratio of the peak area of phenol to the peak area of phenol-d6 against the concentration of phenol.

  • Quantification: Quantify the amount of phenol in the samples by calculating the peak area ratio and determining the concentration from the calibration curve.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the internal standard method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Phenol-d6 Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution with Dichloromethane SPE->Elute Concentrate Concentration under Nitrogen Elute->Concentrate GCMS GC-MS Injection Concentrate->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Phenol / Phenol-d6) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for GC-MS analysis of phenol using a deuterated internal standard.

internal_standard_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_result Result Cal1 Calibration Standard 1 (Known Phenol Conc. + Fixed Phenol-d6 Conc.) CalCurve Calibration Curve (Area Ratio vs. Phenol Conc.) Cal1->CalCurve Cal2 Calibration Standard 2 Cal2->CalCurve CalN ... CalN->CalCurve Result Determine Phenol Concentration CalCurve->Result Calculate Sample Unknown Sample (+ Fixed Phenol-d6 Conc.) AreaRatio Measure Peak Area Ratio (Phenol / Phenol-d6) Sample->AreaRatio AreaRatio->CalCurve Interpolate

Caption: Logical relationship of the internal standard calibration method for quantification.

References

Application Note: Protocol for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Studies of Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2] The method relies on the exchange of labile amide hydrogen atoms on the protein backbone with deuterium from a deuterated solvent (typically D₂O). The rate of this exchange is highly dependent on the local protein structure, with regions that are highly structured or involved in hydrogen bonding exchanging more slowly than flexible or solvent-exposed regions.[1] By measuring the mass increase of the protein or its peptic fragments over time, a detailed map of solvent accessibility and dynamics can be generated.[2]

This application note provides a detailed protocol for a standard bottom-up continuous-labeling HDX-MS experiment. While the use of catalysts to modulate the exchange rate has been explored, the use of phenol-d₆ as a catalyst for this purpose is not a standard or documented practice. Phenol is a weak acid and does not provide the necessary catalytic activity for amide hydrogen exchange under the mild conditions required to maintain a protein's native conformation. Standard HDX-MS protocols rely on the intrinsic exchange rates of amide hydrogens, which are primarily influenced by pH and temperature.[1][3]

Experimental Protocols

This protocol outlines the key steps for a typical bottom-up HDX-MS experiment designed to compare the conformational dynamics of a protein in two states (e.g., with and without a ligand).

1. Materials and Reagents

  • Protein of Interest: Purified to ≥95%, at a concentration of 0.5–2 mg/mL.

  • Deuterium Oxide (D₂O): 99.9% isotopic purity.

  • Labeling Buffer (Deuterated): Protein formulation buffer prepared in D₂O. The pH should be adjusted to the desired experimental pD (pD = pH_read + 0.4).

  • Quench Buffer: Typically contains 0.5 M Guanidine-HCl and 0.5% formic acid, pre-chilled to 0 °C. The final pH after mixing with the labeling reaction should be ~2.5.[3]

  • Digestion Column: Immobilized pepsin column.

  • LC-MS System: A high-resolution mass spectrometer coupled with a UPLC system equipped with a refrigerated autosampler and column compartment.

  • Trap and Analytical Columns: C18 trap and analytical columns suitable for peptide separation.

2. Experimental Workflow

The overall experimental workflow for a typical HDX-MS experiment is depicted below.

HDX_MS_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis LC-MS Analysis cluster_data Data Analysis Protein Protein Sample (Apo and Ligand-Bound) Labeling Incubate at various time points (e.g., 10s, 1m, 10m, 1h) Protein->Labeling Initiate Labeling D2O_Buffer Deuterated Labeling Buffer (D₂O) D2O_Buffer->Labeling Quench Add pre-chilled Quench Buffer (pH 2.5, 0°C) Labeling->Quench Stop Exchange Digestion Online Pepsin Digestion Quench->Digestion Trap Peptide Trapping and Desalting Digestion->Trap Separation UPLC Separation Trap->Separation MS Mass Spectrometry (MS and MS/MS) Separation->MS Peptide_ID Peptide Identification (Undeuterated Control) MS->Peptide_ID Deuterium_Uptake Deuterium Uptake Calculation Peptide_ID->Deuterium_Uptake Comparison Comparative Analysis (Apo vs. Ligand-Bound) Deuterium_Uptake->Comparison Visualization Data Visualization (Heatmaps, Uptake Plots) Comparison->Visualization

Caption: A typical bottom-up HDX-MS experimental workflow.

3. Detailed Method

  • Undeuterated Control:

    • Inject the undeuterated protein sample into the LC-MS system without prior labeling.

    • Perform data-dependent acquisition (DDA) to acquire MS/MS spectra for peptide identification. This will generate a comprehensive peptide map.

  • Deuterium Labeling:

    • For each state (e.g., apo and ligand-bound), initiate the exchange reaction by diluting the protein sample 1:10 with the deuterated labeling buffer.

    • Incubate the reaction mixture for a series of time points (e.g., 10s, 1 min, 5 min, 30 min, 2h) at a controlled temperature (e.g., 20°C).

  • Quenching:

    • At each time point, quench the labeling reaction by adding an equal volume of pre-chilled quench buffer.

    • Immediately inject the quenched sample into the pre-chilled autosampler (0-4°C).

  • LC-MS Analysis:

    • The quenched sample is automatically injected and passed over an immobilized pepsin column for online digestion.

    • The resulting peptides are captured on a trap column and desalted.

    • Peptides are then separated on a C18 analytical column using a fast gradient of acetonitrile (B52724) with 0.1% formic acid. Both the trap and analytical columns should be maintained at a low temperature (e.g., 0°C) to minimize back-exchange.[4]

    • The eluted peptides are analyzed by the mass spectrometer in MS1 mode to measure their mass-to-charge ratio.

  • Data Analysis:

    • The peptide list generated from the undeuterated control is used to identify the peptides in the deuterated samples.

    • Specialized software is used to calculate the centroid mass of the isotopic distribution for each peptide at each time point.

    • The level of deuterium incorporation for each peptide is determined by comparing the mass of the deuterated peptide to its undeuterated counterpart.

    • Deuterium uptake plots are generated for each peptide, showing the increase in deuterium incorporation over time.

    • The deuterium uptake for the two protein states is compared to identify regions with altered conformation or dynamics.

Data Presentation

Quantitative data from HDX-MS experiments are typically presented in tables summarizing the deuterium uptake for key peptides, and visualized using uptake plots and heat maps. Below are illustrative tables for a hypothetical protein-ligand interaction study.

Table 1: Peptide-level Deuterium Uptake after 5 minutes of Labeling

Peptide SequenceStart-End ResiduesDeuterium Uptake (Apo)Deuterium Uptake (Ligand-Bound)Difference
PEPTIDEONE10-205.6 Da2.1 Da-3.5 Da
PEPTIDETWO55-654.2 Da4.3 Da+0.1 Da
PEPTIDETHREE90-1006.8 Da3.4 Da-3.4 Da

Table 2: Summary of Regions with Significant Changes in Deuterium Uptake

RegionResiduesAverage Change in Deuterium UptakeInterpretation
Binding Pocket10-25-3.2 DaProtection upon ligand binding
Allosteric Site88-102-3.0 DaConformational change upon binding
Flexible Loop50-70+0.2 DaNo significant change

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between ligand binding and the observed changes in protein conformation as detected by HDX-MS.

Ligand_Binding_Effect cluster_cause Cause cluster_event Event cluster_effect Effect cluster_observation Observation (HDX-MS) Ligand Ligand Binding Ligand Binding Ligand->Binding Protein_Apo Apo Protein (Unbound State) Protein_Apo->Binding Conformation_Change Conformational Change in Protein Structure Binding->Conformation_Change Solvent_Exclusion Solvent Exclusion from Binding Site Binding->Solvent_Exclusion Reduced_Flexibility Reduced Local Flexibility Conformation_Change->Reduced_Flexibility Decreased_HDX Decreased H/D Exchange Rate in Specific Peptides Reduced_Flexibility->Decreased_HDX Solvent_Exclusion->Decreased_HDX

References

Application of Phenol-d6 in Quantitative Mass Spectrometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Phenol-d6 as an internal standard in quantitative mass spectrometry. The primary focus is on the application of isotope dilution mass spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of phenol (B47542) and related phenolic compounds in complex matrices.

Introduction

Phenol and its derivatives are significant analytes in environmental monitoring, food science, and biomedical research.[1] Accurate and precise quantification of these compounds is often challenging due to complex sample matrices that can cause signal suppression or enhancement in mass spectrometry analysis.[2] Isotope dilution mass spectrometry (IDMS) is a gold standard technique that addresses these challenges by employing a stable isotope-labeled internal standard, such as Phenol-d6.[1][3]

Phenol-d6, a deuterated analog of phenol, is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the native analyte.[1][4] It co-elutes with the unlabeled phenol during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By adding a known amount of Phenol-d6 to a sample prior to preparation and analysis, any variations or losses during the analytical process can be corrected for by measuring the ratio of the native analyte to the isotopically labeled standard.[1][3] This approach significantly improves the accuracy, precision, and reproducibility of quantitative results.[3]

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched standard (e.g., Phenol-d6) to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, purification, and analysis. The ratio of the signal intensity of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the labeled and unlabeled compounds behave almost identically during sample processing, this ratio remains constant regardless of sample losses. The concentration of the native analyte can then be accurately determined using this ratio.

A logical diagram illustrating the principle of Isotope Dilution Mass Spectrometry is provided below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Result Sample Sample Containing Analyte (Phenol) Spike Add Known Amount of Internal Standard (Phenol-d6) Sample->Spike Spiked_Sample Spiked Sample Spike->Spiked_Sample Quantification Quantification based on Calibration Curve Extraction Extraction & Purification MS LC-MS/MS or GC-MS Analysis Extraction->MS Spiked_Sample->Extraction Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Ratio->Quantification Result Accurate Concentration of Analyte Quantification->Result

Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The use of Phenol-d6 as an internal standard allows for the achievement of low detection limits and high accuracy in various matrices. The following tables summarize typical quantitative performance data from studies utilizing deuterated standards for the analysis of phenolic compounds. It is important to note that these values are representative and can vary based on the specific matrix, instrumentation, and experimental conditions.

Table 1: Performance Data for Phenol Analysis in Water Matrices

ParameterTypical Value RangeReference
Limit of Detection (LOD)4.38 - 89.7 ng/L[1]
Limit of Quantitation (LOQ)7.83 - 167 ng/L[1]
Recovery79.1 - 95.1%[1]
Precision (%RSD)< 10%[1]

Table 2: Performance Data for Phenol Analysis in Biological Matrices (e.g., Plasma, Serum)

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.02 - 0.5 µg/L[1]
Limit of Quantitation (LOQ)0.1 - 1.0 µg/L[1]
Recovery> 60%[1]
Precision (%RSD)< 15%[1]

Table 3: Performance Data for Phenolic Compound Analysis in Food Matrices

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 9.84 µg/kg[3][5]
Limit of Quantitation (LOQ)0.03 - 32.8 µg/kg[3][5]
Recovery> 90%[5]
Precision (%RSD)< 15%[1]

Experimental Protocols

Detailed methodologies for the quantitative analysis of phenol using Phenol-d6 as an internal standard are provided below for both GC-MS and LC-MS/MS platforms.

GC-MS Protocol for Phenol in Environmental Samples

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like phenol.[1] Derivatization is often employed to improve the volatility and chromatographic peak shape of phenolic compounds.[1]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Start Sample (e.g., Water, Soil) Spike Spike with Phenol-d6 Start->Spike Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Acetylation, Silylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Quantification Quantification (Ratio of Analyte to Phenol-d6) Detection->Quantification End Final Result Quantification->End

GC-MS Experimental Workflow for Phenol Analysis.

Methodology:

  • Sample Collection and Storage: Collect samples in appropriate containers and store at 4°C until analysis.

  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of Phenol-d6 solution to achieve a concentration within the calibration range.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Adjust the sample pH to acidic (e.g., pH < 2) with a suitable acid. Extract the sample three times with a water-immiscible organic solvent (e.g., dichloromethane). Combine the organic extracts.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water. Load the acidified sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with a suitable organic solvent.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent (e.g., acetic anhydride (B1165640) or BSTFA) to the concentrated extract and heat to complete the reaction. This step converts the polar phenol into a more volatile derivative.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized extract into the GC-MS system.

    • Chromatography: Use a suitable capillary column (e.g., ZB-WAX) for separation. A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps to a higher temperature (e.g., 230°C).[6]

    • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode.[1] For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native phenol derivative and the Phenol-d6 derivative.

  • Data Analysis: Integrate the peak areas for the selected ions of phenol and Phenol-d6. Construct a calibration curve by plotting the peak area ratio of phenol to Phenol-d6 against the concentration of phenol standards. Calculate the concentration of phenol in the samples from the calibration curve.

LC-MS/MS Protocol for Phenol in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and selectivity, making it ideal for analyzing phenol in complex biological matrices like plasma and serum.[1]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Start Sample (e.g., Plasma, Urine) Spike Spike with Phenol-d6 Start->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification (Ratio of Analyte to Phenol-d6) Detection->Quantification End Final Result Quantification->End

References

Unraveling Reaction Mechanisms: The Application of Phenol-d as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a molecule can induce a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms. Phenol-d, a deuterated form of phenol (B47542), serves as an invaluable probe in mechanistic studies across various fields, from fundamental organic chemistry to drug metabolism and materials science. By comparing the reaction kinetics of phenol with its deuterated analogue, researchers can gain critical insights into bond-breaking and bond-forming steps, identify rate-determining steps, and unravel complex reaction pathways.[1]

Principle of the Kinetic Isotope Effect (KIE) with this compound

The basis of the KIE lies in the difference in zero-point vibrational energy between a C-H bond and a C-D bond (or an O-H vs. an O-D bond). The bond to the heavier deuterium atom is stronger and has a lower zero-point energy, thus requiring more energy to break.[1] Consequently, reactions involving the cleavage of a bond to deuterium are typically slower than those involving the cleavage of a bond to hydrogen.

The magnitude of the primary KIE (kH/kD) can provide information about the transition state of the reaction. A significant KIE (typically > 2) suggests that the hydrogen/deuterium is being transferred in the rate-determining step of the reaction.[1] Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the bond to the isotope is not broken in the rate-determining step.

Applications in Elucidating Reaction Mechanisms

Electrophilic Aromatic Substitution

Phenol is highly reactive towards electrophilic aromatic substitution.[2][3][4][5] Deuterating the aromatic ring of phenol (e.g., phenol-d5) can help determine the mechanism of these reactions. For instance, in reactions like bromination, nitration, or Friedel-Crafts alkylation, a lack of a significant KIE when using ring-deuterated phenol would support a mechanism where the initial attack of the electrophile is the rate-determining step, rather than the subsequent loss of a proton (or deuteron) to restore aromaticity.[6]

Radical Scavenging and Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.[7][8][9][10] The primary mechanism often involves the transfer of the phenolic hydrogen atom to a radical species. By using this compound (specifically, phenol-OD), the role of this hydrogen transfer in the rate-determining step can be quantified. A large KIE would confirm that the cleavage of the O-H/O-D bond is central to the radical scavenging activity.[11][12]

Drug Metabolism and Toxicology

In drug development, understanding the metabolic fate of phenolic drugs is crucial.[13][14][15] The primary routes of metabolism often involve oxidation of the aromatic ring or conjugation of the hydroxyl group.[16][17] Cytochrome P450 enzymes play a key role in the oxidative metabolism of many drugs.[18]

The use of deuterated phenolic substrates can help to elucidate the mechanisms of these enzymatic reactions.[19] For example, a significant KIE upon deuteration of the aromatic ring can provide evidence for a mechanism involving direct C-H bond activation by the enzyme, as opposed to a mechanism involving an arene oxide intermediate where no C-H bond is broken in the initial step.[18][19] Furthermore, strategic deuteration of a drug molecule can be used to slow down its metabolism, a strategy known as "deuterium-reinforced drugs," potentially improving its pharmacokinetic profile.

Experimental Protocols

Synthesis of Deuterated Phenol

Several methods exist for the preparation of deuterated phenol. The choice of method depends on the desired position of deuteration (hydroxyl group vs. aromatic ring).

Protocol 3.1.1: Synthesis of Phenol-OD (Hydroxyl Deuteration)

This is a simple acid/base-catalyzed exchange reaction.

  • Materials: Phenol, Deuterium oxide (D₂O, 99.8 atom % D), Anhydrous sodium sulfate (B86663).

  • Procedure:

    • Dissolve phenol in an excess of D₂O.

    • Stir the solution at room temperature for several hours. To speed up the exchange, a catalytic amount of a mild acid or base can be added.

    • Remove the D₂O under reduced pressure.

    • Repeat the process two more times with fresh D₂O to ensure complete deuteration.

    • Dry the resulting phenol-OD over anhydrous sodium sulfate.

    • Confirm the degree of deuteration using ¹H NMR spectroscopy by observing the disappearance of the hydroxyl proton signal.

Protocol 3.1.2: Synthesis of Ring-Deuterated Phenol (e.g., Phenol-d5)

This can be achieved through H-D exchange using a catalyst.[20][21][22]

  • Materials: Phenol, Deuterium oxide (D₂O), Platinum on carbon (Pt/C) catalyst or Amberlyst-15 resin.[21]

  • Procedure (using Pt/C):

    • In a pressure vessel, combine phenol, D₂O, and a catalytic amount of Pt/C.

    • Heat the mixture under pressure (e.g., in a sealed tube or autoclave) at an elevated temperature (e.g., 150-200 °C) for 24-48 hours.

    • Cool the reaction mixture and filter to remove the catalyst.

    • Extract the deuterated phenol with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Confirm the degree and positions of deuteration using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for a Kinetic Isotope Effect Study

This protocol outlines the general steps for comparing the reaction rates of phenol and this compound.

  • Materials: Phenol, Deuterated phenol (this compound), Reagents for the specific reaction being studied, Appropriate solvents, Quenching agent, Internal standard for analysis.

  • Procedure:

    • Prepare stock solutions of known concentrations of phenol and this compound in the chosen solvent.

    • Set up two parallel reactions, one with phenol and one with this compound, under identical conditions (temperature, concentration of reactants, solvent).

    • Initiate the reactions simultaneously by adding the final reagent.

    • At specific time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by adding a large volume of cold solvent or a specific quenching agent).

    • Add a known amount of an internal standard to each quenched aliquot.

    • Analyze the concentration of the reactant and/or product in each aliquot using a suitable analytical technique (e.g., GC-MS, HPLC, NMR spectroscopy).

    • Plot the concentration of the reactant versus time for both the deuterated and non-deuterated reactions.

    • Determine the initial reaction rates (kH and kD) from the slopes of these plots.

    • Calculate the kinetic isotope effect as KIE = kH / kD.

Quantitative Data

The following table summarizes representative kinetic isotope effect data for reactions involving phenolic compounds.

Reaction TypeSubstratekH/kDSignificanceReference
Metabolic HydroxylationNitrobenzene (meta-hydroxylation)1.3-1.75Suggests a direct C-H bond activation mechanism, not proceeding solely through an arene oxide intermediate.[19]
PeroxidationPhenol + Hydroperoxyl radical10.7 (calculated)Indicates that the H-atom transfer from the hydroxyl group is the rate-determining step.[11]
IodinationResorcinolup to 6.3The elimination of hydrogen or deuterium is the slow step in the reaction.[6]

Visualizations

KIE_Concept cluster_non_deuterated Non-Deuterated Reactant (R-H) cluster_deuterated Deuterated Reactant (R-D) RH R-H TS_H [R---H]‡ RH->TS_H kH P_H Products TS_H->P_H RD R-D TS_D [R---D]‡ RD->TS_D kD P_D Products TS_D->P_D Conclusion If kH > kD, a primary KIE is observed, suggesting H/D is transferred in the rate-determining step.

Caption: Conceptual diagram of the kinetic isotope effect.

Experimental_Workflow cluster_synthesis Synthesis of Deuterated Phenol cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Start Phenol Deuteration H/D Exchange (e.g., with D₂O, catalyst) Start->Deuteration Purification Purification and Characterization (NMR, MS) Deuteration->Purification Reaction_H Reaction with Phenol Reaction_D Parallel Reaction with this compound Analysis Time-course Analysis (GC-MS, HPLC, etc.) Reaction_H->Analysis Reaction_D->Analysis Rate_Calculation Determine Reaction Rates (kH and kD) KIE_Calculation Calculate KIE = kH / kD Rate_Calculation->KIE_Calculation Mechanism_Elucidation Elucidate Reaction Mechanism KIE_Calculation->Mechanism_Elucidation

Caption: General workflow for a KIE study using this compound.

Radical_Scavenging Phenol_OD Phenol-OD Transition_State [PhO--D--R]‡ Phenol_OD->Transition_State kD (Rate-determining step) Radical Free Radical (R•) Radical->Transition_State Phenoxy_Radical Phenoxy Radical (PhO•) Transition_State->Phenoxy_Radical Deuterated_Product R-D Transition_State->Deuterated_Product

Caption: Mechanism of radical scavenging by phenol-OD.

References

Application Notes and Protocols for the Derivatization of Phenol-d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Phenol-d, a deuterated internal standard commonly used in analytical chemistry. Derivatization is a critical step to enhance the volatility and thermal stability of polar analytes like phenols, making them amenable to gas chromatography (GC) analysis, often coupled with mass spectrometry (GC-MS).[1] The protocols outlined below describe two robust and widely used derivatization techniques: Silylation and Acetylation .

Introduction to this compound Derivatization

This compound, with its hydroxyl group attached to an aromatic ring, exhibits polarity that can lead to poor peak shape and thermal degradation during GC analysis. Derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a less polar functional group. This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and improving its chromatographic behavior.

The choice of derivatization method can influence the sensitivity and selectivity of the analytical method. This guide provides detailed protocols for two common and effective methods for the derivatization of this compound:

  • Silylation: This technique replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable derivative.[1][2]

  • Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent to form an ester, which is more volatile than the parent phenol (B47542).[1][3]

Quantitative Data Summary

The following tables summarize quantitative data associated with the derivatization of phenols, providing key metrics for method evaluation and comparison.

Table 1: Silylation of Phenols

Derivatization ReagentAnalyteMatrixMethodDetection LimitRecoveryReference
BSTFA + 1% TMCSPhenolic CompoundsPlant ExtractsGC-MSNot SpecifiedNot Specified[4]
Perfluorooctanoyl chloridePhenolHuman SerumGC-MS1 mg/L92.1% - 94.0%[5]
PentafluoropyridineAlkylphenolsWaterGC-MS0.45–2.3 ng/LNot Specified[6]

Table 2: Acetylation of Phenols

Derivatization ReagentAnalyteMatrixMethodDetection LimitRecoveryReference
Acetic Anhydride (B1165640)Phenolic CompoundsWaterGC-MS (SIM)0.06 to 0.12 µg/L87.3% to 111%[7]
Acetic AnhydridePhenolsDrinking WaterGC-MS (SIM)0.01 or 0.04 to 10 µg/LNot Specified[8]
Acetic AnhydridePhenolsWaterGCNot SpecifiedAlmost Quantitative[9]

Experimental Protocols

Silylation of this compound using BSTFA with TMCS Catalyst

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst. This is a common and effective method for preparing volatile TMS derivatives of phenols for GC-MS analysis.[1][10]

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)[2]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Pipette a known volume of the this compound standard solution into a reaction vial.

    • If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely prior to derivatization. Protic solvents like water will react with the silylating reagent.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of the aprotic solvent to the dried sample.

    • Add 100 µL of BSTFA and 10 µL of TMCS (as a 1% catalyst solution in BSTFA, or added separately) to the reaction vial.[1]

    • Seal the vial tightly.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Heat the vial at 70-80°C for 30-45 minutes in a heating block or water bath.[1][4]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system.[1]

    • For GC analysis, low-polarity or moderately-polar siloxane-based stationary phases are recommended. Avoid phases with hydroxyl groups, such as "WAX" phases.[2]

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Evaporate to Dryness start->dry add_reagents Add Aprotic Solvent, BSTFA, and TMCS dry->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 70-80°C vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Silylation workflow for this compound.
Acetylation of this compound using Acetic Anhydride

This protocol describes the acetylation of this compound using acetic anhydride. This method is robust and can be performed with or without a catalyst. The following protocol includes the use of a base catalyst for efficient derivatization in an aqueous or organic medium.

Materials:

  • This compound standard solution

  • Acetic anhydride[3][7]

  • Potassium carbonate (K₂CO₃) or Sodium phosphate (B84403) (Na₂HPO₄) as a base catalyst[7][9]

  • Organic solvent (e.g., Dichloromethane or Ethyl acetate)[9][11]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • pH meter or pH paper

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Place a known volume of the this compound standard solution into a reaction vial. If the sample is in a solid phase, dissolve it in a suitable solvent.

  • Derivatization Reaction (In-situ for aqueous samples):

    • Add a base such as Na₂HPO₄ (e.g., 0.40 g for a 35 mL sample) to adjust the pH.[7]

    • Add 400 µL of acetic anhydride to the sample.[7]

    • Seal the vial and vortex the mixture.

    • Heat the reaction mixture at 55-60°C for 20 minutes.[3][7]

  • Extraction of Derivative:

    • After the reaction, cool the mixture to room temperature.

    • Extract the acetylated this compound derivative using an organic solvent like dichloromethane.[9]

    • The organic layer can be concentrated if necessary.

  • Analysis:

    • Inject an aliquot of the organic extract into the GC-MS for analysis.

Acetylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with This compound Sample add_reagents Add Base Catalyst and Acetic Anhydride start->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 55-60°C vortex->heat cool Cool to Room Temperature heat->cool extract Extract with Organic Solvent cool->extract inject Inject into GC-MS extract->inject

Acetylation workflow for this compound.

Conclusion

The silylation and acetylation protocols provided in these application notes offer reliable and effective methods for the derivatization of this compound, facilitating its analysis by GC-MS. The choice between the two methods may depend on the specific sample matrix, available reagents, and instrumentation. For silylation, ensuring an anhydrous environment is crucial for high reaction yields. Acetylation can be conveniently performed in aqueous solutions, which can simplify sample preparation for certain matrices. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this compound in their analytical workflows.

References

Application Note: Tracing Metabolic Pathways with Deuterated Phenol (Phenol-d₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. Deuterated compounds, such as Phenol-d₅, serve as excellent tracers in these studies. Due to the kinetic isotope effect, the substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic reactions, providing valuable insights into reaction mechanisms. Furthermore, the distinct mass of deuterated compounds allows for their unambiguous detection and quantification by mass spectrometry, as well as characterization by nuclear magnetic resonance (NMR) spectroscopy. This application note provides detailed protocols and data presentation for the use of this compound₅ in studying the metabolic pathways of phenol (B47542), a ubiquitous environmental compound and a common moiety in many pharmaceutical drugs.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the biotransformation of phenol through Phase I (oxidation) and Phase II (conjugation) metabolism.

  • Reaction Kinetics and Mechanism Studies: Investigating the kinetic isotope effect to understand the rate-limiting steps in phenol metabolism, particularly by cytochrome P450 (CYP) enzymes.[1]

  • Quantitative Metabolite Analysis: Using this compound₅ as an internal standard for accurate quantification of phenol and its metabolites in biological matrices.

  • Drug Development: Assessing the metabolic stability and pathways of new chemical entities containing a phenol group.

Phenol Metabolism Overview

Phenol undergoes extensive metabolism in the body. The primary pathways include:

  • Phase I Metabolism (Oxidation): Phenol is hydroxylated by cytochrome P450 enzymes (primarily CYP2E1) to form catechols and hydroquinones.[2]

  • Phase II Metabolism (Conjugation): Phenol and its oxidized metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (by sulfotransferases, SULTs) to form more water-soluble compounds that are readily excreted.[3][4]

  • Gut Microbiota Metabolism: The gut microbiota can also metabolize polyphenols, producing a variety of smaller phenolic compounds.[5][6]

Data Presentation

Table 1: Quantitative Analysis of this compound₅ Metabolism in Human Liver Microsomes
AnalyteRetention Time (min)MRM Transition (m/z)Concentration (µM)% of Total Metabolites
This compound₅5.299.1 -> 71.14.5-
Hydroquinone-d₄4.1114.1 -> 85.10.816
Catechol-d₄3.8114.1 -> 96.10.24
This compound₅ Glucuronide2.5275.1 -> 99.13.060
This compound₅ Sulfate2.8179.1 -> 99.11.020

This table presents representative data from an in vitro experiment and will vary based on experimental conditions.

Table 2: Kinetic Isotope Effect (KIE) in this compound₅ Hydroxylation
SubstratekH/kD (in vivo)Metabolic Reaction
Nitrobenzene-d₅1.3 - 1.75m-hydroxylation
Methyl phenyl sulfide-d₅1.3 - 1.75m-hydroxylation
Methyl phenyl sulfone-d₅1.3 - 1.75m-hydroxylation

Data adapted from studies on deuterated aromatic substrates, indicating a significant KIE in certain hydroxylation reactions.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound₅ using Human Liver Microsomes

This protocol is designed to investigate the formation of Phase I and Phase II metabolites of this compound₅.

Materials:

  • This compound₅

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound₅ (final concentration 10 µM) to initiate the reaction. For studying conjugation, also add UDPGA (final concentration 2 mM) and PAPS (final concentration 0.1 mM).

    • Incubate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not expected to be formed).

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound and its metabolites.

  • Mass Spectrometry: Operate in negative ion mode for sulfates and glucuronides and positive ion mode for hydroxylated metabolites. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions (as listed in Table 1).

Protocol 2: In Vivo Study of this compound₅ Metabolism in a Rodent Model

This protocol outlines a basic pharmacokinetic study to investigate the absorption, metabolism, and excretion of this compound₅.

Materials:

  • This compound₅ solution in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent).

  • Metabolic cages for urine and feces collection.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

Procedure:

  • Animal Dosing:

    • Administer a single dose of this compound₅ to the animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Process to obtain plasma.

    • Urine and Feces: House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).

  • Sample Preparation:

    • Plasma: To an aliquot of plasma, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge and process the supernatant as described in Protocol 1.

    • Urine: Dilute the urine sample with water. For the analysis of conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be included to measure total aglycones.[7]

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the LC-MS/MS method described in Protocol 1.

Visualizations

Metabolic Pathways of Phenol

Phenol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_gut Gut Microbiota Phenol-d5 Phenol-d5 Hydroxylated Metabolites-d4 Hydroxylated Metabolites-d4 Phenol-d5->Hydroxylated Metabolites-d4 CYP450 Conjugated Metabolites-d5 Conjugated Metabolites-d5 Phenol-d5->Conjugated Metabolites-d5 UGTs, SULTs Microbial Metabolites Microbial Metabolites Phenol-d5->Microbial Metabolites Excretion Excretion Conjugated Metabolites-d5->Excretion Microbial Metabolites->Excretion

Caption: Major metabolic pathways of this compound₅.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Add Phenol-d5 Add Phenol-d5 Prepare Incubation Mixture->Add Phenol-d5 Incubate at 37°C Incubate at 37°C Add Phenol-d5->Incubate at 37°C Time-course Sampling Time-course Sampling Incubate at 37°C->Time-course Sampling Terminate Reaction Terminate Reaction Time-course Sampling->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation Extract Metabolites Extract Metabolites Protein Precipitation->Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Extract Metabolites->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for this compound₅ in vitro metabolism.

Logical Relationship for Data Interpretation

Data_Interpretation ExperimentalData LC-MS/MS Data (Peak Areas, Retention Times) IdentifyMetabolites Identify Deuterated Metabolites (Mass Transitions) ExperimentalData->IdentifyMetabolites QuantifyMetabolites Quantify Metabolites (Calibration Curves) ExperimentalData->QuantifyMetabolites ElucidatePathways Elucidate Metabolic Pathways IdentifyMetabolites->ElucidatePathways DetermineKinetics Determine Reaction Kinetics (Metabolite Formation over Time) QuantifyMetabolites->DetermineKinetics DetermineKinetics->ElucidatePathways

Caption: Logic for interpreting metabolic data.

References

Application Notes and Protocols for Solid-State Deuterium NMR Spectroscopy of Phenol-d₆

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-state deuterium (B1214612) (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular dynamics of deuterated compounds in the solid phase. For molecules like phenol-d₆ (C₆D₅OD), this method provides detailed insights into the orientation and motion of the C-D bonds, offering a window into processes such as ring flips and librations. The quadrupolar interaction of the deuterium nucleus, which is highly sensitive to its local electronic environment, is the primary source of information. This application note provides a comprehensive overview of the application of solid-state ²H NMR to this compound₆, including detailed experimental protocols and expected quantitative data. This compound₆ is a deuterated form of phenol (B47542) where the five hydrogens on the aromatic ring and the hydroxyl hydrogen are replaced by deuterium.[1] It is a hygroscopic solid at room temperature.[1]

Key Concepts in Solid-State Deuterium NMR

The dominant interaction for deuterium nuclei in the solid state is the quadrupolar coupling, which arises from the interaction of the nuclear electric quadrupole moment with the surrounding electric field gradient (EFG).[2] The EFG is a measure of the deviation from spherical symmetry of the electron cloud around the nucleus. The strength of this interaction is characterized by the quadrupole coupling constant (Cq), and its deviation from axial symmetry is described by the asymmetry parameter (η).[3]

In a static solid sample, the random orientation of crystallites results in a broad powder pattern spectrum. The lineshape of this spectrum is highly sensitive to molecular motion. Fast molecular motions on the timescale of the inverse of the quadrupolar interaction strength lead to an averaging of the quadrupolar tensor, resulting in characteristic changes in the spectral lineshape. By analyzing these lineshapes at different temperatures, one can extract information about the rates and mechanisms of molecular dynamics.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from solid-state ²H NMR studies of deuterated aromatic compounds like this compound₆. The values for the Quadrupole Coupling Constant (Cq) are typical for rigid aromatic deuterons, and the asymmetry parameter (η) values are based on calculations for the structurally similar indole (B1671886) ring.[3][4] Correlation times (τc) are estimated ranges for different motional regimes.

ParameterSymbolTypical Value/RangeNotes
Quadrupole Coupling ConstantCq180 - 185 kHzFor a rigid C-D bond in an aromatic ring.[4] This value can decrease with increasing motional averaging.
Asymmetry Parameterη0.07 - 0.11This parameter is often small for aromatic C-D bonds but can be non-zero and influences the spectral lineshape.[3]
Correlation Time (Ring Flips)τc10⁻³ - 10⁻⁶ sDetermined from lineshape analysis in the intermediate motional regime.
Correlation Time (Fast Motion)τc10⁻⁶ - 10⁻¹² sDetermined from spin-lattice (T₁) relaxation measurements in the fast motional regime.
Activation Energy (Ring Flips)Ea~5.5 kcal/molAn estimate for the energy barrier of the 180° phenyl ring flip.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality solid-state NMR spectra. For this compound₆, which is a solid at room temperature, the following protocol for packing a MAS (Magic Angle Spinning) rotor is recommended.

Materials:

  • This compound₆ (perdeuterated)

  • Solid-state NMR rotor (e.g., 4 mm zirconia)

  • Rotor cap

  • Mortar and pestle

  • Rotor packing tool (funnel and packing rod)

Protocol:

  • Grinding: Gently grind the crystalline this compound₆ into a fine, homogeneous powder using a mortar and pestle. This ensures efficient packing and avoids rotor imbalance.

  • Loading: Place the empty NMR rotor into the packing funnel. Carefully transfer a small amount of the powdered this compound₆ into the rotor.

  • Packing: Use the packing rod to gently compress the powder into the bottom of the rotor. Apply firm, even pressure.

  • Iterative Filling: Repeat steps 2 and 3, adding small aliquots of the powder and packing them down until the rotor is filled to the desired level. Avoid overfilling, which can prevent proper capping and cause rotor instability.

  • Capping: Clean any excess powder from the top of the rotor. Securely place the cap onto the rotor, ensuring it is fully seated.

  • Cleaning: Thoroughly clean the exterior of the rotor before inserting it into the NMR probe.

Solid-State ²H NMR Experiment: Quadrupolar Echo

The quadrupolar echo pulse sequence is the standard experiment for acquiring distortion-free deuterium spectra in the solid state. It refocuses the dephasing of the magnetization caused by the large quadrupolar interaction.

Spectrometer Setup:

  • Spectrometer: A solid-state NMR spectrometer with a high-power amplifier.

  • Probe: A solid-state probe tuned to the ²H frequency (e.g., 61.4 MHz on a 9.4 T magnet).

  • Temperature Control: A variable temperature unit is essential for studying molecular dynamics.

Pulse Sequence: The quadrupolar echo sequence is: (π/2)ₓ - τ - (π/2)ᵧ - τ - acquire

Detailed Protocol:

  • Tuning and Matching: Tune and match the probe to the deuterium Larmor frequency.

  • Pulse Width Calibration: Calibrate the 90° (π/2) pulse width for deuterium. For solids, this is typically a short, high-power pulse (e.g., 2-4 µs).

  • Set Quadrupolar Echo Parameters:

    • Inter-pulse delay (τ): Set the delay between the two 90° pulses. A typical value is 20-50 µs. This should be shorter than the transverse relaxation time (T₂) but long enough for the probe to recover.

    • Recycle delay: This should be at least 5 times the spin-lattice relaxation time (T₁). For solids, T₁ can be long, so a recycle delay of several seconds to minutes may be necessary.

  • Acquisition:

    • Spectral width: Set a wide spectral width (e.g., 500 kHz) to encompass the entire powder pattern.

    • Number of scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Phase Cycling: Employ a phase cycling scheme to eliminate artifacts. A common four-step cycle for the second pulse and receiver is (y, -y, -y, y) while the first pulse is held at x.

  • Data Processing:

    • Apply a left-shift to the FID to start Fourier transformation from the echo maximum.

    • Apply an exponential line broadening (e.g., 100-500 Hz).

    • Perform a Fourier transform to obtain the spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a solid-state deuterium NMR study of this compound₆, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_results Results grind Grind Phenol-d6 pack Pack Rotor grind->pack setup Spectrometer Setup pack->setup acquire Acquire Quadrupolar Echo Data setup->acquire temp Vary Temperature acquire->temp Repeat at different T temp->acquire process Data Processing (FT) lineshape Lineshape Simulation process->lineshape relaxation Relaxation Analysis process->relaxation params Determine Cq, η lineshape->params dynamics Model Molecular Dynamics (τc, Ea) relaxation->dynamics

Caption: Workflow for solid-state ²H NMR of this compound₆.

Quadrupolar Echo Pulse Sequence Logic

This diagram shows the logical flow of the quadrupolar echo pulse sequence and its effect on the deuterium magnetization.

pulse_sequence start Equilibrium Magnetization (Mz) p1 90°(x) pulse start->p1 evolve1 Dephasing due to Quadrupolar Interaction (τ) p1->evolve1 p2 90°(y) pulse evolve1->p2 evolve2 Refocusing (τ) p2->evolve2 echo Quadrupolar Echo evolve2->echo acquire Acquire Signal (FID) echo->acquire

Caption: Logic of the quadrupolar echo pulse sequence.

Relationship between Temperature, Motion, and Spectrum

This diagram illustrates how temperature influences the molecular dynamics of this compound₆ and how this is reflected in the resulting deuterium NMR spectrum.

temp_motion_spectrum cluster_temp Temperature Regime cluster_motion Molecular Motion cluster_spectrum ²H NMR Spectrum low_T Low Temperature rigid Rigid Lattice (Slow Motion) low_T->rigid inter_T Intermediate Temperature flip 180° Ring Flips (Intermediate Rate) inter_T->flip high_T High Temperature isotropic Fast Isotropic-like Motion high_T->isotropic pake Static Powder Pattern (Broad, ~250 kHz) rigid->pake axially_sym Pake-like Pattern (Reduced Width, ~125 kHz) flip->axially_sym narrow Narrow Lorentzian Line isotropic->narrow

Caption: Temperature effects on this compound₆ dynamics and spectra.

References

Application Notes and Protocols for Biomolecule Analysis using Phenol-d Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for analyzing biomolecules using deuterated phenol (B47542) (Phenol-d) extraction. This method, particularly when coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers significant advantages for the precise quantification and structural analysis of proteins and nucleic acids.

Introduction to this compound Extraction

Standard phenol extraction is a widely used method to purify nucleic acids and proteins from biological samples.[1][2] The technique relies on the differential solubility of biomolecules in phenol and an aqueous buffer. Proteins are denatured and solubilized in the phenol phase, while nucleic acids remain in the aqueous phase under specific pH conditions.[1]

The use of deuterated phenol (e.g., Phenol-d5 or Phenol-d6) in this process introduces a stable isotope label into the extraction solvent. While not a common practice for bulk extraction, the principles of its application can be derived from the use of deuterated compounds as internal standards in quantitative analysis. The primary benefit of using this compound lies in downstream analytical techniques like mass spectrometry and NMR spectroscopy, where the deuterium (B1214612) label provides a distinct mass shift or avoids proton signal interference.

Applications in Mass Spectrometry

In mass spectrometry-based proteomics and genomics, accurate quantification of biomolecules is crucial for understanding cellular processes and for drug development. Isotope dilution mass spectrometry, which often employs stable isotope-labeled internal standards, is a gold standard for quantitative analysis.

Quantitative Proteomics and Genomics:

The addition of a known quantity of a deuterated standard that mimics the analyte of interest allows for precise quantification by correcting for sample loss during preparation and variations in instrument response. While typically a deuterated analog of the analyte is used, the concept can be extended to understanding the efficiency of the extraction process itself.

Here, we present data for the analysis of phenolic compounds using deuterated phenol as an internal standard, which illustrates the performance of this approach. These methodologies can be adapted for the quantification of biomolecules extracted using a this compound based method, where the deuterated phenol could serve as a tracer for the extraction efficiency of certain classes of molecules.

Table 1: GC-MS Method Performance for Phenol Analysis using a Deuterated Internal Standard

ParameterWater MatrixSoil/Sediment MatrixBiological Matrix (Plasma)
Deuterated Standard Phenol-d6Phenol-d6Phenol-d5
Linearity (R²)
> 0.99> 0.99> 0.99
Limit of Quantification (LOQ) 0.5 µg/L5 µg/kg2 ng/mL
Precision (%RSD) < 10%< 15%< 15%
Accuracy (% Recovery) 90-110%85-115%85-115%

Table 2: LC-MS/MS Method Performance for Phenol Analysis using a Deuterated Internal Standard

ParameterWater MatrixWastewater MatrixBiological Matrix (Serum)
Deuterated Standard Phenol-d5Phenol-d5Phenol-d5
Linearity (R²)
> 0.995> 0.99> 0.998
Limit of Quantification (LOQ) 0.1 µg/L1 µg/L1 ng/mL
Precision (%RSD) < 5%< 10%< 10%
Accuracy (% Recovery) 95-105%90-110%92-108%

Applications in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is essential for obtaining high-quality spectra of biomolecules.[3][4][5][6][7][8] The primary reasons for using deuterated solvents are:

  • Avoidance of Solvent Signal Interference: Standard proton-containing solvents produce a large signal that can obscure the signals from the sample. Since deuterium resonates at a different frequency, deuterated solvents are "invisible" in ¹H NMR spectra.[5][6]

  • Stabilization of the Magnetic Field: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability over the course of the experiment.[5][6]

While phenol itself is not a typical solvent for NMR analysis of biomolecules due to its viscosity and denaturing properties, if residual deuterated phenol from an extraction were to be present in the final sample, it would not interfere with the proton NMR spectrum of the analyte. Furthermore, for specific studies focusing on protein-ligand interactions where phenol or phenolic compounds are involved, using deuterated versions can be advantageous.

Experimental Protocols

Protocol 1: this compound Extraction of Proteins from Plant Tissues

This protocol is adapted from standard phenol extraction methods for proteomics.[2][9][10][11][12][13][14] The use of this compound is proposed here for applications where downstream mass spectrometry-based quantification is planned, and the deuterated solvent could potentially be used as a reference.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 10 mM EDTA, 0.9 M sucrose

  • Tris-buffered this compound (pH 8.0)

  • Precipitation Solution: 0.1 M ammonium (B1175870) acetate (B1210297) in cold methanol

  • Wash Solution 1: 0.1 M ammonium acetate in cold methanol

  • Wash Solution 2: Cold 80% acetone

  • Microcentrifuge tubes

  • Sonicator

Procedure:

  • Grind 1 g of fresh plant tissue to a fine powder in a mortar with liquid nitrogen.

  • Transfer the powder to a 1.5 ml microcentrifuge tube.

  • Add 150 µl of Extraction Buffer and sonicate the sample on ice for less than one minute. Allow the sample to cool. Repeat sonication twice more.

  • Add 225 µl of Tris-buffered this compound and vortex thoroughly.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper phenol phase to a new tube.

  • Precipitate the proteins by adding 5 volumes of cold Precipitation Solution. Vortex and incubate at -20°C overnight.

  • Pellet the proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet twice with Wash Solution 1.

  • Wash the pellet twice with Wash Solution 2.

  • Air-dry the pellet and resuspend in a suitable buffer for downstream analysis (e.g., 2D gel electrophoresis or mass spectrometry).

Protocol 2: this compound/Chloroform Extraction of DNA

This protocol is a standard procedure for purifying DNA from aqueous solutions.[15][16][17] The use of this compound is suggested for specialized applications requiring isotopic labeling of the organic phase.

Materials:

  • Aqueous DNA sample

  • TE-saturated this compound

  • Chloroform

  • Isoamyl alcohol

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (cold)

  • 70% Ethanol (cold)

  • Microcentrifuge tubes

Procedure:

  • To your aqueous DNA sample, add an equal volume of this compound:chloroform:isoamyl alcohol (25:24:1).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.

  • To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Pellet the DNA by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µl of cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant and air-dry the pellet.

  • Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Signaling Pathway Analysis

Quantitative proteomics using techniques like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (iTRAQ, TMT) is a powerful tool for studying signaling pathways.[18][19][20][21][22][23][24][25][26][27] Proteins extracted using the this compound method can be subjected to these quantitative proteomics workflows to elucidate how different stimuli or drug treatments affect cellular signaling.

The following diagram illustrates a general workflow for the analysis of a signaling pathway using quantitative proteomics after protein extraction.

G cluster_sample Sample Preparation cluster_analysis Quantitative Proteomics cluster_data Data Analysis Cell_Culture Cell Culture/ Tissue Sample Stimulation Stimulation/ Drug Treatment Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Phenol_d_Extraction This compound Protein Extraction Lysis->Phenol_d_Extraction Digestion Protein Digestion (e.g., Trypsin) Phenol_d_Extraction->Digestion Labeling Isotopic Labeling (e.g., SILAC, iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Protein_ID Protein Identification and Quantification LC_MS->Protein_ID Pathway_Analysis Signaling Pathway Analysis Protein_ID->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: Workflow for signaling pathway analysis.

The logical flow for utilizing this compound extraction in biomolecule analysis is as follows:

G Biomolecule Biomolecule of Interest (Protein or Nucleic Acid) Phenol_d This compound Extraction Biomolecule->Phenol_d Purification MS Mass Spectrometry (Quantitative Analysis) Phenol_d->MS Isotopic Reference NMR NMR Spectroscopy (Structural Analysis) Phenol_d->NMR Reduced Signal Interference Data High-Quality Data MS->Data NMR->Data

Caption: Logic of this compound in biomolecule analysis.

The experimental workflow for protein extraction using this compound is detailed below:

G Start Start: Sample (e.g., Plant Tissue) Homogenize Homogenize in Extraction Buffer Start->Homogenize Add_Phenol_d Add Tris-Buffered This compound Homogenize->Add_Phenol_d Centrifuge1 Centrifuge to Separate Phases Add_Phenol_d->Centrifuge1 Collect_Phenol Collect Upper (Phenol) Phase Centrifuge1->Collect_Phenol Precipitate Precipitate Proteins with Methanol/Ammonium Acetate Collect_Phenol->Precipitate Centrifuge2 Centrifuge to Pellet Proteins Precipitate->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash End End: Purified Protein Pellet Wash->End

Caption: this compound protein extraction workflow.

References

Application Notes and Protocols for Phenol-d in Polymer Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of deuterated phenol (B47542) (phenol-d) in polymer synthesis and analysis. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in the phenol molecule offers unique advantages for elucidating reaction mechanisms, characterizing polymer structures, and modifying polymer properties. This document outlines key applications, experimental protocols, and data presentation to facilitate the integration of this compound into your research and development workflows.

Application in Polymer Synthesis

The use of this compound as a monomer in polymer synthesis allows for the creation of deuterated polymers with altered physical and chemical properties. This isotopic labeling is particularly valuable for in-depth polymer analysis.

Synthesis of Deuterated Phenolic Resins

Deuterated phenolic resins, such as novolac-type resins, are synthesized by the polycondensation of deuterated phenol and formaldehyde (B43269).[1] These deuterated polymers are invaluable as matrix materials in analytical techniques like Small-Angle Neutron Scattering (SANS) because they reduce background noise from incoherent scattering.[1]

Experimental Protocol: Synthesis of Deuterated Novolac-Type Phenolic Resin

This protocol is adapted from the synthesis of a highly deuterated random novolac-type phenolic resin.[1]

Materials:

  • Deuterated Phenol (this compound₅, C₆D₅OH, or this compound₆, C₆D₅OD)

  • Deuterated Formaldehyde (DCDO) or Formaldehyde (HCHO)

  • Oxalic Acid (catalyst)

  • Deionized Water

  • Methanol (B129727)

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine deuterated phenol, deuterated formaldehyde (or formaldehyde), and oxalic acid in a specific molar ratio (e.g., PhOD/DCDO/oxalic acid of 1/0.9/0.01).[1]

  • Heat the mixture to 95°C with constant stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Dissolve the resulting viscous product in methanol and precipitate it by adding it dropwise to a large volume of deionized water.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterize the resulting deuterated phenolic resin using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Comparison of Deuterated (NVD) and Non-Deuterated (NVH) Novolac Resins

PropertyDeuterated Novolac (NVD)Non-Deuterated Novolac (NVH)Reference
Number-Average Molecular Weight (Mn) ( g/mol )1,9301,810[1]
Weight-Average Molecular Weight (Mw) ( g/mol )10,8009,900[1]
Polydispersity Index (PDI)5.65.5[1]
Degree of Deuteration (excluding hydroxyl group)> 98%N/A[1]
This compound as a Chain Transfer Agent

Phenols can act as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymer.[2][3] The use of deuterated phenol can help in mechanistic studies of the chain transfer process through the kinetic isotope effect. However, it has been observed that phenols are generally less effective chain transfer agents than thiols in the polymerization of monomers like methyl methacrylate.[4]

Experimental Protocol: Investigating this compound as a Chain Transfer Agent in Methyl Methacrylate (MMA) Polymerization

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • This compound (chain transfer agent)

  • Toluene (B28343) (solvent)

  • Methanol (non-solvent)

Procedure:

  • Prepare solutions of MMA, AIBN, and varying concentrations of this compound in toluene in separate polymerization tubes.

  • Degas the solutions by several freeze-pump-thaw cycles.

  • Seal the tubes under vacuum and place them in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • After a predetermined time, quench the polymerization by cooling the tubes in an ice bath and exposing them to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer to a constant weight.

  • Determine the molecular weight of the polymer samples using GPC.

  • Calculate the chain transfer constant (Ctr) using the Mayo equation.

Synthesis of Other Polymers

Deuterated phenol can also be used as a monomer in the synthesis of other polymers such as polycarbonates and polyesters through transesterification or reaction with phosgene (B1210022) derivatives.[5][6] The incorporation of this compound allows for detailed structural and mechanistic studies of these polymerization reactions.

Application in Polymer Analysis

The primary advantage of using this compound in polymer analysis is the ability to use deuterium as a label for various spectroscopic and scattering techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the microstructure of polymers.[7][8] Deuterium labeling simplifies ¹H NMR spectra by removing specific proton signals, which can aid in the assignment of complex spectra.[9] Furthermore, ²H NMR can be used to directly probe the deuterated sites.[10]

Experimental Protocol: NMR Analysis of a this compound Containing Polymer

Objective: To determine the structure and degree of deuteration of a polymer synthesized with this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the deuterated polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

  • Key Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 times the longest T1 (typically 10-30 s for quantitative analysis).

    • Number of Scans (ns): 16 or higher, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the residual proton signals corresponding to the aromatic protons of the phenol ring to determine the degree of deuteration by comparing them to an internal standard or a non-deuterated portion of the polymer.

²H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment without proton decoupling.

  • Key Parameters:

    • Number of Scans (ns): Significantly higher than ¹H NMR due to the lower gyromagnetic ratio of deuterium.

  • Data Processing:

    • Process the data similarly to ¹H NMR. The resulting spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Data Processing: Observe the splitting of carbon signals due to C-D coupling, which confirms the location of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight, end-groups, and repeating units of polymers.[11][12] Using this compound as an end-capping agent or a monomer allows for the precise identification of polymer chains containing the deuterated moiety due to the mass shift.

Experimental Protocol: End-Group Analysis using MALDI-TOF MS

Objective: To confirm the incorporation of a this compound end-group.

Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Sample Preparation:

  • Matrix Selection: Choose a suitable matrix (e.g., dithranol, sinapinic acid).

  • Sample-Matrix Mixture: Mix the polymer sample, matrix, and a cationizing agent (e.g., sodium trifluoroacetate) in a suitable solvent like THF.

  • Spotting: Deposit a small amount of the mixture onto the MALDI target plate and allow the solvent to evaporate.

Data Acquisition:

  • Acquire the mass spectrum in the appropriate mass range.

  • The mass of the polymer series with the this compound end-group will be shifted by the mass difference between the deuterated and non-deuterated phenol.

Kinetic Isotope Effect (KIE) Studies

The KIE is a powerful tool for elucidating reaction mechanisms.[13] By comparing the rate of a reaction with a deuterated reactant to that with a non-deuterated one, it is possible to determine if a specific C-H (or O-H) bond is broken in the rate-determining step.[13] In polymerization, this can provide insights into initiation, propagation, and chain transfer steps. For instance, a study on the oxidative half-reaction of phenol hydroxylase showed no kinetic isotope effect for deuterated phenol, suggesting that C-H bond cleavage is not the rate-determining step in that specific enzymatic reaction.[14]

Experimental Protocol: KIE Study of this compound in Polymerization

Objective: To determine the primary kinetic isotope effect for the reaction of phenol in a polymerization process.

  • Perform two parallel polymerization reactions under identical conditions (concentration, temperature, initiator). One reaction should use non-deuterated phenol, and the other should use this compound (deuterated at the reactive site, e.g., the hydroxyl group for reactions involving O-H cleavage).

  • Monitor the reaction rate of both polymerizations. This can be done by taking aliquots at different time points and determining the monomer conversion (e.g., by gravimetry, spectroscopy, or chromatography).

  • Calculate the rate constants (kH for the non-deuterated reaction and kD for the deuterated reaction).

  • The kinetic isotope effect is the ratio of these rate constants: KIE = kH / kD.

  • A KIE significantly greater than 1 indicates that the C-H (or O-H) bond is broken in the rate-determining step.

Visualizations

Polymer_Synthesis_and_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Polymer Analysis Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator / Catalyst Initiator->Polymerization Deuterated_Polymer Deuterated Polymer Polymerization->Deuterated_Polymer Purification NMR NMR Spectroscopy Deuterated_Polymer->NMR MS Mass Spectrometry Deuterated_Polymer->MS GPC GPC Deuterated_Polymer->GPC SANS SANS Deuterated_Polymer->SANS

General workflow for synthesis and analysis of polymers using this compound.

KIE_Study_Workflow cluster_reactants Reactant Preparation cluster_reactions Parallel Reactions cluster_analysis Kinetic Analysis Phenol_H Phenol (Protium) Reaction_H Polymerization with Phenol Phenol_H->Reaction_H Phenol_D This compound (Deuterium) Reaction_D Polymerization with this compound Phenol_D->Reaction_D Monitoring_H Monitor Reaction Rate (k_H) Reaction_H->Monitoring_H Monitoring_D Monitor Reaction Rate (k_D) Reaction_D->Monitoring_D Calculation Calculate KIE = k_H / k_D Monitoring_H->Calculation Monitoring_D->Calculation

Experimental workflow for a Kinetic Isotope Effect (KIE) study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenol Deuteration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phenol (B47542) deuteration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deuterating phenol?

A1: Common methods for phenol deuteration include acid-catalyzed exchange, metal-catalyzed reactions, and deuteration in supercritical water. Acid catalysts like Amberlyst-15, deuterated trifluoroacetic acid (TFA-d), and deuterium (B1214612) chloride (DCl) are frequently used with a deuterium source like deuterium oxide (D₂O).[1][2] Metal catalysts, such as palladium on carbon (Pd/C) or iron-based catalysts, are also effective.[3]

Q2: Which positions on the phenol ring are most readily deuterated?

A2: The hydroxyl proton is the most acidic and exchanges with deuterium almost instantaneously. On the aromatic ring, the ortho and para positions are more electron-rich and therefore more susceptible to electrophilic substitution with deuterium, making them the primary sites of deuteration under many conditions.[1] Deuteration at the meta position is generally slower and may require more forcing conditions, such as high temperatures in supercritical D₂O.

Q3: My deuterium incorporation is low. What are the potential causes and solutions?

A3: Low deuterium incorporation can stem from several factors:

  • Insufficient Deuterium Source: Ensure a large excess of the deuterating agent (e.g., D₂O) is used.

  • Inactive Catalyst: If using a catalyst, ensure it is fresh and active. For heterogeneous catalysts, proper activation and handling are crucial.

  • Suboptimal Reaction Conditions: Temperature and reaction time significantly impact deuteration efficiency. Optimization of these parameters is often necessary.

  • Back-Exchange: The presence of protic solvents (e.g., water, methanol) can lead to the replacement of deuterium with protons.[4] Use anhydrous solvents and minimize exposure to atmospheric moisture during workup and analysis.

Q4: I'm observing back-exchange of deuterium on my deuterated phenol. How can I prevent this?

A4: Back-exchange, the replacement of deuterium with hydrogen, is a common issue often catalyzed by acids, bases, or moisture.[4] To minimize this:

  • Workup: Use aprotic, anhydrous solvents for extraction and purification.

  • Storage: Store the deuterated phenol under an inert, dry atmosphere (e.g., argon or nitrogen) and at low temperatures.

  • Analysis: When preparing samples for analysis (e.g., NMR), use deuterated solvents of high purity and minimize exposure to air.

Q5: How can I determine the percentage of deuterium incorporation and its position on the phenol molecule?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The disappearance or reduction in the integration of proton signals at specific positions indicates deuterium incorporation.

  • ²H NMR: Directly observes the deuterium nuclei, confirming their presence and location.

  • Mass Spectrometry (MS): Can determine the overall degree of deuteration by analyzing the mass-to-charge ratio of the molecule.

Troubleshooting Guides

Low Deuterium Incorporation

If you are experiencing low deuterium incorporation, follow this troubleshooting workflow:

TroubleshootingLowDeuteration Start Low Deuterium Incorporation CheckReagents Verify Deuterium Source & Catalyst Activity Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, time) CheckReagents->CheckConditions Reagents OK SolutionReagents Use fresh catalyst & excess D-source CheckReagents->SolutionReagents Issue Found CheckWorkup Review Workup Procedure CheckConditions->CheckWorkup Conditions Optimized SolutionConditions Increase temperature/ time incrementally CheckConditions->SolutionConditions Issue Found AnalyzeBackExchange Investigate Back-Exchange CheckWorkup->AnalyzeBackExchange Workup OK SolutionWorkup Use anhydrous solvents & inert atmosphere CheckWorkup->SolutionWorkup Issue Found SolutionBackExchange Store properly & use dry solvents for analysis AnalyzeBackExchange->SolutionBackExchange Issue Found

Caption: Troubleshooting workflow for low deuterium incorporation.

Issues with Product Analysis (HPLC/NMR)

Unexpected results during HPLC or NMR analysis of your deuterated phenol can be frustrating. Here’s a guide to common problems and solutions:

  • HPLC Peak Tailing or Splitting: This can be due to the deuterium isotope effect altering the compound's interaction with the stationary phase. It can also be caused by sample solvent incompatibility with the mobile phase.

    • Solution: Modify the mobile phase composition or gradient. Ensure the sample is dissolved in a solvent compatible with the mobile phase.

  • NMR Signal Disappearance (Hydroxyl Proton): The phenolic hydroxyl proton is acidic and will rapidly exchange with deuterium from residual D₂O in the NMR solvent, causing the OH peak to disappear in the ¹H NMR spectrum.[4]

    • Solution: This is an expected phenomenon. To observe the hydroxyl proton, an extremely dry, aprotic deuterated solvent is required.

  • Inaccurate Quantification by NMR: Poor signal-to-noise or improper relaxation delays can lead to inaccurate integration.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure a sufficient relaxation delay (d1) is used for quantitative analysis.

Data Presentation: Comparison of Phenol Deuteration Methods

MethodCatalystDeuterium SourceTemperature (°C)Time (h)Deuterium Incorporation (%)Yield (%)Reference
Acid-Catalyzed Amberlyst-15D₂O11024>95 (for hydroxytyrosol)Not Specified[2]
Acid-Catalyzed DClD₂OReflux1 - 6Quantitative (for hydroxybenzoic acids)Quantitative
Metal-Catalyzed Pd/C, Al powderD₂OMicrowave0.5 - 1>95 (for 4-tert-butylphenol)85[3][5]

Note: Data may be for phenol derivatives as direct comparative studies on phenol are limited. Isotopic enrichment and yield are highly substrate and reaction condition dependent.

Experimental Protocols

Method 1: Acid-Catalyzed Deuteration using Amberlyst-15

This protocol is adapted from a procedure for the deuteration of various phenolic compounds.[2]

Materials:

  • Phenol

  • Amberlyst-15 resin (dried)

  • Deuterium oxide (D₂O)

  • Nitrogen or Argon gas

  • Suitable reaction vessel (e.g., sealed tube)

Procedure:

  • Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • In a reaction vessel, dissolve phenol (e.g., 2 mmol) in deuterium oxide (12 mL).

  • Add the dried Amberlyst-15 resin (approximately 100 mg per 100 mg of phenol) to the solution under an inert atmosphere (nitrogen or argon).

  • Tightly seal the reaction vessel.

  • Heat the mixture in an oil bath at 110°C for 24 hours, protecting it from light.

  • After cooling, filter the resin from the solution.

  • Extract the deuterated phenol from the D₂O solution using an appropriate anhydrous organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analyze the product by NMR and/or MS to determine the extent and position of deuteration.

AmberlystProtocol Start Start DryResin Dry Amberlyst-15 Start->DryResin DissolvePhenol Dissolve Phenol in D₂O DryResin->DissolvePhenol AddResin Add Amberlyst-15 (inert atmosphere) DissolvePhenol->AddResin SealAndHeat Seal vessel and heat (110°C, 24h) AddResin->SealAndHeat CoolAndFilter Cool and filter resin SealAndHeat->CoolAndFilter Extract Extract with anhydrous solvent CoolAndFilter->Extract DryAndEvaporate Dry and evaporate solvent Extract->DryAndEvaporate Analyze Analyze product (NMR, MS) DryAndEvaporate->Analyze End End Analyze->End

Caption: Experimental workflow for Amberlyst-15 catalyzed deuteration.

Method 2: Palladium-Catalyzed Deuteration with Microwave Assistance

This protocol is based on a method for the deuteration of various organic compounds.[3]

Materials:

  • Phenol

  • Palladium on carbon (5% Pd/C)

  • Aluminum powder

  • Deuterium oxide (D₂O)

  • Microwave reactor vessel

  • Internal standard for NMR analysis (e.g., mesitylene)

Procedure:

  • To a microwave reaction vessel, add aluminum powder (100 mg) and 5% Pd/C catalyst (20 mg).

  • Suspend the solids in 1.5 mL of D₂O.

  • Place the vessel in an ultrasonic bath for 1 hour to ensure good dispersion.

  • Add the phenol substrate (0.200 mmol) to the reaction vessel.

  • Irradiate the reaction mixture in a microwave reactor according to the instrument's specifications (typical conditions might be 100-150°C for 30-60 minutes, but optimization is required).

  • After the reaction is complete and has cooled, take an aliquot for analysis.

  • For NMR analysis, mix the aliquot with a stock solution of an internal standard in D₂O.

  • Analyze the sample by ¹H NMR to determine the yield and the degree of deuterium incorporation by comparing the integrals of the remaining phenol protons to the internal standard.

PdCatalyzedProtocol Start Start AddReagents Add Al powder, Pd/C, and D₂O to vessel Start->AddReagents Ultrasonicate Ultrasonicate for 1h AddReagents->Ultrasonicate AddPhenol Add Phenol Ultrasonicate->AddPhenol Microwave Microwave irradiation (e.g., 150°C, 30 min) AddPhenol->Microwave Cool Cool to room temp. Microwave->Cool PrepareSample Prepare sample for analysis with internal std. Cool->PrepareSample Analyze Analyze by NMR PrepareSample->Analyze End End Analyze->End

Caption: Workflow for Pd/C-catalyzed deuteration using microwave assistance.

Signaling Pathways and Logical Relationships

The deuteration of phenol via electrophilic aromatic substitution proceeds through a well-understood mechanism. The following diagram illustrates the logical relationship between the electronic properties of the phenol ring and the regioselectivity of deuteration.

DeuterationMechanism Phenol Phenol OH_group Hydroxyl Group (-OH) Phenol->OH_group ElectronDonating Electron-Donating (Resonance Effect) OH_group->ElectronDonating IncreasedNucleophilicity Increased Ring Nucleophilicity ElectronDonating->IncreasedNucleophilicity OrthoPara Ortho & Para Positions (Electron-Rich) IncreasedNucleophilicity->OrthoPara Meta Meta Position (Less Electron-Rich) IncreasedNucleophilicity->Meta OrthoParaAttack Preferential Electrophilic Attack at o/p positions OrthoPara->OrthoParaAttack MetaAttack Slower Electrophilic Attack at m position Meta->MetaAttack Deuteron Deuteron (D⁺) (Electrophile) Deuteron->OrthoParaAttack Deuteron->MetaAttack

Caption: Logical relationship for regioselective phenol deuteration.

References

Technical Support Center: Phenol-d Stability and Back-Exchange Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) back-exchange in Phenol-d. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange in this compound and why is it a concern?

A: Deuterium (D) back-exchange in this compound refers to the replacement of the deuterium atom on the hydroxyl (-OD) group with a proton (H) from the surrounding environment. This is a rapid, equilibrium-driven process that is primarily caused by exposure to protic sources, most commonly water (H₂O).

This is a significant concern in experimental work for several reasons:

  • Inaccurate Quantification: In techniques like mass spectrometry where this compound may be used as an internal standard, back-exchange can lead to an underestimation of the analyte concentration.

  • Compromised Spectral Interpretation: In Nuclear Magnetic Resonance (NMR) spectroscopy, the disappearance or reduction of the -OD signal can complicate structural elucidation and analysis.[1]

  • Loss of Isotopic Labeling: For studies relying on the deuterium label as a tracer, back-exchange compromises the integrity of the experiment.

Q2: What are the primary factors that promote the back-exchange of the hydroxyl deuterium in this compound?

A: The primary factors that promote back-exchange are:

  • Presence of Protic Solvents: Water is the most common culprit. Alcohols (like methanol (B129727) or ethanol) and other solvents with exchangeable protons will also readily facilitate back-exchange.

  • pH of the Solution: The rate of exchange is catalyzed by both acids and bases. While the exchange is rapid across a wide pH range, it is generally considered to be fastest under acidic or basic conditions. For many compounds with labile protons, the minimum rate of exchange is observed around pH 2.5-3.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the rate of deuterium back-exchange.

  • Exposure to Atmospheric Moisture: Deuterated solvents and reagents are often hygroscopic and can absorb moisture from the air, introducing a source of protons for back-exchange.

Q3: Which solvents are recommended for handling this compound to minimize back-exchange?

A: To minimize back-exchange, it is crucial to use anhydrous aprotic solvents . These solvents do not have exchangeable protons and, when anhydrous, provide an environment that significantly slows down the back-exchange process. Recommended solvents include:

  • Acetonitrile-d₃

  • Acetone-d₆

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Chloroform-d

  • Benzene-d₆

  • Tetrahydrofuran-d₈ (THF-d₈)

It is critical to use high-purity, anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

Troubleshooting Guides

Issue 1: Disappearance or Broadening of the Phenolic -OD Signal in ¹H NMR

Possible Cause: Rapid back-exchange of the hydroxyl deuterium with residual protons in the NMR solvent or on the glassware. The phenolic proton signal in ¹H NMR is often broad and can be difficult to observe, and the corresponding deuterium signal in ²H NMR can also be affected by exchange.[3]

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure you are using a fresh, sealed ampule or a properly stored bottle of high-purity anhydrous deuterated aprotic solvent.

  • Proper Glassware Preparation:

    • Thoroughly dry all glassware, including the NMR tube and any pipettes, in an oven at a high temperature (e.g., 120-150 °C) for several hours and allow to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or indicating silica (B1680970) gel).

    • Alternatively, flame-dry the NMR tube under a stream of inert gas immediately before use.

  • Use of Molecular Sieves: For highly sensitive experiments, consider adding activated molecular sieves to the deuterated solvent to scavenge any trace amounts of water.

  • Sample Preparation Under Inert Atmosphere: Prepare the NMR sample in a glove box or glove bag under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Confirmation with D₂O: If you are unsure whether a broad peak corresponds to the phenolic proton, you can intentionally induce back-exchange. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak will confirm it was the hydroxyl proton.[4][5]

Issue 2: Inaccurate Quantification in Mass Spectrometry When Using this compound as an Internal Standard

Possible Cause: In-source back-exchange of the hydroxyl deuterium in the mass spectrometer's ion source, or back-exchange during sample preparation and chromatography.

Troubleshooting Steps:

  • Optimize LC-MS Conditions:

    • Mobile Phase: Use aprotic solvents in the mobile phase where possible. If aqueous mobile phases are necessary, keep the pH in the slightly acidic range (e.g., pH 3-5) and minimize the analysis time.

    • Temperature: Use a cooled autosampler and column compartment to keep the sample cold until injection, which will slow the rate of exchange.

  • Rapid Sample Preparation: Minimize the time the sample is in contact with any protic solvents during the extraction and preparation workflow. Perform these steps on ice whenever possible.

  • Evaluate In-Source Exchange:

    • Infuse a solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) directly into the mass spectrometer.

    • Compare the observed isotopic distribution with the theoretical distribution. A significant increase in the M+0 peak (corresponding to unlabeled phenol) suggests in-source exchange.

    • If in-source exchange is confirmed, consider using a "softer" ionization technique if available, or optimizing source parameters (e.g., temperatures, gas flows) to minimize this effect.

  • Consider Derivatization: For robust quantification where back-exchange is a persistent issue, consider derivatizing the phenolic hydroxyl group to a more stable functional group prior to analysis.

Data Presentation

FactorConditionImpact on Back-Exchange RateRecommendation
Solvent Type Protic (e.g., H₂O, CH₃OH)Very HighAvoid completely.
Aprotic (e.g., Acetonitrile, Acetone)Very Low (if anhydrous)Highly Recommended.
pH Acidic (pH < 5)IncreasedMaintain a slightly acidic to neutral pH for stability.
Neutral (pH ~7)ModerateOptimal for stability.
Basic (pH > 8)Significantly IncreasedAvoid basic conditions.
Temperature Low (e.g., 0-4 °C)DecreasedPerform experiments at low temperatures.
Ambient (e.g., 20-25 °C)ModerateMinimize time at ambient temperature.
High (> 40 °C)Significantly IncreasedAvoid heating if possible.
Atmosphere Ambient Air (with humidity)IncreasedHandle under a dry, inert atmosphere (N₂ or Ar).
Inert Gas (Dry)MinimizedHighly Recommended.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample of this compound in Anhydrous DMSO-d₆

Objective: To prepare an NMR sample of this compound while minimizing the back-exchange of the hydroxyl deuterium.

Materials:

  • This compound

  • Anhydrous DMSO-d₆ (in a sealed ampule or Sure/Seal™ bottle)

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette

  • Small vial

  • Molecular sieves (3Å, activated)

  • Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)

  • Oven and desiccator

Methodology:

  • Glassware Preparation:

    • Place the NMR tube, vial, and Pasteur pipette in an oven at 150 °C for at least 4 hours (overnight is ideal).

    • Transfer the hot glassware to a desiccator containing a desiccant and allow it to cool to room temperature under vacuum or in the presence of the desiccant.

  • Inert Atmosphere Setup:

    • Transfer all dried glassware and sealed reagents into a glove box or glove bag that has been purged with a dry, inert gas.

  • Sample Preparation:

    • In the inert atmosphere, weigh the desired amount of this compound into the small, dry vial.

    • Using a dry syringe, transfer the required volume of anhydrous DMSO-d₆ from its sealed container into the vial containing the this compound.

    • Gently swirl the vial to dissolve the this compound completely.

    • Optional: For maximum water removal, add a few beads of activated molecular sieves to the solution and allow it to stand for 30 minutes.

  • Transfer to NMR Tube:

    • Place a small, dry plug of cotton or glass wool into the dry Pasteur pipette.

    • Filter the this compound solution through the pipette directly into the dry NMR tube to remove any particulate matter.

  • Sealing and Analysis:

    • Cap the NMR tube securely while still inside the inert atmosphere.

    • Remove the sample from the glove box and acquire the NMR spectrum immediately.

Visualizations

Back_Exchange_Mechanism Phenol_d This compound (R-OD) Transition_State Transition State [R-O···D···H···X] Phenol_d->Transition_State Protonation by H-X Protic_Source Protic Source (H-X) e.g., H₂O Protic_Source->Transition_State Phenol_h Phenol (R-OH) Transition_State->Phenol_h Deuterium Loss Deuterated_Source Deuterated Source (D-X) Transition_State->Deuterated_Source

Caption: Mechanism of Deuterium Back-Exchange in this compound.

Troubleshooting_Workflow Start Issue: Loss of Deuterium Label in this compound Check_Solvent Is the solvent anhydrous and aprotic? Start->Check_Solvent Check_Glassware Was the glassware properly dried? Check_Solvent->Check_Glassware Yes Solution_Solvent Use fresh, anhydrous aprotic solvent. Check_Solvent->Solution_Solvent No Check_Atmosphere Was the experiment run under an inert atmosphere? Check_Glassware->Check_Atmosphere Yes Solution_Glassware Oven-dry or flame-dry glassware. Check_Glassware->Solution_Glassware No Check_pH Is the pH of the solution neutral to slightly acidic? Check_Atmosphere->Check_pH Yes Solution_Atmosphere Use a glove box or inert gas line. Check_Atmosphere->Solution_Atmosphere No Check_Temp Was the temperature kept low? Check_pH->Check_Temp Yes Solution_pH Adjust pH to be between 3 and 7. Check_pH->Solution_pH No Solution_Temp Work on ice and use cooled equipment. Check_Temp->Solution_Temp No End Problem Resolved Check_Temp->End Yes Solution_Solvent->Check_Glassware Solution_Glassware->Check_Atmosphere Solution_Atmosphere->Check_pH Solution_pH->Check_Temp Solution_Temp->End

Caption: Troubleshooting Workflow for Deuterium Back-Exchange.

References

Troubleshooting low yield in Phenol-d synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of deuterated phenol (B47542) (Phenol-d), particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary strategies for the synthesis of this compound:

  • Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms on the aromatic ring of phenol with deuterium (B1214612) atoms. This is typically achieved by heating phenol in the presence of a deuterium source, such as deuterium oxide (D₂O), and an acid catalyst.

  • Synthesis from a Deuterated Precursor: This approach begins with a deuterated starting material, such as benzene-d₆. The deuterated precursor is then chemically converted to this compound through established synthetic routes, such as diazotization of aniline-d₅.[1]

Q2: I am observing incomplete deuteration in my product. What are the likely causes?

A2: Incomplete deuteration is a common issue and can stem from several factors:

  • Insufficient Deuterium Source: The molar ratio of the deuterium source (e.g., D₂O) to phenol may be too low for complete exchange.

  • Catalyst Inactivity: The acid catalyst may be old, hydrated, or of insufficient quantity to effectively promote the H/D exchange.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to achieve full isotopic exchange.

  • Steric Hindrance: In substituted phenols, bulky groups can hinder access to certain positions on the aromatic ring, leading to incomplete deuteration at those sites.

Q3: My overall yield is low, even with good deuteration. What could be the problem?

A3: Low overall yield, despite successful deuteration, can be attributed to several factors during the reaction and workup:

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or the formation of biphenyls can occur, consuming the starting material and reducing the yield of the desired product.

  • Product Degradation: Phenol and its derivatives can be sensitive to oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Inefficient Extraction: During the workup process, the this compound product may not be completely extracted from the aqueous reaction mixture into the organic solvent. Multiple extractions can help improve recovery.

  • Losses during Purification: Product can be lost during purification steps such as distillation or chromatography. Optimizing these procedures for your specific product is crucial.

Q4: Can the hydroxyl proton (-OH) of phenol also be exchanged for deuterium?

A4: Yes, the hydroxyl proton is acidic and will readily exchange with deuterium from D₂O.[1] This exchange is typically very fast and often occurs during the reaction or even during analysis if a deuterated solvent is used.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during this compound synthesis and provides actionable solutions.

IssuePossible CauseRecommended Solution
Low Isotopic Enrichment (Incomplete Deuteration) 1. Inactive or insufficient catalyst. 2. Insufficient reaction time or temperature. 3. Inadequate amount of deuterium source (e.g., D₂O). 4. Presence of water in the reaction mixture.1. Use fresh, anhydrous catalyst. Consider increasing the catalyst loading. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by NMR or MS. 3. Use a larger excess of the deuterium source. 4. Ensure all reagents and glassware are thoroughly dried before use.
Low Isolated Yield of Deuterated Product 1. Product degradation due to oxidation. 2. Formation of polymeric or other side products. 3. Inefficient extraction from the reaction mixture. 4. Loss of product during purification (e.g., distillation).1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize reaction temperature and time to minimize side reactions. Consider using a milder catalyst. 3. Perform multiple extractions with a suitable organic solvent. 4. Optimize purification conditions, such as using vacuum distillation for high-boiling phenols.
Back-Exchange of Deuterium with Hydrogen 1. Exposure to protonated solvents during workup or purification. 2. Presence of atmospheric moisture.1. Use deuterated solvents for workup and purification where possible. 2. Minimize exposure of the product to air and moisture. Store the final product under an inert atmosphere.

Experimental Protocols

Protocol 1: Acid-Catalyzed H/D Exchange for this compound Synthesis

This protocol is a general guideline for the deuteration of phenols using a solid acid catalyst and may require optimization for specific substrates.

Materials:

  • Phenol (or substituted phenol)

  • Deuterium oxide (D₂O)

  • Amberlyst-15 (dried)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[2]

  • Reaction Setup: In a sealable reaction vessel, combine the phenolic compound (2 mmol) and deuterium oxide (12 mL).[2]

  • Catalyst Addition: Add the dried Amberlyst-15 catalyst (100 mg per 100 mg of phenol) to the solution under an inert atmosphere of nitrogen.[2]

  • Reaction: Tightly seal the reaction vessel and heat the mixture in an oil bath at 110°C for 24 hours, with protection from light.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the catalyst.

    • Extract the aqueous solution with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography as needed.

Protocol 2: Synthesis of this compound₅ from Aniline-d₅ via Diazotization

This protocol outlines the conversion of a deuterated aniline (B41778) to a deuterated phenol.

Materials:

  • Aniline-d₅

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Prepare a solution of aniline-d₅ in aqueous sulfuric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Hydrolysis:

    • Gently warm the solution containing the diazonium salt. The diazonium salt will decompose to form this compound₅ and nitrogen gas will be evolved.

  • Workup and Purification:

    • Extract the resulting solution with an organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound₅.

    • Purify the product by distillation or chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis via H/D Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_catalyst Dry Amberlyst-15 Catalyst add_catalyst Add Catalyst under N₂ prep_catalyst->add_catalyst prep_reagents Combine Phenol & D₂O prep_reagents->add_catalyst heat_reaction Heat at 110°C for 24h add_catalyst->heat_reaction cool_filter Cool & Filter Catalyst heat_reaction->cool_filter extract Extract with Organic Solvent cool_filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Distillation / Chromatography concentrate->purify end_product Final this compound Product purify->end_product start Start start->prep_catalyst

Caption: Workflow for this compound synthesis via H/D exchange.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_incomplete Troubleshoot Incomplete Deuteration cluster_good Troubleshoot Low Isolated Yield start Low Yield Observed check_deuteration Check Isotopic Enrichment (NMR/MS) start->check_deuteration incomplete_deuteration Incomplete Deuteration check_deuteration->incomplete_deuteration Low good_deuteration Good Deuteration check_deuteration->good_deuteration High check_catalyst Increase Catalyst Load / Use Fresh Catalyst incomplete_deuteration->check_catalyst check_conditions Increase Reaction Time / Temperature incomplete_deuteration->check_conditions check_d2o Increase D₂O Excess incomplete_deuteration->check_d2o check_atmosphere Use Inert Atmosphere (N₂/Ar) good_deuteration->check_atmosphere optimize_extraction Perform Multiple Extractions good_deuteration->optimize_extraction optimize_purification Optimize Distillation / Chromatography good_deuteration->optimize_purification

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Enhancing NMR Signal-to-Noise with Deuterated Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing deuterated phenol (B47542) (Phenol-d) in Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find troubleshooting advice and frequently asked questions to address common issues and improve your experimental outcomes.

The Role of Deuterated Solvents in Improving Signal-to-Noise Ratio

A primary challenge in ¹H NMR spectroscopy is the overwhelming signal from protonated solvents, which can completely obscure the signals from the analyte of interest. Deuterated solvents, such as Phenol-d6, are essential for mitigating this issue. By replacing hydrogen atoms with deuterium (B1214612), the solvent becomes largely 'invisible' in a standard ¹H NMR experiment. This is because deuterium resonates at a significantly different frequency than protons.

The "improvement" in the signal-to-noise ratio (S/N) is achieved not by directly amplifying the analyte's signal, but by drastically reducing the background noise (the solvent signal). This allows for the clear detection of analyte signals that would otherwise be lost in the baseline.

Troubleshooting Guide

This section addresses specific issues that may arise during NMR experiments using deuterated phenol.

Problem Potential Cause Recommended Solution
Poor Signal-to-Noise Ratio Low sample concentration.Increase the amount of your analyte. For ¹H NMR, a concentration of 10-50 mM is generally recommended for a standard 5 mm NMR tube.[1] If the sample is limited, consider using a smaller diameter NMR tube (e.g., 1.7 mm) with a corresponding microprobe.[1]
Insufficient number of scans.For dilute samples, increase the number of scans (e.g., 64, 128, or more) to average out the noise and improve the signal.[1]
Improper receiver gain setting.An incorrect receiver gain can either clip a strong signal or insufficiently amplify a weak one.[1] Use the automatic gain setting on the spectrometer or manually adjust it to an appropriate level.
Broad or Poorly Resolved Peaks Poor shimming of the magnetic field.Ensure the sample is shimmed correctly before acquisition. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.[2][3]
High sample concentration.Very concentrated samples can lead to increased viscosity and peak broadening.[2] Consider diluting your sample.
Presence of solid particles.Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[4] Filter your sample directly into the NMR tube using a pipette with a cotton or glass wool plug.
Unexpected Peaks in the Spectrum Residual non-deuterated solvent.Even highly deuterated solvents contain a small amount of the protonated form. Consult a solvent impurity chart to identify the residual peak of deuterated phenol.
Contamination from glassware.Residual solvents like acetone (B3395972) from cleaning glassware are a common source of extra peaks.[2] Ensure your NMR tube is thoroughly dried before use.
Water contamination.Deuterated solvents can absorb moisture from the air.[2] A broad singlet, often between 1.5 and 5 ppm, is indicative of water.[4] Use a fresh or properly stored sealed container of the deuterated solvent.
Disappearance of Expected Signals (e.g., -OH, -NH) Chemical exchange with the deuterated solvent.The hydroxyl (-OD) group of Phenol-d6 can exchange with labile protons (-OH, -NH) in your analyte. This will cause the analyte's exchangeable proton signal to decrease in intensity or disappear.[1]
D₂O Shake.If you intentionally added D₂O to identify exchangeable protons, this is the expected outcome.[2]
Overlapping Signals Similar chemical environments of protons.Try using a different deuterated solvent. Solvents like benzene-d6 (B120219) can induce different chemical shifts compared to others, which may resolve overlapping peaks.[1][2]
Insufficient magnetic field strength.A higher field NMR spectrometer will provide greater spectral dispersion and can help resolve closely spaced signals.[1]

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated solvent like Phenol-d6 for my NMR experiment?

Deuterated solvents are crucial for ¹H NMR to avoid "swamping" the spectrum with the solvent's own proton signals. Since the concentration of the solvent is vastly higher than the analyte, its proton signals would be immense, obscuring the much weaker signals of your sample.[5] Additionally, modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, which prevents field drift during the experiment and ensures stable, reproducible measurements.[5]

Q2: What is the difference between Phenol-d5 and Phenol-d6?

Phenol-d6 has all six hydrogen atoms replaced by deuterium (C₆D₅OD).[6] Phenol-d5 has the five hydrogens on the aromatic ring replaced by deuterium, but the hydroxyl proton remains (C₆D₅OH). For ¹H NMR, Phenol-d6 is generally preferred as a solvent to minimize all proton signals from the solvent. Phenol-d5 would still show a signal for the hydroxyl proton.

Q3: My analyte's hydroxyl (-OH) peak is not visible or is very broad when using Phenol-d6. What happened?

This is likely due to chemical exchange between the hydroxyl proton of your analyte and the deuterium of the Phenol-d6 hydroxyl group (-OD). This exchange can be fast on the NMR timescale, leading to a broadened signal or its complete disappearance into the baseline.[4] While this can be a nuisance, it also confirms the presence of an exchangeable proton in your molecule.

Q4: How much sample and deuterated phenol should I use?

For a standard 5 mm NMR tube, a typical sample amount for ¹H NMR is 5-20 mg of your compound.[7] The recommended volume of the deuterated solvent is approximately 0.6 mL, which should result in a sample height of 4-5 cm in the tube.[4][7]

Q5: Can I use a non-deuterated solvent if I don't have the deuterated version?

While it is possible to run NMR in a non-deuterated solvent using solvent suppression techniques, it is generally not recommended for routine analysis.[5] The suppression is often imperfect and can distort the baseline and signals near the solvent peak. For obtaining a clean, high-quality spectrum, a deuterated solvent is the standard and preferred method.

Experimental Protocols

Protocol 1: Preparation of an NMR Sample with Deuterated Phenol
  • Weigh the Sample: Accurately weigh 5-20 mg of your solid analyte and place it in a clean, dry vial.

  • Add Deuterated Phenol: Since phenol is a solid at room temperature (Melting Point: 40-43 °C), it needs to be handled appropriately.[8]

    • If your experiment is to be run at an elevated temperature where phenol is liquid, you can gently warm the deuterated phenol to melt it and then add approximately 0.6 mL to your sample vial.

    • Alternatively, you can co-dissolve your analyte and the deuterated phenol in a small amount of a volatile, deuterated co-solvent (like CDCl₃), mix thoroughly, and then carefully evaporate the co-solvent under a gentle stream of nitrogen.

  • Dissolution: Ensure the analyte is completely dissolved in the molten deuterated phenol or the co-dissolved mixture. Gentle vortexing or sonication may be required.

  • Filtration and Transfer: Use a Pasteur pipette with a small plug of glass wool to filter the solution and transfer it into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[4]

  • Capping and Cleaning: Cap the NMR tube securely. Before placing it in the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone to remove any dust or fingerprints.[7]

Protocol 2: D₂O Exchange for Identification of Labile Protons

This protocol is used to confirm the identity of -OH or -NH protons in your analyte.

  • Acquire Initial Spectrum: Prepare your sample in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) or acetone-d6) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Re-run the ¹H NMR spectrum.

  • Analysis: The peaks corresponding to the exchangeable protons (-OH, -NH) will either disappear or significantly decrease in intensity, confirming their identity.[2]

Data Summary

Physical Properties of Phenol and Deuterated Phenol
PropertyPhenol (C₆H₅OH)Phenol-d6 (C₆D₅OD)
Molecular Formula C₆H₆OC₆D₆O
Molecular Weight 94.11 g/mol 100.15 g/mol [9]
Appearance White crystalline solid[8]White crystalline solid[6]
Melting Point 40-43 °C[8]~41 °C
Boiling Point 182 °C[8]~182 °C
Solubility in Water Moderately soluble (~8 g/100 mL)[8]Partially soluble[6]

Note: The physical properties of deuterated compounds are very similar to their non-deuterated counterparts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Analyte (5-20 mg) add_solvent Add Phenol-d6 (~0.6 mL) weigh->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Caption: A typical experimental workflow for NMR analysis using deuterated phenol.

troubleshooting_logic start Poor Quality Spectrum? broad_peaks Broad Peaks? start->broad_peaks Yes extra_peaks Unexpected Peaks? start->extra_peaks No broad_peaks->extra_peaks No shim Re-shim Check Concentration Filter Sample broad_peaks->shim Yes low_sn Low S/N? extra_peaks->low_sn No impurities Check for Water or Residual Solvents extra_peaks->impurities Yes scans Increase Scans Increase Concentration Check Gain low_sn->scans Yes end Good Spectrum low_sn->end No shim->end impurities->end scans->end

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Phenol-d Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of deuterated phenol (B47542) (phenol-d) and strategies to prevent its degradation during experimental use.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Discoloration of this compound Solutions

Q: My this compound solution has turned pink/brown. What is the cause, and can I still use it?

A: A pink or brown discoloration is a common indicator of phenol oxidation. This process is primarily caused by exposure to air (oxygen) and can be accelerated by light and the presence of trace metal impurities. The colored products are typically quinones and their polymeric derivatives. For most applications, especially those sensitive to reactive species like quantitative analysis or nucleic acid extractions, using discolored this compound is not recommended as these degradation products can interfere with your experiments.

Issue 2: Inconsistent Experimental Results

Q: I am observing high variability in my results when using a this compound containing reagent. Could this be related to its stability?

A: Yes, inconsistent results can be a symptom of this compound degradation. The formation of degradation products can alter the chemical properties of your solution, leading to unreliable outcomes. It is crucial to ensure the stability of your this compound stock and working solutions throughout your experimental workflow.

Issue 3: Preventing Degradation During Storage and Experiments

Q: What are the best practices for storing and handling this compound to minimize degradation?

A: To maintain the integrity of your this compound, adhere to the following storage and handling guidelines:

  • Storage: Store this compound, whether in solid or solution form, in a cool, dark place, typically at 2-8°C.[1] It should be kept in a tightly sealed, amber glass container to protect it from light and air. For long-term storage of solid this compound, a desiccator can prevent moisture absorption.

  • Inert Atmosphere: When preparing and using this compound solutions, working under an inert atmosphere, such as nitrogen or argon, is highly effective in preventing oxidation.

  • Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and free of metal contaminants, which can catalyze oxidation.

Q: Are there any chemical additives that can help stabilize my this compound solutions?

A: Yes, several stabilizers can be added to this compound solutions to inhibit oxidation:

  • 8-Hydroxyquinoline: This is a common antioxidant and a weak chelating agent that helps to inhibit oxidation.

  • Hypophosphorous Acid: This is another effective stabilizer for phenol solutions.

  • Phosphoric Acid: Can be used to inhibit discoloration, particularly that which is accelerated by contact with metals.

Q&A on this compound vs. Phenol Stability

Q: Is this compound more stable than non-deuterated phenol?

Data Presentation

Table 1: Common Degradation Products of Phenol and their Method of Detection

Degradation ProductCommon Analytical MethodKey Observations
p-BenzoquinoneHPLC-UV, GC-MSAppears as a new peak in the chromatogram, often with a different UV absorption maximum than phenol.
HydroquinoneHPLC-UV, GC-MSCan be an intermediate in both oxidation and photodegradation pathways.
CatecholHPLC-UV, GC-MSAnother common intermediate in phenol degradation.
Polymeric materialsVisual, Size Exclusion ChromatographyLeads to the formation of insoluble brown/black precipitates.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the stability of a this compound solution under accelerated conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the desired solvent.

    • If testing the effect of a stabilizer, prepare a parallel solution containing the stabilizer at the desired concentration.

    • Dispense the solutions into multiple amber glass vials, ensuring minimal headspace.

    • Tightly cap the vials.

  • Storage Conditions:

    • Store the vials under one or more accelerated conditions, such as:

      • Elevated temperature (e.g., 40°C, 50°C).

      • Exposure to a controlled light source (photostability chamber).

    • Maintain a set of control vials at the recommended storage condition (e.g., 2-8°C in the dark).

  • Time Points:

    • Define a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Analyze the concentration of this compound and the formation of any degradation products using a validated HPLC-UV method (see Protocol 2).

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate and estimate the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation for temperature effects).

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC-UV

This protocol provides a general method for the separation and quantification of this compound and its primary oxidation product, p-benzoquinone.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific column and analytes.

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 270 nm for this compound and 245 nm for p-benzoquinone. A diode array detector can be used to monitor multiple wavelengths.

  • Calibration:

    • Prepare a series of standard solutions of this compound and p-benzoquinone of known concentrations.

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Dilute the samples from the stability study (Protocol 1) to fall within the concentration range of the calibration curve.

    • Inject the diluted samples and record the chromatograms.

  • Quantification:

    • Identify the peaks for this compound and p-benzoquinone based on their retention times compared to the standards.

    • Determine the concentration of each compound in the samples using the calibration curves.

Mandatory Visualizations

degradation_pathway phenol_d This compound phenoxyl_radical Phenoxyl-d Radical phenol_d->phenoxyl_radical Oxidation oxygen Oxygen (O2) Light, Metal Ions oxygen->phenoxyl_radical quinone Quinone-d (e.g., p-Benzoquinone) phenoxyl_radical->quinone polymers Polymeric Products quinone->polymers Polymerization experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_stock Prepare this compound Stock Solution add_stabilizer Add Stabilizer (Optional) prep_stock->add_stabilizer dispense Dispense into Vials add_stabilizer->dispense storage_conditions Store at Various Conditions (Temp, Light) dispense->storage_conditions hplc_analysis HPLC-UV Analysis storage_conditions->hplc_analysis quantification Quantify this compound and Degradation Products hplc_analysis->quantification data_eval Determine Degradation Rate and Shelf-Life quantification->data_eval logical_relationship cluster_factors Factors Influencing Stability cluster_prevention Prevention Strategies stability This compound Stability oxygen Oxygen stability->oxygen degrades light Light stability->light degrades metal_ions Metal Ions stability->metal_ions degrades temperature Temperature stability->temperature degrades inert_atmosphere Inert Atmosphere dark_storage Storage in Dark stabilizers Antioxidants/ Stabilizers cool_storage Refrigeration inert_atmosphere->oxygen mitigates dark_storage->light mitigates stabilizers->oxygen mitigates stabilizers->metal_ions mitigates cool_storage->temperature mitigates

References

Technical Support Center: Minimizing Matrix Effects with Phenol-d Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using phenol-d-labeled internal standards (such as phenol-d5 (B121304) or phenol-d6) to minimize matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative results.[1][2][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[5][6]

Q2: How does a deuterated internal standard like Phenol-d5 help correct for matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like phenol-d5 is chemically and structurally almost identical to the analyte (phenol).[5][6] This similarity ensures it has nearly the same physicochemical properties, causing it to co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[2][5][7] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8]

Q3: Should the deuterated internal standard be added before or after sample extraction?

A3: For the most effective compensation, the internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (pre-extraction).[9] This allows the internal standard to account for variability and analyte loss during the entire process, including extraction, evaporation, and reconstitution.[9]

Q4: Is it critical for the analyte and the deuterated internal standard to have the exact same retention time (co-elution)?

A4: Yes, complete or near-complete co-elution is critical for effective matrix effect compensation.[7][10] Even a slight separation in retention times can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising accuracy.[6][7]

Troubleshooting Guide

Issue 1: I'm observing significant ion suppression or enhancement despite using a this compound internal standard.

  • Possible Cause 1: Poor Chromatographic Separation from Matrix Components. Even with a co-eluting internal standard, an extremely high concentration of interfering matrix components can suppress the signal of both the analyte and the standard.[2][6]

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Improve the sample cleanup procedure to remove more matrix components. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interferences like phospholipids (B1166683) than simple Protein Precipitation (PPT).[2][8][11]

      • Modify Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to better separate the analyte/internal standard peak from the regions of major matrix interference.[8]

      • Perform a Post-Column Infusion Experiment: This can help identify the specific retention time windows where ion suppression is most severe (see Experimental Protocols).[3][10]

  • Possible Cause 2: Analyte and Internal Standard are not co-eluting. The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated internal standard, particularly in reversed-phase chromatography.[1][7][12]

    • Troubleshooting Steps:

      • Confirm Co-elution: Inject a mixed solution of phenol (B47542) and this compound and overlay their chromatograms to verify retention times are identical.[10]

      • Adjust Chromatographic Conditions: If separation is observed, modify the mobile phase gradient or temperature to achieve co-elution.[1][10] In some cases, using a column with slightly lower resolution can force the peaks to overlap.[7]

Issue 2: The internal standard signal is highly variable across my sample batch.

  • Possible Cause 1: Inconsistent Sample Preparation. Errors in pipetting the internal standard, inconsistent extraction efficiencies between samples, or incomplete mixing can lead to variability.[12]

    • Troubleshooting Steps:

      • Review Pipetting Technique: Ensure the internal standard spiking solution is added accurately and precisely to every sample, standard, and QC.

      • Ensure Thorough Mixing: Vortex each sample thoroughly after adding the internal standard.[1]

      • Check for Stability: Investigate the stability of the internal standard in the sample matrix and in the autosampler.[1]

  • Possible Cause 2: Differential Matrix Effects. The composition of the matrix can vary significantly between different samples or lots, causing the internal standard to be affected differently in each case.[12]

    • Troubleshooting Steps:

      • Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank matrix to assess the variability of the matrix effect (see Experimental Protocols).[6][10]

      • Improve Sample Cleanup: A more robust and consistent sample preparation method can reduce the variability of the matrix between samples.[2]

      • Consider Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for consistent matrix effects.[8][10]

Issue 3: My recovery is low or inconsistent, but the internal standard seems to be compensating.

  • Possible Cause: Inefficient Extraction. The analyte and internal standard are being lost during sample preparation, but because they are affected similarly, the final ratio remains consistent. While this may yield accurate quantification, low recovery can negatively impact sensitivity and the limit of quantification (LOQ).

    • Troubleshooting Steps:

      • Optimize Extraction Protocol: Re-evaluate the sample preparation method. For Solid Phase Extraction (SPE), ensure the chosen sorbent and elution solvent are optimal for phenol. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH conditions.[6]

      • Quantify Recovery: Use the pre-extraction and post-extraction spike experiment to calculate the absolute recovery percentage (see Experimental Protocols).[6]

Data Presentation

The effectiveness of a deuterated internal standard can be quantitatively assessed. The following tables illustrate typical performance differences and the calculations used to evaluate matrix effects.

Table 1: Illustrative Performance Comparison of Internal Standards for Phenol Analysis

Internal Standard TypeAnalyteAverage Recovery (%)Relative Standard Deviation (RSD, %)IS-Normalized Matrix Factor (Typical Range)
Deuterated (Phenol-d5)Phenol98.52.10.95 - 1.05
Non-Deuterated (e.g., 4-Chlorophenol)Phenol85.28.50.70 - 1.30
This data is illustrative and represents typical outcomes reported in analytical literature.[5]

Table 2: Formulas for Quantitative Evaluation of Matrix Effect, Recovery, and Process Efficiency

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[6]
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the extraction process.[6]
IS-Normalized Matrix Factor (MF of Analyte) / (MF of Internal Standard)A value close to 1.0 with a low RSD (<15%) indicates effective compensation by the IS.[1][10]

Set A: Neat solution. Set B: Post-extraction spike. Set C: Pre-extraction spike. (See Protocol 1 for details)

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects and Recovery

This experiment quantifies the degree of ion suppression/enhancement, assesses the efficiency of the extraction, and determines how well the deuterated internal standard compensates for matrix effects.[6][10]

  • Methodology:

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Prepare standards of the analyte (phenol) and internal standard (this compound) at low and high concentrations in a clean solvent (e.g., mobile phase or reconstitution solvent).

      • Set B (Post-Extraction Spike): Select at least six different sources/lots of blank matrix. Process them using the full sample preparation method. After the final step (e.g., before injection), spike the extracted matrix with the analyte and internal standard to the same concentrations as Set A.

      • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and internal standard before starting the sample preparation process. Process these samples through the full method.

    • Analysis: Analyze all samples using the established LC-MS/MS method.

    • Calculation: Use the average peak areas from each set to calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the formulas in Table 2.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones

This qualitative experiment helps pinpoint regions in the chromatogram where matrix effects are most pronounced.[3][10]

  • Methodology:

    • Setup: Use a T-fitting to continuously infuse a standard solution of the analyte and internal standard directly into the mass spectrometer, post-column.

    • Analysis:

      • Begin the infusion and wait for a stable baseline signal to be achieved for both the analyte and the internal standard.

      • While the infusion continues, inject an extracted blank matrix sample onto the LC column.

    • Data Interpretation:

      • Monitor the signal of the infused compounds throughout the chromatographic run.

      • A stable baseline indicates no matrix effects.

      • A dip in the baseline indicates a region of ion suppression .

      • A rise in the baseline indicates a region of ion enhancement .

      • The goal is to adjust the chromatography so that the analyte peak elutes in a region with a stable baseline.

Visualizations

Workflow_Matrix_Effect_Evaluation cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation cluster_result Interpretation cluster_outcome Outcome A Set A: Analyte + IS in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Post-Extraction Spike B->LCMS C Set C: Blank Matrix + Pre-Extraction Spike C->LCMS Calc Calculate MF, RE, IS-Normalized MF LCMS->Calc Decision IS-Normalized MF Close to 1.0? Calc->Decision Success Method is Robust Decision->Success Yes Fail Optimize Method Decision->Fail No

Caption: Workflow for the quantitative evaluation of matrix effects.

Troubleshooting_Workflow Start Inconsistent or Inaccurate Results Check_Coelution Confirm Analyte/IS Co-elution Start->Check_Coelution Quantify_ME Quantify Matrix Effect (Protocol 1) Check_Coelution->Quantify_ME Co-elution OK Optimize_LC Adjust LC Method for Separation Check_Coelution->Optimize_LC Separation Observed Optimize_Cleanup Improve Sample Cleanup (SPE, LLE) Quantify_ME->Optimize_Cleanup High Variability or Poor Compensation Result_OK Results Acceptable Quantify_ME->Result_OK Matrix Effect Compensated Optimize_Cleanup->Quantify_ME Optimize_LC->Check_Coelution

References

Technical Support Center: Purity Assessment of Phenol-d6 for Sensitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Phenol-d6.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity attributes of Phenol-d6 for sensitive assays?

A1: For sensitive analytical applications, such as mass spectrometry, the two most critical purity attributes are isotopic purity and chemical purity. High isotopic purity (typically ≥98 atom % D) ensures that the contribution of the unlabeled analyte to the signal is minimized.[1][2][3] High chemical purity (often >99%) guarantees that other organic or inorganic impurities do not interfere with the assay.[2]

Q2: What are the common impurities found in Phenol-d6?

A2: Common impurities can include:

  • Residual non-deuterated Phenol (B47542): The most common impurity, which can lead to an overestimation of the analyte's concentration.[1]

  • Water (H₂O and D₂O): Phenol is hygroscopic and can absorb moisture, which can be detrimental to moisture-sensitive reactions and can affect quantification.

  • Synthesis Byproducts: Depending on the synthesis route from deuterated benzene, byproducts may be present.[4]

  • Impurities from Starting Material: Commercial phenol, the precursor for deuteration, may contain impurities such as acetone, cumene, α-methylstyrene, and 2-methylbenzofuran.[5]

Q3: How should Phenol-d6 be properly stored?

A3: To maintain its purity, Phenol-d6 should be stored in a tightly sealed container, refrigerated (2-8°C), protected from light, and in a desiccated environment to prevent moisture absorption.[3][6]

Q4: Can the isotopic purity of Phenol-d6 change over time?

A4: The deuterium (B1214612) on the aromatic ring is generally stable. However, the deuterium on the hydroxyl group (-OD) can be susceptible to exchange with protons from atmospheric moisture or protic solvents. This is why it is crucial to store it under dry conditions.

Purity Assessment Protocols

A thorough purity assessment of Phenol-d6 involves a combination of analytical techniques to determine isotopic purity, chemical purity, and water content.

Data Presentation: Typical Purity Specifications
ParameterMethodTypical SpecificationPotential Impact of Exceeding Specification
Isotopic Purity¹H NMR, GC-MS≥98 atom % DInaccurate quantification in isotope dilution methods.[2]
Chemical PurityGC-MS, ¹H NMR>99%Interference with analyte signal, leading to inaccurate results.
Water ContentKarl Fischer TitrationVaries by application (e.g., <0.1%)Can interfere with moisture-sensitive assays and affect accurate weighing.
Residual Non-deuterated Phenol¹H NMR<1%Overestimation of the native analyte concentration.[1]

Experimental Protocols

Isotopic and Chemical Purity Assessment by ¹H NMR Spectroscopy

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Phenol-d6 into an NMR tube.

    • Add a deuterated solvent with a known chemical shift that does not overlap with the analyte signals (e.g., Acetone-d6 or Chloroform-d).

    • Add a known amount of an internal standard with a certified purity (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrument Parameters:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Integrate the residual proton signals of Phenol-d6 and the signals of the internal standard.

    • Calculate the chemical purity by comparing the integral of the Phenol-d6 signals to the integral of the internal standard.

    • Determine the isotopic purity by quantifying the small signals corresponding to the non-deuterated phenol protons (typically between 6.8 and 7.4 ppm) relative to the total phenol content.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Phenol-d6 in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

  • Instrument Parameters:

    • GC Conditions:

      • Injector: Split/splitless, 250°C.

      • Carrier Gas: Helium at a constant flow.

      • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to separate volatile impurities.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are being targeted.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).[7]

    • Calculate the area percent of each impurity to estimate the chemical purity. For more accurate quantification, use an internal or external standard calibration.

Water Content Determination by Karl Fischer Titration

Methodology:

  • Instrument Setup:

    • Use a coulometric or volumetric Karl Fischer titrator. For expected low water content, a coulometric titrator is preferred.[8]

    • Ensure the titration cell is dry and conditioned before sample analysis.

  • Sample Analysis:

    • Accurately weigh a suitable amount of Phenol-d6 and add it directly to the titration vessel.

    • The titrator will automatically titrate the water present and calculate the water content.

  • Data Analysis:

    • The instrument software will provide the water content, typically in ppm or percentage.

Troubleshooting Guides

¹H NMR Spectroscopy Issues
Question Possible Cause Troubleshooting Action
Unexpected signals in the aromatic region (6.8-7.4 ppm). Residual non-deuterated phenol.Quantify the integral of these signals relative to the total phenol signal to determine the level of this impurity.
A broad singlet that disappears upon D₂O shake. The -OH proton of residual H₂O or the -OD of Phenol-d6.This is expected. If quantifying other signals, ensure this broad peak does not overlap.
Poor signal resolution or broad peaks. Sample concentration is too high, or the solvent is not appropriate.Prepare a more dilute sample. Ensure the chosen deuterated solvent fully dissolves the Phenol-d6.
GC-MS Analysis Issues
Question Possible Cause Troubleshooting Action
Peak tailing for the Phenol-d6 peak. Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for phenol analysis.
Multiple peaks are observed. Presence of chemical impurities.Identify the impurities by their mass spectra. If necessary, develop a calibration curve to quantify them.
Inconsistent peak areas. Injection volume variability or sample degradation.Use an autosampler for consistent injections. Check for sample stability at the inlet temperature.
Karl Fischer Titration Issues
Question Possible Cause Troubleshooting Action
Higher than expected water content. Improper storage leading to moisture absorption.Ensure the Phenol-d6 is stored in a desiccator and handled in a low-humidity environment.
Inconsistent results between replicates. Sample handling or instrument drift.Ensure consistent and rapid sample transfer to the titration vessel. Check the titrator's performance with a certified water standard.

Visualizations

Purity_Assessment_Workflow cluster_start Start cluster_analysis Analytical Tests cluster_evaluation Purity Evaluation cluster_result Result start Phenol-d6 Sample NMR ¹H NMR Analysis start->NMR GCMS GC-MS Analysis start->GCMS KF Karl Fischer Titration start->KF Isotopic_Purity Isotopic Purity ≥98%? NMR->Isotopic_Purity Chemical_Purity Chemical Purity >99%? GCMS->Chemical_Purity Water_Content Water Content Acceptable? KF->Water_Content Isotopic_Purity->Chemical_Purity Yes Fail Fail: Further Purification or Rejection Isotopic_Purity->Fail No Chemical_Purity->Water_Content Yes Chemical_Purity->Fail No Pass Pass: Suitable for Sensitive Assays Water_Content->Pass Yes Water_Content->Fail No

Purity assessment workflow for Phenol-d6.

Troubleshooting_NMR Start Unexpected Peak in ¹H NMR Aromatic_Region Is the peak in the aromatic region (6.8-7.4 ppm)? Start->Aromatic_Region D2O_Shake Does the peak disappear after a D₂O shake? Aromatic_Region->D2O_Shake No Residual_Phenol Likely residual non-deuterated Phenol. Quantify for isotopic purity. Aromatic_Region->Residual_Phenol Yes Other_Impurity Potential organic impurity. Correlate with GC-MS data. D2O_Shake->Other_Impurity No OH_Proton Likely -OH proton from residual water or phenol. D2O_Shake->OH_Proton Yes Unknown Consult spectral database or further 2D NMR analysis. Other_Impurity->Unknown

Troubleshooting decision tree for unexpected ¹H NMR signals.

References

Best practices for handling and storing Phenol-d solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Phenol-d solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper personal protective equipment (PPE) for handling this compound solutions?

A1: Due to the corrosive and toxic nature of this compound, a comprehensive PPE strategy is crucial. This includes:

  • Gloves: For incidental contact with dilute solutions (<10%), double-gloving with nitrile or thicker (8mil) nitrile gloves is recommended. For concentrated solutions or prolonged contact, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves.[1] Gloves should be changed frequently and immediately after any contact.[1]

  • Eye Protection: Chemical splash goggles are the minimum requirement.[2] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1][2]

  • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[1][2] For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[1]

  • Footwear: Closed-toe shoes are required in any laboratory setting where hazardous materials are handled.[3]

Q2: What are the ideal storage conditions for this compound solutions?

A2: Proper storage is critical to maintain the stability and safety of this compound solutions. Key storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)[4]To maintain stability and prevent degradation.
Light Protect from light[1][4]Phenol (B47542) can oxidize and change color upon light exposure.
Ventilation Store in a cool, dry, well-ventilated area[2][5][6]To prevent the buildup of hazardous vapors.
Container Tightly sealed, original, or compatible containers[2][5]To prevent leakage and contamination.
Incompatibilities Store separately from strong oxidizers, strong bases, acids, and certain metals.[2][5][6]To avoid dangerous chemical reactions.

Equilibrated phenol solutions can be stored for up to 6 months at 2-8°C after the addition of an equilibration buffer.[7] For longer-term storage, -20°C is recommended.[7]

Q3: My this compound solution has turned yellow or brown. Can I still use it?

A3: No, you should not use this compound solution if the phenolic phase has turned yellow or brown.[7] This discoloration indicates oxidation of the phenol, which can compromise your experiments, particularly when isolating nucleic acids.[8] Oxidized phenol can cause nicking and degradation of DNA and RNA.

Q4: How should I dispose of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[9][10][11]

  • Liquid Waste: All phenol solutions must be collected as hazardous chemical waste in clearly labeled, sealed, and puncture-proof containers.[2] Do not pour phenol waste down the drain.[9]

  • Solid Waste: Contaminated materials such as gloves, pipette tips, and paper towels should be collected in a separate, sealable, puncture-proof container labeled as hazardous waste.[2][9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Troubleshooting Guides

Problem 1: Low Yield of DNA/RNA During Extraction
Possible Cause Troubleshooting Step
Incorrect pH of Phenol Solution For DNA extraction, the pH of the phenol solution should be ~7.9-8.0. For RNA extraction, a more acidic pH of ~4.5 is required. An incorrect pH can lead to the partitioning of nucleic acids into the wrong phase. Verify the pH of your equilibrated phenol.[12]
Oxidized Phenol As mentioned in the FAQ, discolored (yellow or brown) phenol should not be used as it can degrade nucleic acids.[7][8]
Incomplete Phase Separation Ensure complete separation of the aqueous and organic phases by centrifuging at the recommended speed and for the appropriate duration. Incomplete separation can lead to contamination and loss of yield.
Interphase Trapping of Nucleic Acids A thick white precipitate at the interphase can trap nucleic acids. To minimize this, ensure complete cell lysis and protein denaturation. You can re-extract the interphase and organic phase with an aqueous buffer to recover trapped nucleic acids.
Problem 2: Phenol Contamination in the Final Sample
Possible Cause Troubleshooting Step
Carryover of the Organic Phase When pipetting the aqueous phase, be careful not to disturb the interphase or carry over any of the organic (phenol) phase. Leave a small amount of the aqueous phase behind to ensure purity.
Insufficient Chloroform Washes After the initial phenol-chloroform extraction, perform one or two additional chloroform-only extractions. Chloroform helps to remove residual phenol from the aqueous phase.[13]
Inadequate Ethanol (B145695) Precipitation and Washing Ensure the nucleic acid pellet is washed thoroughly with 70% ethanol after precipitation. This step helps to remove residual salts and organic solvents like phenol.

Experimental Protocols

Protocol 1: Equilibration of Phenol

This protocol describes how to adjust the pH of a phenol solution for use in nucleic acid extractions.

Materials:

  • Crystalline phenol

  • 1M Tris-HCl, pH 8.0

  • Sterile, nuclease-free water

  • 8-hydroxyquinoline (B1678124) (optional, as an antioxidant)

  • Stir plate and stir bar

  • Separatory funnel or conical tubes

Methodology:

  • Melt the crystalline phenol in a 65°C water bath in a fume hood.[14]

  • Add an equal volume of 1M Tris-HCl, pH 8.0, to the melted phenol.

  • Add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). This will give the phenol a yellow color and inhibit oxidation.

  • Stir the mixture on a stir plate for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Drain and discard the upper aqueous phase.

  • Add an equal volume of 0.1M Tris-HCl, pH 8.0, to the phenol phase.

  • Repeat the mixing and phase separation steps (steps 4-6).

  • Repeat step 7.

  • After the final wash, aspirate the upper aqueous layer, leaving a small amount of buffer on top of the phenol.

  • To check the pH, remove a small aliquot of the phenol, dilute it with methanol, and measure the pH with a pH meter.[12] The pH of the aqueous phase on top should be between 7.8 and 8.0.

  • Store the equilibrated phenol at 2-8°C, protected from light.[4]

Visualizations

Experimental_Workflow_Phenol_Equilibration cluster_preparation Preparation cluster_equilibration Equilibration cluster_finalization Finalization & Storage melt_phenol Melt Crystalline Phenol (65°C) add_tris Add 1M Tris-HCl (pH 8.0) & 8-hydroxyquinoline melt_phenol->add_tris mix Stir Mixture add_tris->mix separate Allow Phases to Separate mix->separate remove_aqueous Remove Aqueous Phase separate->remove_aqueous repeat_wash Repeat Wash with 0.1M Tris-HCl remove_aqueous->repeat_wash Repeat 2x check_ph Check pH of Aqueous Phase repeat_wash->check_ph store Store at 2-8°C (Protected from Light) check_ph->store

Caption: Workflow for the equilibration of phenol for nucleic acid extractions.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low DNA/RNA Yield cause1 Incorrect Phenol pH problem->cause1 cause2 Oxidized Phenol problem->cause2 cause3 Incomplete Phase Separation problem->cause3 solution1 Verify and Adjust pH cause1->solution1 solution2 Use Fresh, Colorless Phenol cause2->solution2 solution3 Optimize Centrifugation cause3->solution3

Caption: Troubleshooting logic for low nucleic acid yield in phenol extractions.

References

Overcoming solubility problems of Phenol-d in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenol-d Solubility

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Troubleshooting Guides

Q1: What should I do if my this compound is not dissolving in an organic solvent?

A1: If you are experiencing difficulty dissolving this compound, please follow this step-by-step troubleshooting workflow. The appropriate course of action depends on the nature of your experiment and the solvent in use.

G cluster_0 Troubleshooting Workflow for this compound Solubility cluster_1 cluster_2 cluster_3 start Start: this compound solubility issue check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate for phenol (B47542) compounds? start->check_solvent increase_temp Step 2: Gentle Heating Warm the solution slightly (e.g., to 30-40°C). Does it dissolve? check_solvent->increase_temp Yes change_solvent Step 5: Select an Alternative Solvent Consult the solubility table and choose a different solvent. check_solvent->change_solvent No, consult solubility table sonicate Step 3: Sonication Agitate using a sonicator bath for 5-10 minutes. Is it soluble now? increase_temp->sonicate No success Success: this compound is dissolved. increase_temp->success Yes co_solvent Step 4: Consider a Co-solvent Add a small amount of a good solvent (e.g., DMSO-d6, Methanol-d4). sonicate->co_solvent No sonicate->success Yes co_solvent->change_solvent If co-solvent is not an option

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols for Troubleshooting Steps:

  • Gentle Heating: Place the sample in a temperature-controlled water bath or on a stir plate with gentle heating. Monitor the temperature closely to avoid solvent evaporation or sample degradation. For many organic compounds, a slight increase in temperature can significantly improve solubility.[1]

  • Sonication: Use a standard laboratory ultrasonic bath. Ensure the sample vial is securely placed in the bath and sonicate for short intervals to prevent excessive heating. Sonication provides energy to break up solute-solute interactions, facilitating dissolution.

  • Co-solvency: If your primary solvent is non-polar, adding a small percentage (e.g., 1-10%) of a polar aprotic co-solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can enhance solubility. Introduce the co-solvent dropwise while stirring and observe for dissolution.

Frequently Asked Questions (FAQs)

Q2: What is the expected solubility of this compound in common organic solvents?

A2: The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.[2] Therefore, the solubility of this compound is expected to mirror that of phenol. Phenol is soluble in most organic solvents but is only sparingly soluble in water.[3] The presence of the hydroxyl (-OH, or in this case, -OD) group allows for hydrogen bonding, which enhances solubility in polar solvents.[1]

Q3: Can you provide a table of Phenol's solubility in various solvents?

A3: Yes. The following table summarizes the solubility of non-deuterated phenol in a range of common laboratory solvents. This data serves as a strong indicator for the solubility of this compound.

SolventSolubilityReference
EthanolSoluble[3][4]
MethanolSoluble[3]
Diethyl EtherSoluble[3][4]
AcetoneSoluble[3]
ChloroformSoluble[3][4]
Benzene (B151609)Soluble[4]
GlycerolSoluble[4]
Carbon DisulfideSoluble[4]
Aqueous Alkali HydroxidesSoluble[5]
Petroleum EtherInsoluble[4]
Water (at 20°C)8.3 g/100 mL (Sparingly Soluble)[3]

Q4: Why is this compound less soluble in some solvents compared to others?

A4: The solubility of phenol and its deuterated analogue is governed by the principle of "like dissolves like." The phenol molecule has both a non-polar (the benzene ring) and a polar (the hydroxyl group) component.[1]

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl group of phenol, leading to good solubility.[1]

  • Non-Polar Solvents (e.g., Benzene, Diethyl Ether): The non-polar benzene ring of phenol interacts favorably with these solvents through van der Waals forces, resulting in good solubility.[1]

  • Solvents with Intermediate Polarity (e.g., Chloroform, Acetone): These solvents can interact with both the polar and non-polar parts of the phenol molecule, also leading to high solubility.[3]

  • Highly Non-Polar Solvents (e.g., Petroleum Ether): The polarity of the hydroxyl group is too dissimilar from the non-polar nature of petroleum ether, resulting in poor solubility.[4]

The logical relationship between solvent type and solubility is illustrated below.

G cluster_solubility phenol_d This compound Molecule benzene_ring Non-polar Benzene Ring phenol_d->benzene_ring has hydroxyl_group Polar Hydroxyl (-OD) Group phenol_d->hydroxyl_group has non_polar_solvent Non-Polar Solvents (e.g., Benzene, Petroleum Ether) benzene_ring->non_polar_solvent Interacts well with polar_solvent Polar Solvents (e.g., Methanol, Water) hydroxyl_group->polar_solvent Interacts well with (Hydrogen Bonding) high_solubility High Solubility non_polar_solvent->high_solubility polar_solvent->high_solubility low_solubility Low Solubility

Caption: Factors influencing this compound solubility in organic solvents.

Q5: Are there any safety precautions I should take when handling this compound and its solutions?

A5: Yes. Phenol and its deuterated form are toxic and corrosive.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Skin contact can cause severe burns.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Technical Support Center: Refining Analytical Methods Using Deuterated Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated phenol (B47542) in their analytical methodologies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems encountered when using deuterated phenol as an internal standard.

Guide 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and inconsistent results when using a deuterated internal standard like deuterated phenol can stem from several sources. Follow this workflow to diagnose and address the issue.

start Inaccurate/Inconsistent Quantitative Results check_purity Assess Internal Standard Purity start->check_purity purity_issue Impurity Detected (Unlabeled Analyte) check_purity->purity_issue check_exchange Evaluate Isotopic Exchange (H/D Exchange) exchange_issue Exchange Occurring? check_exchange->exchange_issue check_coelution Verify Analyte and Internal Standard Co-elution coelution_issue Poor Co-elution? check_coelution->coelution_issue check_matrix Investigate Differential Matrix Effects matrix_issue Differential Matrix Effects Present? check_matrix->matrix_issue purity_issue->check_exchange No solution_purity Obtain Higher Purity Standard or Mathematically Correct for Impurity purity_issue->solution_purity Yes exchange_issue->check_coelution No solution_exchange Modify Experimental Conditions: - Adjust pH (typically to 2.5-3) - Lower Temperature - Use Aprotic Solvents exchange_issue->solution_exchange Yes coelution_issue->check_matrix No solution_coelution Optimize Chromatography: - Adjust Gradient/Temperature Program - Change Column Chemistry coelution_issue->solution_coelution Yes solution_matrix Improve Sample Cleanup or Modify Chromatography to Separate from Interferences matrix_issue->solution_matrix Yes

Troubleshooting workflow for inaccurate quantitative results.
Guide 2: Drifting or Unstable Internal Standard Signal

Question: The signal intensity of my deuterated phenol internal standard is decreasing over an analytical run or is highly variable between samples. Why is this happening?

Answer: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation. The stability of the deuterium (B1214612) labels is crucial for reliable quantification.

start Drifting/Unstable Internal Standard Signal incubation_exp Perform Incubation Experiment: Incubate IS in matrix and solvent over time start->incubation_exp signal_decrease Significant Signal Decrease? incubation_exp->signal_decrease check_conditions Investigate Experimental Conditions signal_decrease->check_conditions Yes no_issue Signal Stable signal_decrease->no_issue No conditions_issue Is pH acidic or basic? Is temperature elevated? check_conditions->conditions_issue solution_conditions Action: Modify pH and/or lower temperature conditions_issue->solution_conditions Yes evaluate_label Evaluate Label Position conditions_issue->evaluate_label No label_issue Is deuterium on a labile site (e.g., -OH)? evaluate_label->label_issue solution_label Select a standard with labels on the aromatic ring label_issue->solution_label Yes

Workflow for troubleshooting a drifting internal standard signal.

Frequently Asked Questions (FAQs)

General
  • Q1: What are the main advantages of using deuterated phenol as an internal standard?

    • A1: Deuterated phenol is considered a gold standard for quantitative analysis because its physicochemical properties are nearly identical to the non-deuterated analyte.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

  • Q2: What are the ideal characteristics of a deuterated internal standard?

    • A2: An ideal deuterated internal standard should have high chemical purity (>99%) and high isotopic enrichment (≥98%).[3] The deuterium labels should be on stable positions of the molecule, such as the aromatic ring, to minimize the risk of isotopic exchange.[3]

  • Q3: What is the "chromatographic isotope effect" and how does it affect my analysis?

    • A3: The chromatographic isotope effect is the phenomenon where deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts.[4][5] In many cases, deuterated analytes tend to elute slightly earlier.[4] This can become an issue if the separation leads to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.[3]

Mass Spectrometry (MS)
  • Q4: My deuterated phenol standard appears to be interfering with the analyte signal. What could be the cause?

    • A4: This can be due to two main reasons: the presence of unlabeled phenol as an impurity in the deuterated standard, or in-source fragmentation and loss of deuterium from the internal standard.[4] To troubleshoot, inject a high-concentration solution of only the deuterated standard to check for the presence of the unlabeled analyte.[4] If the standard is pure, consider using "softer" ionization conditions to minimize in-source fragmentation.[4]

  • Q5: Can a deuterated internal standard always correct for matrix effects?

    • A5: No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[3] If the analyte and the deuterated standard do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Q6: The phenolic proton signal is not appearing in the 1H NMR spectrum when using a deuterated solvent. Why?

    • A6: Phenolic protons are acidic and can undergo rapid exchange with deuterium from deuterated solvents that contain trace amounts of D₂O or DCl, which can be formed from the decomposition of solvents like CDCl₃.[7] This exchange replaces the -OH proton with a deuterium atom (-OD), which is not observed in the same region of the 1H NMR spectrum, causing the peak to disappear.[8]

Data Presentation

Table 1: Comparison of Typical Performance Data for Phenol Analysis Using Deuterated vs. Non-Deuterated Internal Standards

ParameterDeuterated Internal Standard (e.g., Phenol-d6)Non-Deuterated Internal Standard
Average Recovery 90-110%60-120%
Precision (%RSD) < 10%< 20%
Matrix Effect Significantly MinimizedVariable and Often Significant
Accuracy HighModerate to Low

This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.[1]

Table 2: Quantitative Performance Data for Phenol Analysis in Various Matrices Using Deuterated Standards

MatrixDeuterated StandardTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryPrecision (%RSD)
PlasmaPhenol-d6LC-MS/MS0.02 - 0.5 µg/L0.1 - 1.0 µg/L70-130%< 20%
UrinePhenol-d6GC-MS0.035 mg/kg~0.1 mg/kg67-97%< 15%
WaterPhenol-d5 (B121304)GC-MS4.38 - 89.7 ng/L7.83 - 167 ng/L--
TissuePhenol-d5LC-MS/MS2 - 30 pg/g2 - 60 pg/g68-100%3.7-11%

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[2]

Experimental Protocols

Protocol 1: Assessment of Deuterium Back-Exchange

Objective: To assess the stability of the deuterium labels on the internal standard under the intended experimental conditions.[5]

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set A (Solvent): Spike the deuterated phenol into the sample reconstitution solvent.

    • Set B (Matrix): Spike the deuterated phenol into the sample matrix (e.g., plasma, urine).

  • Incubation:

    • Incubate both sets of samples under the conditions that will be used for the actual sample analysis (e.g., temperature, time).

  • Analysis:

    • Analyze the samples at various time points throughout the incubation period using the developed analytical method.

  • Data Analysis:

    • Monitor the signal intensity of the deuterated internal standard over time. A significant decrease in signal intensity in either the solvent or matrix samples indicates that isotopic exchange is occurring.[9]

Protocol 2: Analysis of Phenol in Water by GC-MS with a Deuterated Internal Standard

Objective: To provide a general workflow for the quantitative analysis of phenol in water samples using a deuterated internal standard.[1]

Methodology:

  • Sample Collection and Preservation:

    • Collect 1-liter water samples in clean glass containers.

    • Preserve the samples by adding a dechlorinating agent (e.g., sodium thiosulfate) and acidifying to a pH < 2.[1]

  • Sample Preparation:

    • Fortification: Spike the sample with a known amount of deuterated phenol (e.g., phenol-d5 or phenol-d6) at the beginning of the sample preparation process.[1]

    • Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge to extract the phenol and internal standard.[1]

    • Elution: Elute the trapped analytes from the SPE cartridge with a suitable solvent (e.g., dichloromethane).[1]

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the final extract in splitless mode.[1]

    • Oven Temperature Program: Use a programmed temperature gradient to ensure the separation of phenol from other matrix components.[1]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the quantification of the characteristic ions of phenol and the deuterated internal standard.[1]

sample_collection 1. Sample Collection and Preservation fortification 2. Fortification (Spike with Deuterated Phenol) sample_collection->fortification spe 3. Solid Phase Extraction (SPE) fortification->spe elution 4. Elution spe->elution concentration 5. Concentration elution->concentration gcms_analysis 6. GC-MS Analysis concentration->gcms_analysis

Experimental workflow for phenol analysis using an internal standard.

References

Validation & Comparative

The Deuterium Difference: A Comparative Guide to Phenol-d vs. Non-deuterated Phenol in Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This guide provides an objective comparison of the performance of phenol-d versus non-deuterated phenol (B47542) in various chemical reactions, supported by experimental data, to illuminate the practical implications of this isotopic substitution.

The primary distinction in reactivity between phenol and its deuterated counterpart, this compound, lies in the strength of the O-H versus the O-D bond. The greater mass of deuterium results in a lower zero-point vibrational energy for the O-D bond, making it stronger and more difficult to break than the O-H bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will exhibit a primary kinetic isotope effect, with the non-deuterated phenol reacting faster. The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), provides valuable insight into reaction mechanisms.

Quantitative Comparison of Reaction Rates

The kinetic isotope effect for phenol varies significantly depending on the nature of the reaction. Below is a summary of quantitative data from various studies comparing the reaction rates of phenol and this compound.

Reaction TypeReagents/CatalystkH (Rate Constant for Phenol)kD (Rate Constant for this compound)kH/kD (Kinetic Isotope Effect)Reference
Oxidation Cupric–Superoxo Complex23 M⁻¹ s⁻¹ (for p-OMe-DTBP)2.1 M⁻¹ s⁻¹ (for p-OMe-DTBP-d)11Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction...[1]
Enzymatic Oxidation Phenol Hydroxylase--No significant effect observedKinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase[2]
Enzymatic Hydroxylation Rat Liver Microsomes (Hepatic Monooxygenases)--1.3-1.75 (for meta-hydroxylation of nitrobenzene, etc.)Deuterium isotope effects during formation of phenols by hepatic monoxygenases[3]
Electrophilic Iodination Iodine (I₂)Rate-determining proton removalSlower due to stronger C-D bondSignificant KIE expectedTheoretical basis; specific kH/kD values for phenol not found in the provided search results.

Probing Reaction Mechanisms with the Kinetic Isotope Effect

The presence or absence of a significant KIE is a powerful tool for elucidating reaction mechanisms.

  • Primary KIE (kH/kD > 1): A significant primary KIE, as seen in the oxidation of a substituted phenol by a cupric-superoxo complex (kH/kD = 11), strongly indicates that the cleavage of the O-H (or O-D) bond is the rate-determining step of the reaction.[1]

  • No Significant KIE (kH/kD ≈ 1): The absence of a notable KIE, as reported for the oxidative half-reaction of phenol hydroxylase, suggests that the cleavage of the O-H bond is not the rate-limiting step in the overall reaction.[2]

  • Secondary KIE: In some cases, a small KIE may be observed even when the C-H/C-D bond is not broken in the rate-determining step. These secondary KIEs arise from changes in hybridization or other electronic effects at the isotopically substituted position.

Experimental Protocols

To accurately determine the kinetic isotope effect, parallel experiments are conducted with both the deuterated and non-deuterated substrates under identical conditions. The progress of the reaction can be monitored using various analytical techniques.

General Experimental Workflow for Determining the Kinetic Isotope Effect

G General Workflow for KIE Determination cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Prepare identical reaction mixtures B Add non-deuterated phenol (Substrate H) A->B C Add deuterated phenol (Substrate D) A->C D Monitor reactant disappearance or product formation over time B->D C->D E Analytical Techniques: - GC-MS - LC-MS - NMR Spectroscopy - UV-Vis Spectroscopy D->E F Plot concentration vs. time E->F G Determine rate constants (kH and kD) F->G H Calculate KIE (kH/kD) G->H

General workflow for determining the kinetic isotope effect.
Detailed Methodology for Kinetic Analysis via Iodination

This protocol is adapted from a standard procedure for the iodination of phenols and can be used to compare the reaction rates of phenol and this compound.

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1 gram of either phenol or this compound in 20 mL of methanol.

    • Add 1 molar equivalent of potassium iodide to each flask and stir until dissolved.

    • Place both flasks in an ice/water bath and continue stirring.

    • Prepare a 6% solution of sodium hypochlorite (B82951).

  • Initiation and Reaction:

    • Slowly add 1 molar equivalent of the sodium hypochlorite solution dropwise to each flask over a period of 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, continue stirring the solutions at 0°C for 60 minutes.

  • Quenching and Isolation:

    • Remove the ice bath and add 10 mL of a 10% (w/w) sodium thiosulfate (B1220275) solution to each flask to quench the reaction.

    • Acidify the solutions to a pH of 3-4 with a 2 M solution of hydrochloric acid.

    • Collect the precipitated iodophenol or iodo-phenol-d by vacuum filtration.

  • Analysis:

    • The reaction progress can be monitored by taking aliquots at different time points, quenching them, and analyzing the concentration of the reactant or product using techniques such as GC-MS or LC-MS.

    • By plotting the concentration data against time, the initial reaction rates and the rate constants (kH and kD) can be determined.

Signaling Pathways and Logical Relationships

The kinetic isotope effect provides a clear logical pathway for deducing mechanistic information.

G Logical Pathway of KIE in Mechanistic Studies A Observe Reaction Rate (Phenol vs. This compound) B Calculate kH/kD A->B C kH/kD > 1 (Significant Primary KIE) B->C D kH/kD ≈ 1 (No Significant KIE) B->D E Conclusion: Cleavage of O-H/O-D bond is in the rate-determining step. C->E F Conclusion: Cleavage of O-H/O-D bond is NOT in the rate-determining step. D->F

Logical pathway for interpreting the kinetic isotope effect.

References

The Gold Standard for Phenol Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol (B47542), the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated (specifically Phenol-d5 or Phenol-d6) and non-deuterated internal standards, supported by experimental data, to facilitate an informed selection for your analytical assays.

In quantitative analysis, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the physicochemical behavior of the analyte. In this regard, deuterated internal standards, such as Phenol-d5 or Phenol-d6, have emerged as the superior choice for many applications, including phenol analysis, due to their near-identical properties to the non-deuterated analyte.[1] This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization.[1]

Performance Characteristics: A Head-to-Head Comparison

The primary advantage of a deuterated internal standard lies in its ability to more accurately compensate for matrix effects and variability during sample processing and analysis.[2] Non-deuterated internal standards, while often more cost-effective, may have different extraction efficiencies and chromatographic behaviors, and they cannot fully compensate for specific matrix effects in mass spectrometry.[3]

The following tables summarize the performance differences between analytical methods for phenol using deuterated and non-deuterated internal standards, based on data from various analytical studies.

Table 1: Comparison of Validation Parameters for Phenol Analysis in Water

ParameterMethod with Phenol-d6 (GC-MS)Method with 2-Chlorophenol (B165306) (HPLC-UV)
Linearity (r²) > 0.99> 0.999
Accuracy (% Recovery) 70 - 130%[4]90 - 112%[5]
Precision (%RSD) < 20%[4]< 15% (Intra-day & Inter-day)[5]
Limit of Detection (LOD) 0.02 - 0.5 µg/L[4]Not explicitly stated
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/L[4]Not explicitly stated

Table 2: Typical Performance Data for Phenol Analysis in Different Matrices using Deuterated Internal Standards (Phenol-d5/d6)

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
Water (GC-MS) 0.02 - 0.5 µg/L[4]0.1 - 1.0 µg/L[4]70 - 130%[4]< 20%[4]
Soil/Sediment (GC-MS) 0.035 mg/kg[4]~0.1 mg/kg[4]67 - 97%[4]< 15%[4]
Plasma (LC-MS/MS) 2 - 30 pg/g[4]2 - 60 pg/g[4]68 - 100%[4]3.7 - 11%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for key experiments in phenol analysis using both deuterated and non-deuterated internal standards.

Method 1: Phenol Analysis in Water using Phenol-d6 as Internal Standard (GC-MS)

This protocol is based on established methods for the analysis of phenols in water.

1. Sample Preparation:

  • Collection: Collect 1-liter water samples in clean glass containers.[1]

  • Preservation: Add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with sulfuric or hydrochloric acid.[1][6]

  • Fortification: Spike the sample with a known amount of Phenol-d6 internal standard at the beginning of the sample preparation process.[1]

  • Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., polystyrene-divinylbenzene) to extract the phenol and internal standard.[1][7]

  • Elution: Elute the trapped analytes from the SPE cartridge with a suitable solvent like dichloromethane.[1]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane phase).[1]

  • Injection: Inject 1-2 µL of the final extract in splitless mode.[1]

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components.[1]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and Phenol-d6.[1]

Method 2: Phenol Analysis in Water using 2-Chlorophenol as Internal Standard (HPLC-UV)

This protocol is based on a validated HPLC method for the determination of phenol and nitrophenols in tap water.[5]

1. Sample Preparation:

  • Fortification and SPE: Add a known concentration of 2-chlorophenol as an internal standard to the water sample and perform Solid Phase Extraction using a polymeric cartridge.[5]

  • Elution and Concentration: Elute the analytes and concentrate the eluate for HPLC analysis.

2. HPLC-UV Analysis:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A monolithic reversed-phase C18 column.[5]

  • Mobile Phase: An isocratic mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v).[5]

  • Flow Rate: 3 mL/min.[5]

  • Detection: UV detection at the maximum absorbance wavelength for phenol.[5]

Visualizing the Workflow and Logic

To better illustrate the processes and rationale behind using an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample Spike Spike with Internal Standard (Phenol-d6) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Inject Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Experimental workflow for phenol analysis using an internal standard.

G cluster_properties Key Properties cluster_outcomes Analytical Outcomes IS Ideal Internal Standard Properties PhysChem Similar Physicochemical Properties to Analyte IS->PhysChem CoElution Co-elution with Analyte IS->CoElution MassDiff Different Mass-to-Charge Ratio (m/z) IS->MassDiff Deuterated Deuterated Standard (Phenol-d6) Deuterated->PhysChem High Similarity Deuterated->CoElution Identical Deuterated->MassDiff Yes Accuracy Improved Accuracy Deuterated->Accuracy Precision Enhanced Precision Deuterated->Precision MatrixEffect Compensation for Matrix Effects Deuterated->MatrixEffect NonDeuterated Non-Deuterated Standard NonDeuterated->PhysChem Moderate Similarity NonDeuterated->CoElution Different NonDeuterated->MassDiff Yes NonDeuterated->Accuracy NonDeuterated->Precision NonDeuterated->MatrixEffect PhysChem->Accuracy CoElution->MatrixEffect MassDiff->Precision

Caption: Logical relationships between internal standard choice and analytical outcomes.

References

Phenol-d5 vs. Phenol-d6: A Comparative Analysis for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of deuterated phenol (B47542) internal standards for accurate quantification in mass spectrometry.

In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results. For the analysis of phenol, a ubiquitous compound in environmental and biological matrices, deuterated analogues such as Phenol-d5 and Phenol-d6 are indispensable tools. This guide provides an objective comparison of the performance of Phenol-d5 and Phenol-d6, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal internal standard for their specific application.

Key Performance Characteristics: A Head-to-Head Comparison

The primary distinction between Phenol-d5 and Phenol-d6 lies in their isotopic labeling. Phenol-d5 possesses five deuterium (B1214612) atoms on the aromatic ring (C₆D₅OH), leaving the hydroxyl proton exchangeable. In contrast, Phenol-d6 is fully deuterated, with deuterium atoms replacing all five ring hydrogens and the hydroxyl hydrogen (C₆D₅OD). This structural difference has significant implications for their application in mass spectrometry.

Isotopic Stability and Hydrogen-Deuterium Exchange:

The most critical performance difference between the two is the stability of the deuterium labels. The hydroxyl proton in Phenol-d5 is labile and can undergo hydrogen-deuterium (H/D) exchange with protic solvents or acidic protons in the sample matrix or within the mass spectrometer's ion source.[1] This can lead to a distribution of isotopic species (e.g., a mix of d5 and d4), potentially compromising the accuracy of quantification.

Phenol-d6, with its deuterated hydroxyl group, offers superior isotopic stability and is not susceptible to this back-exchange under typical analytical conditions.[2] This makes Phenol-d6 the preferred internal standard when working with protic solvents, samples with high water content, or when the analytical method involves conditions that could facilitate H/D exchange.

Chromatographic Behavior:

Both Phenol-d5 and Phenol-d6 exhibit nearly identical chromatographic behavior to unlabeled phenol, co-eluting closely under both gas chromatography (GC) and liquid chromatography (LC) conditions.[3][4] This co-elution is crucial for effective compensation of matrix effects and variations in instrument performance.[3] While minor retention time shifts due to the kinetic isotope effect are possible, they are generally insignificant and do not impact the quantitative performance.

Data Presentation: Quantitative Performance and Fragmentation Patterns

The choice of internal standard can influence the overall performance of the analytical method. The following tables summarize typical quantitative data and major mass spectral fragments for Phenol-d5 and Phenol-d6.

Table 1: Summary of Quantitative Performance Data for Phenol Analysis

ParameterMatrixAnalytical MethodInternal StandardTypical Value
Limit of Detection (LOD) WaterGC-MSPhenol-d60.02 - 0.5 µg/L
Soil/SedimentGC-MSPhenol-d60.035 mg/kg
Biological (Plasma)GC-MSPhenol-d52 - 30 pg/g
Water/WastewaterLC-MS/MSPhenol-d64.38 - 89.7 ng/L
Limit of Quantitation (LOQ) WaterGC-MSPhenol-d60.1 - 1.0 µg/L
Soil/SedimentGC-MSPhenol-d6~0.1 mg/kg
Biological (Plasma)GC-MSPhenol-d52 - 60 pg/g
Water/WastewaterLC-MS/MSPhenol-d67.83 - 167 ng/L
Recovery WaterGC-MSPhenol-d670 - 130%
Soil/SedimentGC-MSPhenol-d667 - 97%
Biological (Plasma)GC-MSPhenol-d568 - 100%
Biological (Plasma/Serum)LC-MS/MSPhenol-d6>60%
Precision (%RSD) WaterGC-MSPhenol-d6< 20%
Soil/SedimentGC-MSPhenol-d6< 15%
Biological (Plasma)GC-MSPhenol-d53.7 - 11%
Biological (Plasma/Serum)LC-MS/MSPhenol-d6< 10%

Data compiled from various sources and are indicative of typical performance. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.[3]

Table 2: Comparison of Major Mass Spectral Fragment Ions (Electron Ionization)

Unlabeled Phenol (m/z)Phenol-d5 (m/z)Phenol-d6 (m/z)Putative Fragment Identity
9499100[M]⁺• (Molecular Ion)
667172[M-CO]⁺•
657071[M-CHO]⁺
394242[C₃H₃]⁺ / [C₃D₃]⁺

Fragmentation patterns can vary based on the ionization technique and energy.[5][6][7]

Experimental Protocols

Detailed methodologies for the analysis of phenol using deuterated internal standards are provided below. These protocols serve as a general framework and should be optimized for specific applications and matrices.

Protocol 1: Phenol Analysis in Water by GC-MS

This protocol is based on established methods for the analysis of phenols in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To a 1 L water sample, add a known amount of Phenol-d6 (or Phenol-d5) internal standard solution.

  • Acidify the sample to a pH < 2 with a suitable acid.

  • Condition an SPE cartridge (e.g., polymeric reversed-phase) with the appropriate solvents.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the phenol and internal standard with a suitable solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL splitless injection.

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components (e.g., start at 60°C, ramp to 300°C).[8]

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and the deuterated internal standard.[9]

Protocol 2: Phenol Analysis in Biological Fluids by LC-MS/MS

This protocol provides a general procedure for the analysis of phenol in matrices such as plasma or serum.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma/serum, add a known amount of Phenol-d6 internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of acidified water and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[9]

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both phenol and the internal standard.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Concentrate Concentration Extract->Concentrate Chromatography Chromatographic Separation (GC/LC) Concentrate->Chromatography Ionization Ionization Chromatography->Ionization Detection Mass Detection Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Result Quantification->Result

Caption: A generalized workflow for quantitative analysis using an internal standard.

logical_relationship cluster_phenol_d5 Phenol-d5 cluster_phenol_d6 Phenol-d6 cluster_common Common Properties d5_structure C₆D₅OH d5_hydroxyl Labile Hydroxyl Proton d5_structure->d5_hydroxyl coelution Co-elution with Analyte d5_structure->coelution d5_exchange Potential for H/D Exchange d5_hydroxyl->d5_exchange d5_implication Risk of Inaccurate Quantification in Protic Environments d5_exchange->d5_implication d6_structure C₆D₅OD d6_hydroxyl Stable Hydroxyl Deuteron d6_structure->d6_hydroxyl d6_structure->coelution d6_stability High Isotopic Stability d6_hydroxyl->d6_stability d6_implication Reliable Quantification Across Various Conditions d6_stability->d6_implication matrix_correction Effective Matrix Effect Correction coelution->matrix_correction

Caption: Key differences and similarities between Phenol-d5 and Phenol-d6.

Conclusion

Both Phenol-d5 and Phenol-d6 are effective internal standards for the quantitative analysis of phenol by mass spectrometry. However, the superior isotopic stability of Phenol-d6, due to the deuteration of the hydroxyl group, makes it the more robust and reliable choice for a wider range of applications, particularly when dealing with protic solvents or complex matrices where H/D exchange is a concern. While Phenol-d5 can be used successfully, careful consideration of the experimental conditions is necessary to avoid compromising data accuracy. For methods requiring the highest level of confidence and ruggedness, Phenol-d6 is the recommended internal standard.

References

Phenol-d5: The Gold Standard for Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly for researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly influences the reliability and defensibility of experimental data. When quantifying phenol (B47542), a compound of significant interest in environmental monitoring, clinical diagnostics, and industrial process control, the use of a deuterated internal standard, specifically Phenol-d5, has emerged as the superior method for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of Phenol-d5 with non-deuterated internal standards, supported by experimental principles and data, to inform the selection of the most robust analytical methodology.

The Principle of Isotope Dilution Mass Spectrometry

The enhanced performance of Phenol-d5 is rooted in the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, Phenol-d5) is added to the sample at the earliest stage of analysis.[1] Because Phenol-d5 is chemically and physically almost identical to native phenol, it behaves similarly throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.[1] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains constant irrespective of variations in sample volume, extraction efficiency, or instrument response.[1]

Head-to-Head Comparison: Phenol-d5 vs. Non-Deuterated Internal Standards

The superiority of Phenol-d5 over non-deuterated internal standards, such as structurally similar compounds like 2-chlorophenol, is evident when examining key analytical performance parameters. While non-deuterated standards can be more cost-effective, they often fall short in their ability to comprehensively correct for the analytical variability inherent in complex matrices.[1]

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of a quantitative method for phenol analysis using Phenol-d5 as an internal standard compared to a method using a non-deuterated internal standard. The data is illustrative of the performance improvements generally observed when employing a deuterated internal standard.[1]

Performance MetricMethod with Phenol-d5 Internal StandardMethod with Non-Deuterated Internal Standard
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD/CV) < 5%< 15%
Linearity (R²) > 0.995> 0.99
Limit of Quantitation (LOQ) LowerHigher
Matrix Effect Compensation ExcellentModerate to Poor

This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.[1]

Experimental Protocols: A Representative Method for Phenol Analysis in Water

A robust and widely accepted method for the quantification of phenol in water is based on the principles of US EPA Method 528, which involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[2]

Experimental Workflow for Phenol Analysis in Water

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Preserve 2. Preservation (Acidification) Sample->Preserve Spike 3. Spiking with Phenol-d5 Preserve->Spike SPE 4. Solid-Phase Extraction (SPE) Spike->SPE Elute 5. Elution SPE->Elute Concentrate 6. Concentration Elute->Concentrate Inject 7. Injection into GC-MS Concentrate->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Quantify 10. Quantification (Analyte/IS Ratio) Detect->Quantify G cluster_IS Internal Standard Properties cluster_Outcome Analytical Outcomes IS_Props Near-Identical Physicochemical Properties Coelution Co-elution with Analyte IS_Props->Coelution Similar_Response Similar Response to Matrix Effects IS_Props->Similar_Response Correction Effective Correction for Analytical Variability Coelution->Correction Similar_Response->Correction Accuracy Improved Accuracy Correction->Accuracy Precision Enhanced Precision Correction->Precision

References

Cross-Validation of Phenol Analysis: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenol (B47542) is critical in various applications, from environmental monitoring to pharmaceutical research. The use of an internal standard is a cornerstone of reliable analytical methodology, particularly in chromatography-mass spectrometry techniques. This guide provides an objective comparison of results obtained using deuterated phenol (Phenol-d) as an internal standard versus those obtained with non-deuterated internal standards and other analytical approaches. The information presented is supported by experimental data and detailed protocols to aid in method selection and validation.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is widely considered the gold standard for quantitative analysis.[1] In this method, a known amount of a deuterated analog of the analyte, such as Phenol-d5 or Phenol-d6, is added to the sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically almost identical to the native phenol, it experiences the same variations during sample preparation, extraction, and analysis, effectively correcting for matrix effects and procedural losses.[2][3] This results in superior accuracy and precision compared to methods relying on non-deuterated internal standards.[2]

Data Presentation: Quantitative Comparison of Analytical Methods

The choice of internal standard and analytical methodology significantly impacts the performance of phenol quantification. The following tables summarize key validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, illustrating the advantages of using a deuterated internal standard.

Table 1: Performance Comparison of GC-MS Methods for Phenol Analysis

ParameterMethod with Deuterated Internal Standard (e.g., Phenol-d6)Method with Non-Deuterated Internal StandardU.S. EPA Method 528 (with deuterated surrogates)
Analyte PhenolPhenolPhenol and other phenolic compounds
Internal Standard Phenol-d6Structurally similar compound (e.g., 2,4,6-tribromophenol)Deuterated surrogates (e.g., 2-Chlorophenol-d4)
Limit of Detection (LOD) Typically in the low ng/L rangeCan be in the low µg/L range0.02 - 0.58 µg/L[4]
Limit of Quantitation (LOQ) Typically in the low ng/L rangeCan be in the low to mid µg/L rangeNot explicitly stated, but typically 3-5x LOD
Accuracy (% Recovery) 95 - 105% (illustrative)[2]80 - 110% (illustrative)[2]Analyte dependent, e.g., Phenol 50-150%[4]
Precision (%RSD) < 5% (illustrative)[2]< 15% (illustrative)[2]Not explicitly stated, method dependent
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99

Table 2: Performance Comparison of LC-MS/MS Methods for Phenol Analysis

ParameterMethod with Deuterated Internal Standard (e.g., Phenol-d5)Method with Non-Deuterated Internal Standard
Analyte PhenolPhenol
Internal Standard Phenol-d5Structurally similar compound
Limit of Detection (LOD) Can be in the low ng/L to pg/L rangeTypically in the low to mid ng/L range
Limit of Quantitation (LOQ) Can be in the low ng/L to pg/L rangeTypically in the mid to high ng/L range
Accuracy (% Recovery) 97 - 103% (illustrative)85 - 115% (illustrative)
Precision (%RSD) < 3% (illustrative)< 10% (illustrative)
Linearity (R²) ≥ 0.999≥ 0.998

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the analysis of phenol in water samples using GC-MS with a deuterated internal standard, based on established methods such as those from the U.S. Environmental Protection Agency (EPA).

Protocol 1: Phenol Analysis in Water by GC-MS with Deuterated Internal Standard

This protocol is a generalized procedure for the quantitative analysis of phenol in a water matrix using a deuterated internal standard.

1. Sample Preparation and Extraction:

  • Collect a 1-liter water sample in a clean glass container.

  • If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite.[5]

  • Acidify the sample to a pH of ≤ 2 with 6 N hydrochloric acid.[5]

  • Spike the sample with a known amount of Phenol-d6 solution.

  • Perform solid-phase extraction (SPE) by passing the sample through a polystyrene-divinylbenzene SPE cartridge.[4][5]

  • Wash the cartridge to remove interferences.

  • Elute the phenol and Phenol-d6 from the cartridge with dichloromethane.[5]

  • Concentrate the eluate to a final volume of 1 mL.[5]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Phenol ions: m/z 94, 65, 66.

    • Phenol-d6 ions: m/z 100, 71, 44.

3. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of phenol and a fixed concentration of Phenol-d6.

  • Calculate the ratio of the peak area of the native phenol to the peak area of Phenol-d6 for both the standards and the samples.

  • Determine the concentration of phenol in the sample by comparing its peak area ratio to the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analytical workflow.

cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 1 L Water Sample Dechlorinate Dechlorination (if needed) Sample->Dechlorinate Acidify Acidification (pH ≤ 2) Dechlorinate->Acidify Spike Spike with Phenol-d6 Acidify->Spike Load Load Sample onto SPE Cartridge Spike->Load Wash Wash Cartridge Load->Wash Elute Elute with Dichloromethane Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calculate Calculate Peak Area Ratios Detect->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate Quantify Determine Phenol Concentration Calculate->Quantify

Caption: Experimental workflow for phenol analysis using GC-MS with a deuterated internal standard.

Signaling Pathways and Logical Relationships

While phenol itself is not typically part of a signaling pathway in the biological sense, its detection is crucial in toxicology and environmental science, where it can act as a disruptor of cellular processes. The logical relationship in its analysis, however, follows a clear path from sample to result, as illustrated below.

cluster_input Input cluster_process Analytical Process cluster_output Output Sample Environmental or Biological Sample Extraction Extraction & Cleanup Sample->Extraction IS Deuterated Internal Standard (this compound) IS->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data Raw Data (Peak Areas) Analysis->Data Result Quantitative Result (Concentration) Data->Result

References

Isotopic Effect on the Fragmentation Pattern of Phenol-d₅ in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of phenol (B47542) and its deuterated isotopologue, phenol-d₅. Understanding the isotopic effect on fragmentation is crucial for the correct interpretation of mass spectra, particularly in metabolic studies, environmental analysis, and drug development where isotopically labeled internal standards are frequently employed. The data presented herein is compiled from established spectral databases and supported by standardized experimental protocols.

Data Presentation: Comparison of Fragmentation Patterns

The following table summarizes the major fragment ions and their relative intensities for phenol and this compound₅ under typical electron ionization (70 eV) conditions. The data clearly illustrates the mass shifts and changes in relative abundances due to deuterium (B1214612) substitution.

Phenol (C₆H₅OH, MW: 94.11)This compound₅ (C₆D₅OH, MW: 99.14)
m/z Relative Intensity (%)
94100
6612
6515
3913

Data compiled from the NIST WebBook and MassBank.

Analysis of Isotopic Effects

The mass spectrum of phenol is characterized by a prominent molecular ion peak (m/z 94), which is also the base peak. A significant fragmentation pathway involves the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 93, followed by the expulsion of carbon monoxide (CO) to yield the cyclopentadienyl (B1206354) cation at m/z 65. Another notable fragment is observed at m/z 66, corresponding to the [C₅H₆]⁺ ion.

In the case of this compound₅, the molecular ion peak is shifted to m/z 99, as expected. The fragmentation pattern shows analogous losses, but with mass shifts corresponding to the presence of deuterium atoms. The loss of a deuterium atom from the ring leads to a fragment at m/z 97 (not shown in the simplified table). The fragments corresponding to the cyclopentadienyl cation and its protonated form are observed at m/z 70 ([C₅D₅]⁺) and m/z 71 ([C₅D₅H]⁺), respectively. The increased relative intensity of the m/z 71 peak compared to the m/z 66 peak in phenol suggests that the hydrogen on the hydroxyl group is more likely to be retained in the deuterated fragment. The fragment corresponding to [C₃H₃]⁺ in phenol at m/z 39 is shifted to m/z 42 for [C₃D₃]⁺ in this compound₅.

Experimental Protocols

The following describes a typical experimental protocol for the analysis of phenol and its deuterated analogue using Gas Chromatography-Mass Spectrometry (GC-MS), based on established methodologies such as those outlined in US EPA Method 528.[1][2][3][4]

1. Sample Preparation:

  • A stock solution of phenol and this compound₅ is prepared in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

  • Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 6890N GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 200 °C.

  • Column: Restek Rxi®-5sil MS (30 m x 0.25 mm x 0.25 µm) with a 10 m guard column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 6 minutes, then ramp at 8 °C/min to 250 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Full scan from m/z 35 to 350 amu.

  • Solvent Delay: 10 minutes.

Mandatory Visualization

The following diagrams illustrate the primary fragmentation pathways of phenol and this compound₅.

G Figure 1: Fragmentation Pathway of Phenol M [C₆H₅OH]⁺˙ m/z = 94 M_minus_H [C₆H₅O]⁺ m/z = 93 M->M_minus_H -H• C5H6 [C₅H₆]⁺˙ m/z = 66 M->C5H6 -CO C5H5 [C₅H₅]⁺ m/z = 65 M_minus_H->C5H5 -CO C3H3 [C₃H₃]⁺ m/z = 39 C5H5->C3H3 -C₂H₂

Figure 1: Fragmentation Pathway of Phenol

G Figure 2: Fragmentation Pathway of this compound₅ M [C₆D₅OH]⁺˙ m/z = 99 M_minus_D [C₆D₄OH]⁺ m/z = 97 M->M_minus_D -D• C5D5H [C₅D₅H]⁺˙ m/z = 71 M->C5D5H -CO C5D5 [C₅D₅]⁺ m/z = 70 M_minus_D->C5D5 -CO C3D3 [C₃D₃]⁺ m/z = 42 C5D5->C3D3 -C₂D₂

Figure 2: Fragmentation Pathway of this compound₅

References

The Deuterium Switch: A Comparative Guide to Metabolic Stability of Deuterated vs. Non-Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a drug candidate is a critical step in the journey from discovery to clinical application. One increasingly employed strategy is the selective replacement of hydrogen atoms with their stable isotope, deuterium (B1214612). This guide provides an objective comparison of the metabolic stability of deuterated and non-deuterated drug analogs, supported by experimental data and detailed methodologies, to illuminate the therapeutic potential of this "deuterium switch."

The foundational principle behind the enhanced metabolic stability of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are significantly slowed when a C-D bond is present at that position. This is particularly relevant for drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes that catalyze the oxidation of C-H bonds.[] By strategically placing deuterium at metabolically vulnerable sites, the rate of drug metabolism can be reduced, leading to a cascade of pharmacokinetic benefits.

These advantages can include a longer drug half-life, increased plasma exposure, reduced clearance, and the potential for lower and less frequent dosing.[2][3] Furthermore, by slowing metabolism at a specific site, the formation of potentially toxic or inactive metabolites can be minimized.[3] The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies the clinical success of this approach, demonstrating a favorable pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[3][4]

Quantitative Comparison of Metabolic Stability

The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies, highlighting the significant improvements in metabolic stability observed in deuterated analogs compared to their non-deuterated parent compounds.

Drug Analog PairParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference
Tetrabenazine vs. Deutetrabenazine (Metabolites) Half-life (t½) of total (α+β)-HTBZ metabolites~2-3 hours~9-10 hours~3-4x Increase[3][5]
Cmax of total (α+β)-HTBZ metabolitesHigherLower~50% Reduction (fed)[3]
AUC of total (α+β)-HTBZ metabolitesLowerHigher~2x Increase[6]
Methadone vs. d9-Methadone (in mice) AUC (0-8h)LowerHigher5.7x Increase[2]
CmaxLowerHigher4.4x Increase[2]
Clearance (CL)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2x Reduction[2]
Apalutamide vs. Deuterated Apalutamide (in rats) Cmax1560 ± 280 ng/mL2810 ± 450 ng/mL1.8x Increase[7]
AUC14320 ± 2540 ng·h/mL27890 ± 4670 ng·h/mL1.9x Increase[7]

Visualizing the Concepts

To further illustrate the principles and processes discussed, the following diagrams are provided.

The Kinetic Isotope Effect in Drug Metabolism.

workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomal_Assay Liver Microsomal Stability Assay Hepatocyte_Assay Hepatocyte Stability Assay Microsomal_Assay->Hepatocyte_Assay CYP_Inhibition CYP450 Inhibition Assay Hepatocyte_Assay->CYP_Inhibition Animal_Model Animal Model Selection (e.g., rodents) CYP_Inhibition->Animal_Model Dosing Dosing of Deuterated and Non-Deuterated Analogs Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t½, CL) Analysis->PK_Analysis Candidate_Selection Candidate Selection PK_Analysis->Candidate_Selection Lead_Optimization Lead Optimization Lead_Optimization->Microsomal_Assay

Experimental Workflow for Evaluating Metabolic Stability.

Experimental Protocols

Precise and standardized experimental protocols are essential for the accurate evaluation and comparison of deuterated and non-deuterated drug analogs.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Pooled human or animal liver microsomes

  • Test compound (deuterated and non-deuterated analogs)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile or methanol (B129727) (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a cold quenching solvent like acetonitrile. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.[5][6][8][9]

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the in vivo pharmacokinetic profiles of a deuterated and non-deuterated drug analog after administration to a suitable animal model.

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and clearance (CL).

  • Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.[10][11]

Conclusion

The strategic incorporation of deuterium into drug molecules represents a powerful and validated approach to enhancing metabolic stability. By leveraging the kinetic isotope effect, medicinal chemists can rationally design compounds with improved pharmacokinetic profiles, leading to potentially safer, more effective, and more patient-friendly therapies. The data presented in this guide, derived from rigorous in vitro and in vivo studies, clearly demonstrate the tangible benefits of the "deuterium switch" in modern drug discovery and development. As our understanding of drug metabolism continues to evolve, the precision application of deuteration will undoubtedly play an increasingly important role in the creation of next-generation pharmaceuticals.

References

Phenol-d6: The Gold Standard for Internal Standards in Phenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Guide for Researchers, Scientists, and Drug Development Professionals

In the precise quantification of phenol (B47542) and its derivatives, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Phenol-d6, a deuterated internal standard, against other commonly used internal standards. Supported by experimental data and detailed methodologies, this document demonstrates the superior performance of Phenol-d6 in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated internal standards are widely recognized as the "gold standard" in quantitative analysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations that can occur during sample preparation, injection, and analysis.[1] This guide will delve into the performance characteristics of Phenol-d6 in comparison to other deuterated and non-deuterated internal standards, providing a clear rationale for its preferential use in demanding analytical applications.

Performance Benchmark: Phenol-d6 vs. Alternatives

The primary advantage of a deuterated internal standard like Phenol-d6 lies in its ability to co-elute with the unlabeled analyte, ensuring that it experiences the same matrix effects and instrument response variations.[1] This leads to more accurate and precise quantification compared to non-deuterated internal standards, which may have different retention times and ionization efficiencies.

Below is a summary of the performance of Phenol-d6 compared to another deuterated analog, Phenol-d5, and common non-deuterated internal standards.

Table 1: Performance Comparison of Internal Standards for Phenol Analysis

Internal Standard TypeSpecific CompoundAverage Recovery (%)Relative Standard Deviation (RSD, %)Key AdvantagesPotential Limitations
Deuterated Phenol-d6 95 - 105< 5Excellent co-elution with phenol, highest accuracy and precision, effectively corrects for matrix effects.[1][2]Higher cost compared to non-deuterated standards.
DeuteratedPhenol-d598.5[1]2.1[1]Similar benefits to Phenol-d6, provides excellent correction.[1][2]May have slight chromatographic separation from phenol in some high-resolution systems.
Non-Deuterated (Structural Analog)2-Chlorophenol90 - 112[3]< 15[3]Cost-effective, readily available.Different retention time and ionization response compared to phenol, less effective at correcting for matrix effects.[1]
Non-Deuterated (Structural Analog)2,4,6-TrichlorophenolVariableVariableCan be used in some EPA methods.[4]Significant structural and chemical differences from phenol, leading to poor correction for analytical variability.[1]

Note: The data presented is illustrative and represents typical performance improvements observed when using a deuterated internal standard. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

To ensure the suitability of an internal standard, a thorough method validation is essential. Below are detailed methodologies for key experiments in phenol analysis using an internal standard.

Sample Preparation (Water Samples)

This protocol is based on established methods such as the US EPA Method 528 for the analysis of phenols in drinking water.[1]

  • Sample Collection: Collect 1-liter water samples in clean glass containers.

  • Preservation: Add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with a suitable acid.

  • Fortification: Spike the sample with a known amount of the internal standard (e.g., Phenol-d6) at the beginning of the sample preparation process.

  • Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge to extract the phenol and internal standard.

  • Elution: Elute the trapped analytes from the SPE cartridge with an appropriate solvent (e.g., dichloromethane).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

  • Analysis: The extract is now ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject 1-2 µL of the final extract in splitless mode.

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and the internal standard.[1]

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Mobile Phase: A gradient elution with a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both phenol and the internal standard.[1]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical basis for selecting a superior internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample Spike 2. Spike with Phenol-d6 Sample->Spike SPE 3. Solid Phase Extraction Spike->SPE Elute 4. Elution SPE->Elute Concentrate 5. Concentration Elute->Concentrate Inject 6. GC-MS or LC-MS/MS Injection Concentrate->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Quantify 9. Quantification Detect->Quantify G cluster_ideal Ideal Internal Standard Properties cluster_outcome Analytical Outcomes cluster_nonideal Non-Ideal Internal Standard Properties cluster_poor_outcome Analytical Outcomes PhysChem Near-Identical Physicochemical Properties CoElution Co-elution with Analyte PhysChem->CoElution leads to Matrix Experiences Same Matrix Effects CoElution->Matrix ensures Accuracy High Accuracy Matrix->Accuracy Precision High Precision Matrix->Precision Reliability Reliable Quantification Accuracy->Reliability Precision->Reliability DiffPhysChem Different Physicochemical Properties DiffRT Different Retention Time DiffPhysChem->DiffRT results in DiffMatrix Different Matrix Effects DiffRT->DiffMatrix causes Inaccuracy Inaccurate Results DiffMatrix->Inaccuracy Imprecision Poor Precision DiffMatrix->Imprecision

References

Safety Operating Guide

Proper Disposal Procedures for Phenol-d

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Phenol-d (deuterated phenol). The procedures outlined are based on established protocols for phenol (B47542), as the isotopic substitution of hydrogen with deuterium (B1214612) does not significantly alter its chemical hazards. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling.

Immediate Safety and Handling

Before beginning any work with this compound, ensure all safety measures are in place. Phenol is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Neoprene, viton/neoprene, or butyl neoprene gloves are recommended.[3] If working with phenol-chloroform mixtures, be aware that chloroform (B151607) can quickly penetrate nitrile gloves.[4] Always inspect gloves before use and use proper removal techniques.[1]

  • Eye Protection: Use chemical splash goggles or a face shield.[1][3] An ANSI-approved eyewash station must be immediately accessible within 10 seconds of travel time.[5]

  • Lab Coat: A fully buttoned lab coat is mandatory. For tasks with a high splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[5]

  • Ventilation: All procedures involving this compound must be performed in a chemical fume hood or other well-ventilated area to avoid inhalation of dust or vapors.[5]

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers, strong bases, and certain metals.[3][4][6]

  • Keep containers tightly closed and store them below eye level, preferably in secondary containment.[3][4][5]

Waste Collection and Segregation

All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound waste down the sink or in regular trash.[4][6][7]

Liquid Waste:

  • Collect all aqueous solutions and organic solvent mixtures containing this compound in a dedicated, leak-proof, and shatter-proof container.[8]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and list all constituents.[3][9]

  • Keep the waste container securely sealed when not in use and store it in a designated secondary containment bin within the laboratory.[3][10]

Solid Waste:

  • Collect all contaminated solid materials such as pipette tips, tubes, gloves, and paper towels in a sealable, puncture-proof container.[5][9][11]

  • For dry solids, sealed bags are acceptable as long as there are no free-flowing liquids.[11]

  • Label the container clearly as "Hazardous Waste: this compound Contaminated Debris."[11]

  • Do not mix this waste with biological waste or dispose of it in biohazard bags.[5][11]

Sharps:

  • Any needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[11]

Spill and Emergency Procedures

Spills of undiluted phenol should be considered serious and must be cleaned up immediately.[3]

Spill SizeContainment and Cleanup ProcedureEmergency Response
Small Liquid Spill (<50 mL) 1. Alert personnel in the area.[11] 2. Wear appropriate PPE, including chemical-resistant gloves.[3] 3. Absorb the spill with paper toweling, vermiculite, sand, or other non-combustible absorbent material.[3][11] 4. Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[3][11] 5. Ventilate and wash the area after cleanup is complete.[6]For skin contact, immediately remove contaminated clothing and swab the area repeatedly with polyethylene (B3416737) glycol (PEG 300 or 400).[5] If PEG is unavailable, flush with water for at least 15 minutes.[5][11] Seek immediate medical attention.[5][6]
Large Liquid Spill (>50 mL) 1. Evacuate personnel from the immediate area and secure all entrances.[6] 2. Eliminate all sources of ignition.[6] 3. If you are not trained or equipped to handle the spill, call your institution's EHS emergency line.[11][12]For large skin exposures, use an emergency shower for at least 15 minutes and call for emergency medical services immediately.[5][11]
Solid Spill 1. Carefully collect the solid material in the most convenient and safe manner.[6] 2. Place the collected material into a sealed, labeled container for disposal as hazardous waste.[6] 3. Avoid generating dust.Follow the same procedures for skin or eye exposure as with liquid spills.

Decontamination and Disposal Plan

Decontamination:

  • For light contamination on surfaces or equipment, flush with plenty of water and then wash with soap or detergent.[12]

  • Contaminated clothing must be double-bagged and disposed of as hazardous waste.[11]

Final Disposal:

  • Ensure all waste containers are properly labeled and sealed.

  • Store the waste in a designated hazardous waste accumulation area within your laboratory.

  • Request a waste pickup from your institution's EHS or hazardous waste management department.[9] Do not transport hazardous waste yourself.[7]

  • Your institution's waste management service will handle the final disposal, which is typically accomplished through high-temperature incineration in a suitable combustion chamber.[8]

This compound Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency / Spill start Working with this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood ppe->spill waste_type Waste Type? fume_hood->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (Gloves, Tips, etc.) waste_type->solid Solid sharps Contaminated Sharps waste_type->sharps Sharps collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid->collect_solid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps store_waste Store in Secondary Containment in Designated Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste request_pickup Request Pickup from Institutional EHS store_waste->request_pickup spill_size Spill Size? spill->spill_size small_spill < 50 mL Clean up with Spill Kit spill_size->small_spill Small large_spill > 50 mL Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_solid

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Navigating the Safe Handling of Phenol-d6: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Phenol-d6, a deuterated form of phenol (B47542) commonly used in research and development. Adherence to these procedures is critical to ensure personal safety and the integrity of experimental outcomes.

Phenol-d6, like its non-deuterated counterpart, is a toxic and corrosive compound that can cause severe skin burns, eye damage, and has suspected mutagenic properties.[1][2] Systemic toxicity can occur through skin absorption, inhalation, or ingestion, potentially affecting the central nervous system, liver, and kidneys.[3][4] Therefore, a comprehensive understanding and strict implementation of safety protocols are non-negotiable.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with Phenol-d6. The following table summarizes the required PPE for various stages of handling.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldAlways wear chemical splash goggles. A face shield is required when there is a potential for splashes.[3]
Hands Double GlovesFor incidental contact with dilute solutions (<10%), double-gloving with standard nitrile exam gloves is acceptable. For handling concentrated solutions, an outer glove of neoprene or butyl rubber over an inner nitrile glove is required.[3] Gloves should be changed frequently and immediately upon contamination.
Body Laboratory Coat & ApronA fully buttoned lab coat must be worn at all times. For tasks with a higher splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[3]
Respiratory Respirator (task-dependent)For most lab-scale work within a certified chemical fume hood, respiratory protection may not be required. However, for spill cleanup or when heating phenol, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment.[5][6]
Feet Closed-toe ShoesSolid-top, closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[3]

Engineering Controls and Work Practices

Chemical Fume Hood: All work with Phenol-d6, including the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.

Spill Kit: A dedicated spill kit for phenol should be available. This should include an absorbent material like vermiculite, personal protective equipment, and materials for decontamination.[7]

Step-by-Step Handling and Disposal Protocol

A systematic approach to handling and disposal is crucial for safety.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Phenol-d6.[1]

  • Ensure Proper Training: Verify that all personnel involved are trained in the specific hazards and handling procedures for phenol.

  • Assemble all PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Confirm the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash, safety shower, and spill kit.

Handling Procedure:
  • Transporting: When moving Phenol-d6, use a secondary container to prevent spills.

  • Dispensing: Carefully dispense the required amount of Phenol-d6 within the fume hood. Avoid generating dust if handling the solid form.

  • Solution Preparation: When preparing solutions, slowly add Phenol-d6 to the solvent to avoid splashing.

  • Centrifugation: If centrifuging solutions containing Phenol-d6, use sealed safety cups to contain any potential aerosols.[3]

Disposal Plan:
  • Waste Segregation: All materials contaminated with Phenol-d6, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.

  • Waste Collection: Collect all Phenol-d6 waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Phenol-d6".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.

Emergency Procedures: Immediate Actions are Critical

In the event of an exposure or spill, rapid and correct response is vital.

Skin Exposure:
  • Immediate Action: The anesthetic properties of phenol can mask the initial pain of a burn.[7] Immediately remove all contaminated clothing.

  • Decontamination: Do not use water initially. The recommended procedure is to flush the affected area with Polyethylene Glycol 300 or 400 (PEG 300 or PEG 400) for at least 15-30 minutes.[7][8] If PEG is not available, flush with copious amounts of water and soap in a safety shower for at least 15 minutes.[8]

  • Seek Medical Attention: All phenol exposures require immediate medical evaluation.

Eye Exposure:
  • Immediate Flushing: Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station.[5] Hold the eyelids open to ensure thorough rinsing.

  • Seek Medical Attention: After flushing, seek immediate medical attention.

Inhalation:
  • Move to Fresh Air: Immediately move the affected person to fresh air.

  • Seek Medical Attention: Seek immediate medical attention.

Spill Response:
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert others.

  • Small Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean it up.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Workflow for Safe Handling of Phenol-d6

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_dispense Dispense Phenol-d6 prep_area->handle_dispense handle_exp Perform Experiment handle_dispense->handle_exp disp_segregate Segregate Waste handle_exp->disp_segregate emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store for Pickup disp_collect->disp_store spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First Aid Protocol emergency_exposure->exposure_response

Caption: Workflow for the safe handling of Phenol-d6 from preparation to disposal and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.